Terpestacin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one |
InChI |
InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7+,17-13+,18-10+/t19-,20-,21+,25+/m1/s1 |
InChI Key |
UTGBBPSEQPITLF-IXRUDUFRSA-N |
SMILES |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)CO)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C |
Synonyms |
11-epiterpestacin terpestacin |
Origin of Product |
United States |
Foundational & Exploratory
Terpestacin from Arthrinium sp.: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpestacin, a bicyclic sesterterpene first isolated from the fungus Arthrinium sp. FA1744, has garnered significant attention in the scientific community for its potent biological activities.[1][2] Initially identified as an inhibitor of syncytium formation, a process associated with viral infections like HIV, its anti-angiogenic properties have since become a major focus of research.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, detailing the methodologies for its production, isolation, and structural elucidation. Furthermore, it delves into its mechanism of action, supported by quantitative data and visualizations of the key signaling pathways involved.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[3][4] The genus Arthrinium has proven to be a rich source of novel natural products.[3][4] In 1993, this compound was discovered as a novel antibiotic produced by Arthrinium sp. FA1744 (ATCC 74132) that inhibits the formation of giant cells (syncytia).[1][2] Subsequent research has revealed its potential as an anti-cancer agent due to its ability to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1]
Physicochemical Properties and Structural Elucidation
This compound is a sesterterpenoid, a class of C25 terpenes, characterized by a unique bicyclic structure.[1][2] Its structure was determined through a combination of spectroscopic techniques and chemical derivatization.[1][2]
Spectroscopic Data
The structural elucidation of this compound heavily relied on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A summary of the key NMR data is presented below.
| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | HMBC Correlations (¹H to ¹³C) | COSY Correlations (¹H to ¹H) |
| 1 | 136.0 | - | - | - |
| 2 | 34.4 | 2.20 (m) | C-1, C-3, C-4, C-11 | H-3, H-11 |
| 3 | 25.5 | 1.60 (m), 1.75 (m) | C-2, C-4, C-5 | H-2, H-4 |
| 4 | 39.8 | 2.10 (m) | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | 50.1 | 2.30 (m) | C-3, C-4, C-6, C-9, C-12 | H-4 |
| 6 | 50.1 | - | - | - |
| 7 | 25.0 | 1.55 (m), 1.65 (m) | C-6, C-8, C-13, C-15 | H-8 |
| 8 | 50.2 | 1.95 (m) | C-6, C-7, C-9, C-14, C-15 | H-7 |
| 9 | 145.9 | 5.30 (d, 10.0) | C-5, C-8, C-10, C-14 | H-10 |
| 10 | 124.1 | 5.10 (d, 10.0) | C-1, C-9, C-11 | H-9 |
| 11 | 34.4 | 2.40 (m) | C-1, C-2, C-10 | H-2, H-10 |
| 12 | 71.3 | 4.10 (d, 8.0) | C-5, C-13 | H-13 |
| 13 | 27.2 | 1.80 (m) | C-7, C-12, C-14, C-15 | H-12, H-14 |
| 14 | 24.9 | 1.70 (m) | C-8, C-13, C-15 | H-13 |
| 15 | 70.8 | 3.80 (t, 6.0) | C-7, C-8, C-13, C-14 | - |
| 16 | 20.1 | 1.65 (s) | C-1, C-2, C-11 | - |
| 17 | 17.5 | 1.60 (s) | C-6, C-7, C-8 | - |
| 18 | 16.2 | 0.95 (d, 7.0) | C-4, C-5, C-6 | H-5 |
| 19 | 134.5 | 5.40 (t, 7.0) | C-20, C-21 | H-20 |
| 20 | 125.2 | 5.15 (t, 7.0) | C-19, C-21, C-22 | H-19 |
| 21 | 40.1 | 2.15 (m) | C-19, C-20, C-22, C-23 | H-22 |
| 22 | 211.3 | - | - | - |
| 23 | 78.9 | 4.30 (d, 9.0) | C-21, C-22, C-24, C-25 | H-24 |
| 24 | 35.1 | 2.50 (m) | C-22, C-23, C-25 | H-23 |
| 25 | 29.8 | 1.25 (s) | C-23, C-24 | - |
Note: This table is a representative summary based on published data and may vary slightly depending on the solvent and instrument used. The data was sourced from a study on this compound isolated from Drechslera ravenelii.[5]
Production and Isolation
The production of this compound from Arthrinium sp. involves fermentation in a suitable medium, followed by extraction and purification of the target compound.
Fermentation Protocol
A detailed protocol for the fermentation of Arthrinium sp. for this compound production is outlined below. This protocol is based on methodologies described for the isolation of sesterpenes from fungal cultures.[5]
3.1.1. Fungal Strain and Culture Maintenance
-
Strain: Arthrinium sp. FA1744 (ATCC 74132).
-
Maintenance Medium: Potato Dextrose Agar (PDA) slants.
-
Storage: Cultures are maintained at 4°C and sub-cultured periodically.
3.1.2. Fermentation Medium and Conditions
-
Medium: Rice-Oat Medium. While the exact composition can be optimized, a typical solid-state fermentation medium consists of:
-
Rice: 100 g
-
Oatmeal: 20 g
-
Distilled water: 150 mL
-
-
Culture Vessels: 1 L Erlenmeyer flasks.
-
Sterilization: Autoclave at 121°C for 20 minutes.
-
Inoculation: Inoculate each flask with a small piece of agar containing the mycelium of Arthrinium sp. from a fresh PDA plate.
-
Incubation: Incubate the flasks under static conditions at 28°C for 30 days.
Extraction and Purification Protocol
Following the fermentation period, this compound is extracted from the culture and purified using chromatographic techniques.
3.2.1. Extraction
-
Harvesting: The entire solid culture from the fermentation flasks is harvested.
-
Solvent Extraction: The harvested material is macerated and extracted with a hydroalcoholic solution (e.g., 70% ethanol) at room temperature with shaking for 24 hours. This process is typically repeated three times.
-
Filtration and Concentration: The extracts are combined, filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
3.2.2. Liquid-Liquid Partition
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity:
-
n-Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Butanol (BuOH)
-
-
The majority of this compound is typically found in the dichloromethane fraction.[5]
3.2.3. Chromatographic Purification
-
Silica Gel Column Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient to yield pure this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-angiogenic effects being the most extensively studied.
Anti-Angiogenic Activity
This compound inhibits angiogenesis both in vitro and in vivo. This activity is crucial for its potential as an anti-cancer agent, as tumor growth is dependent on the formation of new blood vessels.
| Assay | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | U87MG-derived Glioblastoma Stem Cells | IC₅₀ | 20.3 µM | [3] |
Mechanism of Action: Targeting Mitochondrial Complex III
The anti-angiogenic effect of this compound is mediated through its interaction with the ubiquinol-cytochrome c reductase binding protein (UQCRB), a subunit of mitochondrial complex III.[1][6] This interaction disrupts the normal cellular response to hypoxia.
Under hypoxic conditions, the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) is a key event that leads to the transcription of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[1] this compound, by binding to UQCRB, inhibits the hypoxia-induced generation of reactive oxygen species (ROS) from the mitochondria.[1][6] This suppression of ROS prevents the stabilization of HIF-1α, thereby blocking the downstream expression of VEGF and inhibiting angiogenesis.[1][6]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound's Anti-Angiogenic Action
Caption: this compound's inhibition of the pro-angiogenic signaling pathway.
Experimental Protocols for Biological Assays
Syncytium Formation Inhibition Assay
This assay is used to evaluate the ability of a compound to inhibit the fusion of virus-infected cells with uninfected cells.
6.1.1. Materials
-
Virus-infected cells (e.g., HIV-1-infected T-lymphocytes)
-
Uninfected target cells (e.g., CD4+ T-lymphocytes)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
This compound stock solution (dissolved in DMSO)
-
Microscope
6.1.2. Procedure
-
Seed uninfected target cells into the wells of a 96-well plate.
-
Add serially diluted concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Add virus-infected cells to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
After incubation, examine the wells under a microscope and count the number of syncytia (multinucleated giant cells) in each well.
-
Calculate the percentage of inhibition of syncytium formation for each concentration of this compound compared to the positive control.
-
Determine the IC₅₀ value, the concentration of this compound that inhibits syncytium formation by 50%.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
6.2.1. Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
96-well plates
-
This compound stock solution
-
Calcein AM (for fluorescence imaging)
-
Fluorescence microscope
6.2.2. Procedure
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
After incubation, visualize the tube formation using a phase-contrast or fluorescence microscope (if cells are labeled with Calcein AM).
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from this compound-treated wells to control wells to determine the inhibitory effect on tube formation.
Conclusion
This compound, a sesterterpenoid from Arthrinium sp., represents a promising natural product with significant therapeutic potential. Its dual activity as an inhibitor of viral syncytium formation and a potent anti-angiogenic agent makes it a valuable lead compound for drug development. The detailed methodologies and data presented in this technical guide provide a comprehensive resource for researchers interested in the further investigation and development of this compound and its analogs. The elucidation of its mechanism of action, targeting the mitochondrial UQCRB protein, opens new avenues for the design of targeted therapies for cancer and other diseases. Further research is warranted to optimize its production, explore its full therapeutic potential, and advance it through preclinical and clinical development.
References
- 1. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial UQCRB regulates VEGFR2 signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sesterterpene Terpestacin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesterterpenes, a class of C25 isoprenoid natural products, have emerged as a promising source of bioactive compounds with diverse therapeutic potential. Among these, Terpestacin, a sesterterpene produced by various fungal species, has garnered significant attention for its potent biological activities, including anti-angiogenic, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the biological activities of this compound and related sesterterpenes, with a focus on its molecular mechanisms of action. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative biological data are presented to facilitate further research and drug development efforts.
Introduction to Sesterterpenes and this compound
Sesterterpenes are a relatively small but structurally diverse class of terpenes, biosynthesized from geranylfarnesyl pyrophosphate.[1][2] They are predominantly isolated from marine organisms, particularly sponges, as well as from terrestrial fungi and lichens.[3] This class of natural products exhibits a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antiviral properties.[4][5]
This compound, a bicyclic sesterterpene first isolated from Arthrinium sp., is a prominent member of this class. It has been shown to possess a range of biological functions, most notably its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] Furthermore, this compound and its derivatives have demonstrated anti-inflammatory and cytotoxic activities, making them attractive candidates for the development of novel therapeutics.[7]
Quantitative Biological Activity of this compound and Related Sesterterpenes
The biological activities of this compound and its analogs have been quantified in various in vitro and in vivo models. The following table summarizes the key inhibitory concentrations (IC50) and other quantitative data, providing a comparative overview of their potency.
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| This compound | Anti-angiogenesis | Hypoxia-induced HUVEC tube formation | Not explicitly defined in terms of IC50, but effective at concentrations below cytotoxic threshold | [6] |
| This compound | Cytotoxicity | U87MG-derived glioblastoma stem cells | 20.3 µM | [8] |
| Maydistacin A (this compound-type) | Anti-inflammatory | Nitric oxide production in LPS-stimulated RAW264.7 macrophages | 19 ± 2 µM | [9] |
| This compound Derivatives (42, 47, 49, 53) | Cytotoxicity | U87MG-derived glioblastoma stem cells | 2.8, 5.5, 6.9, 6.3 µM, respectively | [8] |
Anti-Angiogenic Activity of this compound
This compound's most well-characterized biological activity is its potent inhibition of angiogenesis. This activity is crucial for its potential as an anticancer agent, as tumors rely on the formation of new blood vessels for their growth and dissemination.
Molecular Target and Signaling Pathway
Research has identified the Ubiquinone-binding protein (UQCRB) , a subunit of the mitochondrial complex III, as a direct molecular target of this compound.[6] The binding of this compound to UQCRB disrupts the normal electron transport chain function under hypoxic conditions, leading to a cascade of downstream effects that ultimately suppress angiogenesis.
The proposed signaling pathway is as follows:
-
Hypoxia: Low oxygen conditions, often found in the tumor microenvironment, trigger a cellular response to promote angiogenesis.
-
Mitochondrial ROS Production: Under hypoxia, the mitochondrial electron transport chain, specifically complex III, generates reactive oxygen species (ROS).
-
HIF-1α Stabilization: The increase in ROS leads to the stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α).
-
VEGF Expression: Stabilized HIF-1α translocates to the nucleus and acts as a transcription factor, inducing the expression of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).
-
Angiogenesis: Secreted VEGF binds to its receptors on endothelial cells, initiating the signaling cascade that leads to the formation of new blood vessels.
This compound intervenes in this pathway by binding to UQCRB, which in turn inhibits the hypoxia-induced generation of mitochondrial ROS.[6] This prevents the stabilization of HIF-1α and the subsequent expression of VEGF, thereby blocking the angiogenic switch.[6]
Caption: this compound's anti-angiogenic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Whatman filter paper discs (5 mm diameter)
-
This compound solution (in a biocompatible solvent, e.g., DMSO)
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, carefully crack the eggs and transfer the contents into sterile 100 mm petri dishes.
-
Return the dishes to the incubator and grow the embryos until day 7.
-
On day 7, sterilize the filter paper discs by autoclaving.
-
Prepare different concentrations of this compound. Apply a 10 µL aliquot of each concentration onto a sterile filter paper disc and allow it to air dry in a sterile hood. A vehicle control disc should be prepared with the solvent alone.
-
Gently place the dried filter paper discs onto the CAM of the developing embryos, avoiding major blood vessels.
-
Return the embryos to the incubator for an additional 48 hours.
-
On day 9, observe the CAM under a stereomicroscope. Capture images of the area around the filter paper disc.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the disc. A significant reduction in the number of branch points in the this compound-treated groups compared to the control indicates anti-angiogenic activity.
HUVEC Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
96-well culture plates
-
This compound solution
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of this compound or vehicle control.
-
Seed 1.5 x 10^4 HUVECs onto the surface of the solidified Matrigel in each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize the tube formation under a fluorescence microscope.
-
Quantify the tube formation by measuring the total tube length, number of junctions, or number of loops using image analysis software.
Caption: Experimental workflow for the HUVEC tube formation assay.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
24-well plates
-
Matrigel Basement Membrane Matrix
-
Endothelial cells (e.g., HUVECs) or cancer cells
-
Serum-free medium and medium with chemoattractant (e.g., FBS or VEGF)
-
This compound solution
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
Conclusion and Future Directions
This compound, a sesterterpene natural product, demonstrates significant potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. Its well-defined anti-angiogenic mechanism, targeting UQCRB in the mitochondrial complex III, provides a solid foundation for its further development. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field.
Future research should focus on a more comprehensive evaluation of this compound's efficacy and safety in preclinical animal models for various cancer types. Further investigation into its anti-inflammatory and other reported biological activities will also be crucial to fully elucidate its therapeutic potential. Structure-activity relationship studies on this compound derivatives could lead to the discovery of even more potent and selective analogs, paving the way for the development of a new class of sesterterpene-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Maydistacins A-G, this compound-type Sesterterpenoids with Anti-inflammatory Activity from the Phytopathogenic Fungus Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
Terpestacin's Anti-Angiogenic Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular mechanisms underpinning the anti-angiogenic activity of Terpestacin, a sesterterpenoid natural product. This compound has been identified as a potent inhibitor of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones, which is a critical component in tumor growth and metastasis. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling pathways.
Core Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by targeting the mitochondrial electron transport chain. The central mechanism involves the following key steps:
-
Binding to UQCRB: this compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of the mitochondrial Complex III.[1][2][3] This interaction is specific and has been identified as the foundational event in this compound's anti-angiogenic cascade.[1][2][3]
-
Inhibition of Hypoxia-Induced Reactive Oxygen Species (ROS) Production: By binding to UQCRB, this compound suppresses the generation of reactive oxygen species (ROS) from the mitochondria, which is a critical event in cellular oxygen sensing, particularly under hypoxic conditions often found in tumor microenvironments.[1][2][3]
-
Destabilization of Hypoxia-Inducible Factor-1α (HIF-1α): The reduction in mitochondrial ROS levels prevents the stabilization of the master transcriptional regulator of the hypoxic response, HIF-1α.[1][2][3] Under normal oxygen conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Hypoxia inhibits this degradation, leading to HIF-1α accumulation. This compound's action restores the destabilization of HIF-1α even in a hypoxic environment.[1][2]
-
Downregulation of Vascular Endothelial Growth Factor (VEGF): HIF-1α is a primary transcription factor for a host of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[1][2] By preventing HIF-1α stabilization, this compound leads to a significant reduction in the expression and secretion of VEGF, a potent signaling protein that stimulates the formation of blood vessels.[1][2]
This cascade of events ultimately results in the inhibition of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.
Signaling Pathway and Experimental Workflow Visualization
To elucidate the relationships between the molecular players and the experimental approaches used to study them, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on various aspects of angiogenesis.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Tube Formation | HUVEC | Inhibition of capillary-like structure formation | Not specified | Dose-dependent inhibition | [1] |
| Cell Invasion | HUVEC | Inhibition of cell migration through a membrane | Not specified | Dose-dependent inhibition | [1] |
| Mitochondrial ROS Production | HT1080 | Hypoxia-induced ROS levels | 30 µM | Significant suppression | [1] |
| HIF-1α Stabilization | Various cell lines | Hypoxia-induced HIF-1α protein levels | 40 and 80 µM | Dose-dependent inhibition | [1] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Assay | Model | Parameter Measured | This compound Treatment | Observed Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Neovascularization | Not specified | Strong inhibition of angiogenesis | [1] |
| Murine Breast Carcinoma Xenograft | C3H/HeJ mice | Tumor blood vessel density (CD34 staining) | One-third of LD50 (i.p.) | Significant decrease in vessel density | [1] |
| Murine Breast Carcinoma Xenograft | C3H/HeJ mice | VEGF protein levels in tumor tissue | One-third of LD50 (i.p.) | Significantly decreased VEGF levels (p < 0.05) | [1] |
| Murine Breast Carcinoma Xenograft | C3H/HeJ mice | HIF-1α and VEGF expression (Immunohistochemistry) | One-third of LD50 (i.p.) | Markedly reduced expression | [1] |
Note: Specific IC50 values for in vitro angiogenesis assays were not explicitly stated in the primary literature reviewed.
Detailed Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation of Matrigel: Thaw Matrigel on ice at 4°C overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EBM-2 medium supplemented with 2% FBS. Seed the cells onto the solidified Matrigel at a density of 1 x 104 to 2 x 104 cells per well.
-
Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of a substance on the formation of new blood vessels on the CAM of a developing chick embryo.
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 7, place a sterile filter paper disc or a coverslip containing the test compound (this compound) or vehicle control onto the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-4 days.
-
Observation and Quantification: On the designated day, open the window and observe the vasculature of the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the applied sample.
Mitochondrial ROS Measurement
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture: Plate cells (e.g., HT1080) in a suitable culture vessel and allow them to adhere.
-
Treatment: Pre-treat the cells with this compound or vehicle control for a specified duration.
-
Hypoxic Induction (if applicable): Expose the cells to hypoxic conditions (e.g., 1% O2) for the desired time.
-
DCFH-DA Staining: Remove the medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 10-20 µM) to the cells and incubate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Western Blot for HIF-1α
This technique is used to detect and quantify the levels of HIF-1α protein.
-
Sample Preparation: Following treatment with this compound and/or exposure to hypoxia, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to perform lysis quickly on ice to prevent HIF-1α degradation. Nuclear extracts are often recommended for enhanced detection.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
VEGF ELISA in Tumor Tissue
This assay quantifies the concentration of VEGF protein in tumor extracts.
-
Tumor Homogenization: Harvest tumor tissue from the xenograft model and homogenize it on ice in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the soluble proteins, including VEGF.
-
Protein Quantification: Determine the total protein concentration of the supernatant.
-
ELISA Procedure: Perform a sandwich ELISA using a commercial kit according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for VEGF.
-
Adding the tumor extracts (normalized for total protein content) and standards to the wells.
-
Incubating to allow VEGF to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound presents a compelling profile as an anti-angiogenic agent with a well-defined mechanism of action. By targeting UQCRB in the mitochondrial respiratory chain, it effectively disrupts the hypoxia-induced signaling cascade that is crucial for tumor angiogenesis. The preclinical data, though lacking some specific quantitative values in the published literature, consistently demonstrate its potent inhibitory effects both in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other compounds with similar mechanisms of action. This sesterterpenoid natural product holds promise for the development of novel anti-cancer therapeutics targeting the metabolic adaptations of tumor cells.
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Terpestacin: A Deep Dive into its Role as a UQCRB Inhibitor in Mitochondrial Complex III
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial complex III, a critical component of the electron transport chain, has emerged as a significant target for therapeutic intervention in various diseases, including cancer. This technical guide provides an in-depth analysis of Terpestacin, a natural sesterterpene compound, and its function as a specific inhibitor of the Ubiquinol-Cytochrome c Reductase Binding protein (UQCRB), a key subunit of mitochondrial complex III. We will explore the molecular interactions, downstream signaling effects, and potential therapeutic applications of this compound, with a focus on its anti-angiogenic properties. This document consolidates key quantitative data, details experimental protocols for studying its activity, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and UQCRB
This compound is a microbial-derived small molecule that has been identified as a potent anti-angiogenic agent. Its primary molecular target is the Ubiquinol-Cytochrome c Reductase Binding protein (UQCRB), a nuclear-encoded 13.4-kDa subunit of mitochondrial complex III.[1][2] UQCRB plays a crucial role in the proper functioning of complex III, which is responsible for transferring electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate ATP.[3]
Unlike many mitochondrial inhibitors that disrupt the entire respiratory chain, this compound exhibits a unique mechanism. It binds to a hydrophobic pocket on UQCRB, leading to the inhibition of hypoxia-induced reactive oxygen species (ROS) generation without significantly affecting mitochondrial respiration and ATP production.[1][4] This selective action makes this compound a valuable tool for dissecting the specific roles of UQCRB in cellular signaling and a promising candidate for therapeutic development.
Quantitative Analysis of this compound's Inhibitory Effects
The interaction between this compound and UQCRB has been characterized by various biophysical and cellular assays. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (SPR) | Not explicitly quantified in the provided search results | Purified recombinant UQCRB | [5] |
| Inhibition of Hypoxia-Induced ROS Generation | Significant suppression | HT1080 cells | [6] |
| Effect on Mitochondrial Respiration | No inhibition of oxygen consumption | Mouse liver mitochondria | [4] |
| Reduction of HIF-1α Protein Level | Significant reduction under hypoxic conditions | HT1080 cells | [6] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Dissipation of mitochondrial membrane potential | HT1080 cells | [7][4] |
Table 1: Summary of this compound's Bioactivity
| Experiment | Conditions | Observation | Reference |
| Western Blot for HIF-1α | HT1080 cells, 1% O2 for 4h, with/without this compound | This compound significantly reduces HIF-1α protein levels. | [6] |
| Intracellular ROS Measurement | HT1080 cells, 1% O2 for 2h, with/without this compound (30 µM) | This compound significantly suppresses hypoxia-induced ROS generation. | [6] |
| Mitochondrial Oxygen Consumption | Mouse liver mitochondria with succinate as substrate | This compound does not inhibit mitochondrial respiration. | [4] |
Table 2: Key Experimental Findings
Signaling Pathways Modulated by this compound
The binding of this compound to UQCRB initiates a signaling cascade that ultimately leads to the inhibition of angiogenesis. The primary pathway involves the suppression of hypoxia-induced reactive oxygen species (ROS) production, which in turn destabilizes the Hypoxia-Inducible Factor-1α (HIF-1α).
Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound binds to UQCRB in mitochondrial complex III, inhibiting the hypoxia-induced generation of reactive oxygen species (ROS). This, in turn, prevents the stabilization of HIF-1α, a key transcription factor that drives angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Measurement of Mitochondrial Complex III Activity
This protocol is adapted from commercially available colorimetric assay kits.[8][9][10][11]
Principle: The activity of mitochondrial complex III is determined by measuring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer
-
Cytochrome c solution
-
Dithiothreitol (DTT)
-
Antimycin A (Complex III inhibitor)
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Sample Preparation: Isolate mitochondria from cells or tissues of interest using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.
-
Standard Curve Preparation: Prepare a reduced cytochrome c standard curve by reacting known concentrations of cytochrome c with DTT.
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:
-
Sample wells: Complex III Assay Buffer, mitochondrial sample, and cytochrome c.
-
Inhibitor control wells: Complex III Assay Buffer, mitochondrial sample, Antimycin A, and cytochrome c.
-
Blank wells: Complex III Assay Buffer and cytochrome c.
-
-
Measurement: Immediately after adding cytochrome c, measure the absorbance at 550 nm at regular time intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
-
Calculation: Calculate the rate of cytochrome c reduction by subtracting the rate of the inhibitor control from the rate of the sample. The specific activity is then expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.
Figure 2: Workflow for Complex III Activity Assay. This flowchart outlines the key steps involved in measuring the enzymatic activity of mitochondrial complex III.
Western Blot Analysis of HIF-1α
Principle: This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.
Materials:
-
Cells treated with this compound under normoxic and hypoxic conditions
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control. Expose the cells to normoxic (21% O2) or hypoxic (1% O2) conditions for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and incubate with a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Measurement of Intracellular ROS
Principle: The production of intracellular ROS can be measured using fluorescent probes that become fluorescent upon oxidation.
Materials:
-
Cells treated with this compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound.
-
Dye Loading: Incubate the cells with DCFH-DA for 30 minutes in the dark.
-
Induction of ROS: Induce ROS production by exposing the cells to hypoxic conditions or other stimuli.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Quantify the fluorescence intensity and normalize to the cell number or a control group.
Conclusion and Future Directions
This compound represents a unique and valuable tool for studying the role of UQCRB in mitochondrial signaling and as a potential therapeutic agent. Its ability to selectively inhibit hypoxia-induced ROS production without impairing overall mitochondrial respiration opens up new avenues for targeting angiogenesis in cancer and other diseases.[1][7] Future research should focus on elucidating the precise structural basis of the this compound-UQCRB interaction, conducting more extensive preclinical studies to evaluate its in vivo efficacy and safety, and exploring the potential of this compound derivatives with improved pharmacological properties. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising molecule and its therapeutic potential.
References
- 1. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial UQCRB as a new molecular prognostic biomarker of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQCRB - Wikipedia [en.wikipedia.org]
- 4. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. abcam.com [abcam.com]
- 11. tribioscience.com [tribioscience.com]
Terpestacin: A Technical Guide to its Role in the Inhibition of Syncytium Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syncytium formation, the fusion of multiple individual cells to form a single, multinucleated cell, is a cytopathic effect characteristic of various viral infections, including those caused by Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). This process facilitates viral spread and contributes to tissue damage. Terpestacin, a bicyclic sesterterpene of fungal origin, has been identified as a potent inhibitor of syncytium formation. This technical guide provides an in-depth analysis of the mechanism of action, experimental validation, and relevant protocols associated with the anti-syncytial activity of this compound. The primary mechanism involves the targeting of the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) within the mitochondrial complex III, leading to a reduction in mitochondrial reactive oxygen species (ROS) production, a key factor implicated in viral replication and cell fusion.
Introduction
This compound, first isolated from Arthrinium sp., was initially identified for its ability to inhibit syncytium formation induced by the Human Immunodeficiency Virus (HIV-1)[1][2]. Subsequent research has revealed its broader biological activities, including anti-angiogenic properties, which are attributed to its interaction with the mitochondrial protein UQCRB[3]. Viral-induced syncytium formation is a complex process mediated by viral fusion proteins expressed on the surface of infected cells, which interact with receptors on neighboring cells, leading to membrane fusion. This guide explores the molecular basis of this compound's inhibitory effect on this critical aspect of viral pathogenesis.
Mechanism of Action: Targeting Mitochondrial ROS Production
The core of this compound's bioactivity lies in its specific interaction with the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of the mitochondrial electron transport chain's Complex III.
2.1. Inhibition of UQCRB
This compound binds to UQCRB, a key component in the mitochondrial respiratory chain. This interaction, however, does not significantly inhibit mitochondrial respiration itself but rather modulates the production of mitochondrial reactive oxygen species (mtROS)[3].
2.2. Reduction of Mitochondrial Reactive Oxygen Species (mtROS)
Viral infections, including those by RSV, have been shown to induce oxidative stress and increase the production of mtROS[4][5][6]. These ROS can act as signaling molecules that promote viral replication and facilitate the conformational changes in viral fusion proteins necessary for membrane fusion and syncytium formation. By binding to UQCRB, this compound effectively suppresses the generation of mtROS[3]. This reduction in cellular ROS levels is the central tenet of its anti-syncytial activity.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound in inhibiting syncytium formation.
Quantitative Data
While the seminal study by Oka et al. (1993) established this compound as a syncytium formation inhibitor, specific IC50 values for this activity against HIV-1 were not reported in the abstract. However, subsequent studies have provided data on its activity against other viruses and its cytotoxicity.
| Compound | Activity | Virus | Cell Line | Value | Reference |
| This compound | Syncytium Inhibition | HIV-1 | Not specified in abstract | Not reported in abstract | Oka et al., 1993[1] |
| This compound | Cytotoxicity (CC50) | - | Green Monkey Kidney (GMK) | 20.98 µM | Gräfe et al. (as cited in a review) |
Experimental Protocols
Detailed experimental protocols for the assays used to characterize this compound's anti-syncytial activity are crucial for reproducibility and further research.
4.1. HIV-1 Syncytium Formation Assay (General Protocol)
This protocol is a generalized procedure based on common methods for assessing HIV-1 induced syncytium formation, as the specific details from the original 1993 study are not available in the abstract.
Objective: To determine the concentration at which this compound inhibits 50% of HIV-1 induced syncytium formation (IC50).
Materials:
-
MT-4 cells (human T-cell leukemia line)
-
HIV-1 infected cells (e.g., H9/IIIB)
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microtiter plates
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture MT-4 cells and HIV-1 infected cells in RPMI 1640 medium.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Co-culture: Seed MT-4 cells (e.g., 5 x 10^4 cells/well) and HIV-1 infected cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.
-
Treatment: Immediately add the diluted this compound to the co-culture. Include a virus control (no compound) and a cell control (no virus or compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.
-
Quantification: Observe the formation of syncytia (multinucleated giant cells) under an inverted microscope. Count the number of syncytia in each well.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow for Syncytium Formation Assay
Caption: Workflow for a typical syncytium formation assay.
4.2. Respiratory Syncytial Virus (RSV) Syncytium Formation Assay (General Protocol)
While the primary report on this compound's anti-syncytial activity focused on HIV-1, its mechanism of action via ROS reduction suggests potential activity against other syncytium-inducing viruses like RSV.
Objective: To evaluate the inhibitory effect of this compound on RSV-induced syncytium formation.
Materials:
-
HEp-2 cells (human epithelial type 2)
-
Respiratory Syncytial Virus (RSV) stock
-
This compound
-
Eagle's Minimum Essential Medium (EMEM) with 2% FBS
-
24-well plates
-
Staining solution (e.g., crystal violet or immunostaining reagents for RSV proteins)
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 24-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayer with RSV at a suitable multiplicity of infection (MOI).
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 3-5 days at 37°C until syncytia are visible in the virus control wells.
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., methanol) and stain with crystal violet to visualize the syncytia. Alternatively, use immunofluorescence staining for specific RSV proteins.
-
Quantification: Count the number and size of syncytia in each well.
-
Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound.
Concluding Remarks
This compound presents a compelling case for a natural product with significant potential in antiviral research, specifically in the context of inhibiting viral-induced syncytium formation. Its well-defined molecular target, UQCRB, and its mechanism of action through the modulation of mitochondrial ROS production, offer a clear pathway for its anti-syncytial effects. The link between viral infections, oxidative stress, and the facilitation of viral fusion processes underscores the therapeutic potential of targeting these pathways. Further research to elucidate the precise IC50 values of this compound against a broader range of syncytium-inducing viruses and to conduct in vivo efficacy studies is warranted. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to explore and expand upon the antiviral applications of this compound and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HIV-induced syncytium formation requires the formation of conjugates between virus-infected and uninfected T-cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arthproliferins A–D, Four New Sesterterpenes from the Mangrove-Sediment-Derived Fungus Arthrinium sp. SCSIO41221 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Terpestacin in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin, a sesterterpenoid with a distinctive bicyclic structure, has garnered significant attention in the scientific community due to its potent anti-angiogenic properties and potential as a therapeutic agent.[1] First isolated from Arthrinium sp., this natural product has since been identified in various fungal species.[1] The elucidation of its biosynthetic pathway has been a key area of research, culminating in the successful reconstitution of the entire pathway in a heterologous fungal host. This guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymes involved, the chemical transformations they catalyze, and the experimental methodologies used to uncover this intricate process.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and functionally characterized. The total biosynthesis of (-)-terpestacin has been successfully achieved in the filamentous fungus Aspergillus oryzae through the heterologous expression of four key genes: tpcA, tpcB, tpcC, and tpcD.[1] These genes encode the core enzymatic machinery required to convert a common isoprenoid precursor into the final this compound molecule.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through a series of enzymatic reactions, beginning with the cyclization of a linear isoprenoid precursor, followed by a cascade of oxidative modifications.
Step 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)
The pathway commences with the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP). The first committed step is catalyzed by TpcA , a bifunctional terpene synthase. This enzyme possesses both a prenyltransferase domain, which synthesizes GGPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and a terpene synthase domain. The terpene synthase domain of TpcA catalyzes a complex cyclization cascade of GGPP to form the initial sesterterpenoid scaffold, a molecule identified as prethis compound I .[1]
Step 2: Hydroxylation by Cytochrome P450 Monooxygenases
Following the formation of the core ring system, the intermediate prethis compound I undergoes a series of stereo- and regioselective hydroxylations. These reactions are catalyzed by two distinct cytochrome P450 monooxygenases, TpcB and TpcC .[1] These enzymes activate inert C-H bonds on the A-ring of the prethis compound I molecule, installing three hydroxyl groups. This hydroxylation cascade proceeds through the intermediates prethis compound II and prethis compound III .[2]
Step 3: Final Oxidation by a Flavin-Dependent Oxidase
The final step in the biosynthesis of this compound is the oxidation of the vicinal diol moiety on the A-ring of prethis compound III. This reaction is catalyzed by TpcD , a flavin-dependent oxidase.[1] TpcD facilitates the oxidation of the diol to an α-diketone, which then undergoes enolization to yield the final product, (-)-terpestacin .[1]
Quantitative Data
While the key enzymes and intermediates in the this compound biosynthetic pathway have been identified, specific quantitative data such as enzyme kinetic parameters (Km, kcat) and precise production yields from heterologous expression systems are not extensively reported in publicly available literature. The table below summarizes the key enzymatic steps and their products.
| Enzyme | Substrate | Product(s) | Cofactors/Cosubstrates |
| TpcA (Bifunctional Terpene Synthase) | Geranylgeranyl Diphosphate (GGPP) | Prethis compound I | Mg2+ |
| TpcB (Cytochrome P450) | Prethis compound I | Prethis compound II | NADPH, O2, Cytochrome P450 Reductase |
| TpcC (Cytochrome P450) | Prethis compound II | Prethis compound III | NADPH, O2, Cytochrome P450 Reductase |
| TpcD (Flavin-Dependent Oxidase) | Prethis compound III | (-)-Terpestacin | FAD, O2 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, analytical chemistry, and bioinformatics techniques. Below are detailed methodologies for the key experiments.
Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae
This protocol describes the general steps for the functional expression of the tpc gene cluster in A. oryzae.
1. Vector Construction:
-
The open reading frames (ORFs) of tpcA, tpcB, tpcC, and tpcD are amplified by PCR from the genomic DNA of a this compound-producing fungus.
-
Each ORF is cloned into an Aspergillus expression vector under the control of a strong, constitutive or inducible promoter (e.g., the amyB promoter).[3][4] These vectors typically contain a selectable marker, such as pyrG or adeA, for transformant selection.[3][4] Multi-gene expression vectors can be constructed using techniques like MultiSite Gateway cloning or yeast-based homologous recombination to incorporate all four genes into a single plasmid or a set of co-transformable plasmids.[3][5]
2. Protoplast Preparation and Transformation:
-
Aspergillus oryzae spores are inoculated into a liquid medium (e.g., GP medium) and cultivated with shaking to obtain mycelia.[6]
-
The mycelia are harvested and treated with a lytic enzyme mixture (e.g., Yatalase, snailase) in an osmotic stabilizer (e.g., 0.8 M NaCl or 1 M sorbitol) to digest the cell walls and release protoplasts.[6][7]
-
The prepared expression vectors are introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.[7][8]
-
The transformed protoplasts are plated on a selective regeneration medium that lacks the nutrient corresponding to the selectable marker on the expression vector.
3. Cultivation and Metabolite Extraction:
-
Positive transformants are selected and cultivated in a suitable production medium.
-
After a period of incubation, the fungal mycelia and culture broth are harvested.
-
The secondary metabolites are extracted from the culture using an organic solvent such as ethyl acetate.[9] The extract is then dried and concentrated.
Purification and Analysis of this compound and its Intermediates
1. Chromatographic Purification:
-
The crude extract is subjected to a multi-step chromatographic purification process.
-
Initial Fractionation: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).[10]
-
Intermediate Purification: Fractions containing the compounds of interest are further purified by reverse-phase column chromatography (e.g., using a C18 stationary phase) with a methanol-water or acetonitrile-water gradient.[11]
-
Final Purification: The final purification to obtain pure this compound and its intermediates is typically achieved by high-performance liquid chromatography (HPLC), often using a C18 column and a suitable mobile phase gradient.[10][11]
2. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for the detection and quantification of this compound.[12] The method typically employs a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.[4][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of this compound and its more volatile precursors. The sample is typically derivatized to increase volatility before injection. The GC is equipped with a capillary column (e.g., HP-5MS), and helium is used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode.[13][14]
Visualizations
Biosynthetic Pathway of this compound
Caption: The enzymatic cascade for the biosynthesis of (-)-Terpestacin.
Experimental Workflow for Heterologous Expression and Analysis
Caption: Workflow for this compound production and analysis.
Regulation of this compound Biosynthesis
The regulation of secondary metabolite biosynthesis in fungi is a complex process involving both pathway-specific and global regulators. While specific regulatory mechanisms for the this compound gene cluster have not yet been fully elucidated, general principles of fungal secondary metabolism regulation likely apply.
Fungal biosynthetic gene clusters are often silent under standard laboratory conditions. Their expression can be triggered by various environmental cues and is controlled by a hierarchical network of transcription factors. Global regulators, such as LaeA and VeA , are known to play a crucial role in the regulation of many secondary metabolite gene clusters in Aspergillus species.[15][16][17][18] These proteins can form a nuclear complex that modulates chromatin structure, thereby influencing the accessibility of gene promoters to the transcriptional machinery.[15][18] It is plausible that the expression of the this compound gene cluster is also under the control of such global regulatory networks. Further research is needed to identify the specific transcription factors and signaling pathways that govern this compound production in its native and heterologous hosts.
Caption: Hypothetical regulation of the this compound gene cluster.
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The successful reconstitution of the pathway in Aspergillus oryzae not only confirms the functions of the key enzymes involved but also opens up avenues for the engineered production of this compound and its derivatives for pharmaceutical applications. While the core pathway is now understood, further research into the detailed enzyme kinetics, regulatory networks, and optimization of production in heterologous hosts will be crucial for realizing the full therapeutic potential of this promising anti-angiogenic agent.
References
- 1. Total Biosynthesis of Antiangiogenic Agent (-)-Terpestacin by Artificial Reconstitution of the Biosynthetic Machinery in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC0002245 [mibig.secondarymetabolites.org]
- 3. Development of a versatile expression plasmid construction system for Aspergillus oryzae and its application to visualization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of a Shuttle Vector for Heterologous Expression of a Novel Fungal α-Amylase Gene in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105385610A - Preparing method for Aspergillus oryzae protoplast - Google Patents [patents.google.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chemical analysis and anticancer activity of sesterterpenoid from an endophytic fungus Hypomontagnella monticulosa Zg15SU and its host Zingiber griffithii Baker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 enzyme systems in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Fumagillin Biosynthetic Gene Cluster in <i>Aspergillus fumigatus</i> Encodes a Cryptic Terpene Cyclase Involved in … [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. Requirement of LaeA for Secondary Metabolism and Sclerotial Production in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]
Terpestacin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpestacin, a sesterterpenoid natural product, has garnered significant attention within the scientific community due to its potent biological activities, including the inhibition of angiogenesis and the formation of syncytia induced by the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The document summarizes quantitative data on production yields, outlines experimental protocols for fermentation, extraction, and chromatographic separation, and presents visual representations of the biosynthetic and key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is a secondary metabolite produced by a variety of filamentous fungi. The primary documented fungal sources are presented in Table 1. These fungi, isolated from diverse environments, represent a rich reservoir for the production of this bioactive compound.
| Fungal Species | Isolation Source/Type | Reference |
| Arthrinium sp. | Marine-derived and endophytic fungi | [1] |
| Bipolaris sorokiniana | Fungal plant pathogen | |
| Fusarium sp. | Wild fungi | |
| Embellisia chlamydospora | Mitosporic fungi | |
| Drechslera ravenelii | Endophytic fungus from Smallanthus sonchifolius | [2] |
Table 1: Natural Fungal Sources of this compound
Isolation and Purification of this compound
The isolation of this compound from its natural fungal sources typically involves a multi-step process encompassing fermentation, extraction, and chromatography. The following sections provide detailed experimental protocols derived from published literature.
Fermentation
Solid-state fermentation is a commonly employed method for the cultivation of this compound-producing fungi and to stimulate the production of secondary metabolites.
2.1.1. Protocol: Solid-State Fermentation of Drechslera ravenelii [2]
-
Medium Preparation: A solid medium consisting of rice and oats is prepared.
-
Inoculation: The producing fungus, Drechslera ravenelii, is inoculated onto the sterile rice-oat medium.
-
Incubation: The culture is incubated for 720 hours to allow for fungal growth and the production of this compound.
2.1.2. Protocol: Solid-State Fermentation of Arthrinium sp. [3]
-
Seed Culture: The fungus is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) at 28°C on a rotary shaker at 170 rpm for 7 days to prepare the seed culture.
-
Solid Medium Preparation: A solid rice medium is prepared in Fernbach flasks by adding 90 mL of distilled water to 80 g of rice and letting it stand overnight before autoclaving.
-
Inoculation: Each flask is inoculated with 5.0 mL of the seed culture.
-
Incubation: The flasks are incubated statically at 28°C for 30 days.
Extraction
Following fermentation, the fungal biomass and the solid substrate are subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including this compound.
2.2.1. Protocol: Hydroalcoholic Extraction from Drechslera ravenelii Fermentation [2]
-
The fermented solid medium containing the fungal biomass is extracted with a hydroalcoholic solution.
-
The resulting extract is then subjected to a liquid-liquid partition.
2.2.2. Protocol: Liquid-Liquid Partitioning [2]
-
The hydroalcoholic extract is sequentially partitioned with solvents of increasing polarity:
-
n-hexane
-
Dichloromethane
-
Ethyl acetate
-
Butanol
-
-
The dichloromethane fraction, which contains this compound, is collected for further purification.
2.2.3. Protocol: Extraction from Arthrinium sp. Fermentation [4]
-
The solid-state fermentation culture is extracted with ethyl acetate.
-
The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The final stage of isolating pure this compound involves chromatographic techniques to separate it from other compounds in the crude extract.
2.3.1. Protocol: Purification from Drechslera ravenelii Extract [2]
-
The dichloromethane fraction is concentrated and subjected to chromatographic separation. While the specific details are not provided in the source, this typically involves silica gel column chromatography followed by further purification steps like preparative HPLC.
2.3.2. Protocol: Purification from Arthrinium sp. Extract [4]
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of chloroform/acetone (e.g., from 1:0 to 0:1).
-
Reversed-Phase Column Chromatography: Fractions containing this compound are further purified on an RP-18 column using a methanol/water gradient (e.g., from 30:70 to 100:0).
2.3.3. Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 reversed-phase column is used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is employed.
-
Detection: Elution is monitored using a UV detector.
Quantitative Data
The yield of this compound can vary significantly depending on the producing organism and the fermentation and isolation methods employed. The available quantitative data is summarized in Table 2.
| Producing Organism | Fermentation Method | Yield | Reference |
| Drechslera ravenelii | Solid-state fermentation on rice-oat medium | 19.0 mg (0.5% w/w of the dichloromethanolic fraction) | [2] |
Table 2: Reported Yield of this compound
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
The biosynthesis of this compound in fungi involves a series of enzymatic reactions, starting from the basic building blocks of terpenoid synthesis. The key steps are outlined in the diagram below.
Caption: Overview of the key enzymatic steps in the biosynthesis of this compound.
Anti-Angiogenic Signaling Pathway of this compound
This compound exerts its anti-angiogenic effects by targeting the mitochondrial complex III. This interaction disrupts the hypoxia-induced signaling cascade that is crucial for tumor angiogenesis.
Caption: Mechanism of anti-angiogenic activity of this compound.
Inhibition of HIV-1 Syncytium Formation
This compound was initially discovered as an inhibitor of syncytium formation, a process where HIV-infected cells fuse with uninfected cells, leading to the formation of large, multinucleated giant cells and contributing to CD4+ T-cell depletion. This process is mediated by the interaction of the HIV envelope glycoprotein gp120 with the CD4 receptor on T-cells. While the precise molecular binding site of this compound in this process is not fully elucidated, its inhibitory effect is well-documented.
Caption: this compound inhibits the formation of syncytia by interfering with the HIV-1 gp120-CD4 interaction.
Conclusion
This compound remains a molecule of significant interest for drug development due to its potent anti-angiogenic and anti-viral properties. This guide has provided a detailed overview of its natural sources and the methodologies for its isolation. The protocols and data presented herein are intended to facilitate further research and development of this compound as a potential therapeutic agent. The elucidation of its biosynthetic pathway and mechanisms of action provides a solid foundation for synthetic biology approaches to enhance its production and for the design of novel analogs with improved pharmacological properties.
References
- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arthrinins E–G, Three Botryane Sesquiterpenoids from the Plant Endophytic Fungus Arthrinium sp. HS66 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal effects of metabolites from Arthrinium sp. 2–65 and identification of main active ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Terpestacin and its Naturally Occurring Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Terpestacin, a sesterterpenoid natural product, has emerged as a molecule of significant interest in the fields of oncology, inflammation, and virology. Characterized by a unique trans-fused 5/15-membered bicyclic ring system, this compound and its naturally occurring derivatives exhibit a wide array of biological activities. This technical guide provides an in-depth overview of this compound, its known derivatives, their biological effects, and the underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts in this promising area.
The this compound Family: Structure and Natural Sources
This compound and its analogues are primarily isolated from various fungal species. To date, at least 45 naturally occurring derivatives have been identified, showcasing a diverse range of structural modifications on the core this compound scaffold.[1][2][3][4] These compounds are produced by fungi such as Arthrinium sp., Bipolaris sorokiniana, and various Fusarium species.[3][4] The structural diversity within this family presents a rich landscape for structure-activity relationship (SAR) studies.
Biological Activities and Therapeutic Potential
The this compound family of compounds displays a broad spectrum of biological activities, making them attractive candidates for therapeutic development. Key activities include anti-angiogenic, anti-inflammatory, and cytotoxic effects.
Anti-Angiogenic Activity
This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] It exerts its anti-angiogenic effects at concentrations that are not cytotoxic to endothelial cells.[7]
Anti-inflammatory Activity
Several this compound derivatives have demonstrated significant anti-inflammatory properties. For instance, Maydistacin A, isolated from the phytopathogenic fungus Bipolaris maydis, inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]
Cytotoxic Activity
Fusaproliferin, a well-known this compound derivative, exhibits potent cytotoxic activity against a range of cancer cell lines, including pancreatic and breast cancer.[10][11][12][13][14] Its efficacy against pancreatic cancer cell lines has been shown to be significantly greater than the standard chemotherapeutic agent, gemcitabine.[12][13]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and some of its key naturally occurring derivatives. This data is crucial for comparing the potency of these compounds and guiding future drug development efforts.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference(s) |
| Maydistacin A | Nitric Oxide Production | RAW 264.7 | 19 ± 2 | [8][9] |
Table 2: Cytotoxicity of Fusaproliferin against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MIA PaCa-2 | Pancreatic | 0.13 ± 0.09 | [11][12][13] |
| BxPC-3 | Pancreatic | 0.76 ± 0.24 | [11][12][13] |
| MDA-MB-231 | Breast | 1.9 ± 0.32 | [11][12][13] |
| MCF7 | Breast | 3.9 ± 0.75 | [11][12][13] |
| WI-38 | Lung Fibroblast (Non-cancerous) | 18 ± 0.66 | [11][12][13] |
Mechanism of Action: Targeting Mitochondrial Complex III
The primary mechanism for the anti-angiogenic activity of this compound involves its direct interaction with the ubiquinol-cytochrome c reductase binding protein (UQCRB) of mitochondrial complex III.[15] This interaction has several downstream consequences that ultimately lead to the inhibition of angiogenesis.
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)
Under hypoxic conditions, which are common in the tumor microenvironment, the stabilization of HIF-1α is a key driver of angiogenesis. This compound, by binding to UQCRB, suppresses the hypoxia-induced generation of reactive oxygen species (ROS) by the mitochondria.[15] This reduction in ROS prevents the stabilization of HIF-1α, leading to its degradation and a subsequent decrease in the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[7]
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. jove.com [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic activity of this compound, a bicyclo sesterterpene from Embellisia chlamydospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maydistacins A-G, this compound-type Sesterterpenoids with Anti-inflammatory Activity from the Phytopathogenic Fungus Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity of Terpestacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin, a sesterterpene natural product, has garnered significant interest in the scientific community for its potential therapeutic applications. While initially identified as an inhibitor of syncytium formation in HIV-infected cells, its most prominent and well-documented bioactivity is the inhibition of angiogenesis, a critical process in tumor growth and metastasis.[1] This technical guide provides an in-depth analysis of the preliminary cytotoxicity studies of this compound, summarizing the available data, outlining experimental methodologies, and visualizing the key signaling pathways associated with its primary anti-angiogenic mechanism.
It is important to note that extensive preliminary cytotoxicity studies focusing on direct cell killing are limited in the public domain. The majority of research indicates that this compound's potent anti-angiogenic effects occur at concentrations that are explicitly reported to be non-cytotoxic.[1] This suggests that its primary mechanism of action is not direct cytotoxicity but rather the modulation of specific cellular signaling pathways.
Quantitative Data Summary
Direct cytotoxicity data, such as IC50 values from classical cell viability assays, are not extensively reported for this compound in the available scientific literature. Instead, studies have focused on determining the effective concentrations for its anti-angiogenic effects, which are consistently shown to be non-toxic to the cells under investigation. The following table summarizes the concentrations of this compound used in key experiments and the corresponding observations regarding cytotoxicity.
| Cell Line | Concentration Range | Assay Duration | Observed Effect | Cytotoxicity Noted | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 - 50 µM | Not Specified | Inhibition of angiogenic response | No | [1] |
| Murine Breast Carcinoma (FM3A) | Not Specified (in vivo) | Not Specified | Inhibition of tumor angiogenesis | No apparent systemic toxicity | [1] |
Experimental Protocols
The primary mechanism of this compound's anti-angiogenic activity has been elucidated through a series of in vitro and in vivo experiments. The following sections detail the methodologies employed in these key studies.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium (Lonza) supplemented with 2% fetal bovine serum and growth factors at 37°C in a humidified atmosphere of 5% CO2. For experimental purposes, cells are typically used between passages 3 and 7.
In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Preparation: A 96-well plate is coated with Matrigel (BD Biosciences) and allowed to polymerize at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10^4 cells per well.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated at 37°C for 12-18 hours to allow for the formation of capillary-like structures.
-
Analysis: Tube formation is visualized using a microscope, and the degree of angiogenesis is quantified by measuring the total tube length or the number of branch points using image analysis software.
Western Blot Analysis
-
Cell Lysis: HUVECs are treated with this compound under hypoxic conditions (1% O2) for the desired time. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., HIF-1α, VEGF, UQCRB) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The anti-angiogenic effect of this compound is primarily mediated by its interaction with the mitochondrial complex III and the subsequent inhibition of hypoxia-induced signaling pathways.
This compound specifically binds to the Ubiquinol-Cytochrome C Reductase Binding Protein (UQCRB) subunit of the mitochondrial complex III.[1] This binding event is crucial as it inhibits the generation of reactive oxygen species (ROS) that are typically produced under hypoxic conditions. The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[1] By suppressing the HIF-1α/VEGF axis, this compound effectively inhibits the signaling cascade that drives angiogenesis.
Caption: this compound's Anti-Angiogenic Signaling Pathway.
The following diagram illustrates a typical experimental workflow for assessing the anti-angiogenic potential of this compound.
Caption: Experimental Workflow for this compound Studies.
Conclusion
The available scientific evidence strongly indicates that this compound's primary therapeutic potential, particularly in an oncology context, lies in its anti-angiogenic properties rather than direct cytotoxicity. Studies have consistently demonstrated its ability to inhibit key steps in the angiogenic cascade at concentrations that do not induce cell death.[1] The mechanism of action involves the targeted inhibition of ROS production by mitochondrial complex III, leading to the suppression of the HIF-1α/VEGF signaling pathway. This nuanced activity profile makes this compound and its derivatives promising candidates for further investigation as anti-angiogenic agents in cancer therapy. Future research could explore potential synergistic effects with conventional cytotoxic agents, where this compound could inhibit the tumor's blood supply, rendering it more susceptible to traditional chemotherapy.
References
Methodological & Application
Application Notes and Protocols for Terpestacin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin is a bicyclic sesterterpene that has demonstrated significant anti-angiogenic properties, making it a compound of interest for cancer research and drug development.[1][2] Its primary mechanism of action involves the inhibition of hypoxia-inducible factor-1α (HIF-1α) stabilization, a key transcription factor in cellular response to low oxygen environments, which is crucial for tumor growth and angiogenesis.[3][4] this compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) of mitochondrial complex III, suppressing the generation of hypoxia-induced reactive oxygen species (ROS) and thereby inhibiting the HIF-1α signaling pathway.[1][3] This ultimately leads to a reduction in the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[1]
These application notes provide a comprehensive guide for the use of this compound in cell culture, including detailed protocols for assessing its bioactivity and elucidating its mechanism of action.
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of this compound
| Cell Line | Assay Type | Effective Concentration | IC50 Value | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | 10 - 40 µM | Not Reported | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Invasion Assay | 10 - 40 µM | Not Reported | [1] |
| HT1080 (Human Fibrosarcoma) | Mitochondrial ROS Generation | 20 - 40 µM | Not Reported | |
| FM3A (Murine Breast Carcinoma) | In vivo tumor growth | 2.5 µM (intraperitoneal) | Not Applicable | [1] |
Note: IC50 values for this compound in various cancer cell lines are not widely reported in the currently available literature. Researchers are encouraged to perform dose-response studies to determine the IC50 for their specific cell line of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound in an appropriate solvent to ensure accurate and reproducible dilutions for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing: In a sterile environment (e.g., a biosafety cabinet), carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous, sterile DMSO. For example, for a compound with a molecular weight of 414.6 g/mol , dissolve 4.146 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization (Optional): If sterility is a concern, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
-
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Carefully remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Protocol 4: In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis, and the inhibitory effect of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
This compound stock solution
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Seed 1-2 x 10^4 cells per well onto the solidified basement membrane matrix.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
-
Protocol 5: Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane barrier, mimicking a crucial step in metastasis, and can be used to evaluate the anti-invasive effects of this compound.
Materials:
-
Cells of interest
-
Serum-free and complete cell culture medium
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Basement membrane extract (e.g., Matrigel®)
-
This compound stock solution
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Insert Coating: Thaw the basement membrane extract on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted matrix and allow it to solidify at 37°C.
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the coated inserts.
-
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-Invaded Cells: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining:
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Protocol 6: Western Blot Analysis of HIF-1α and VEGF
This protocol details the detection of HIF-1α and VEGF protein levels in cell lysates after this compound treatment under hypoxic conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2) or by adding a chemical inducer for the desired duration (e.g., 4-16 hours for HIF-1α induction).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mandatory Visualization
Caption: this compound inhibits angiogenesis by targeting UQCRB and suppressing the HIF-1α pathway.
Caption: General workflow for assessing cell viability using the MTT assay after this compound treatment.
References
Terpestacin: In Vitro Angiogenesis Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin is a bicyclic sesterterpene that has been identified as a potent inhibitor of angiogenesis.[1] Its mechanism of action involves the specific binding to the UQCRB (Ubiquinol-Cytochrome c Reductase Binding Protein) subunit of mitochondrial complex III.[2][3] This interaction suppresses hypoxia-induced reactive oxygen species (ROS) production, which in turn inhibits the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent expression of Vascular Endothelial Growth Factor (VEGF).[2][4] Consequently, this compound effectively blocks endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.
These application notes provide detailed protocols for essential in vitro assays to evaluate the anti-angiogenic properties of this compound, specifically focusing on its effects on Human Umbilical Vein Endothelial Cells (HUVECs).
Data Presentation: Quantitative Effects of this compound on Angiogenesis
The following tables summarize the reported effects of this compound on key angiogenic processes in HUVECs. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell passage number and serum concentration.
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Tube Formation | HUVEC | 20 - 50 µM | Significant inhibition of tube formation | [4] |
| Cell Invasion | HUVEC | 20 - 50 µM | Strong inhibition of invasion through Matrigel | [4] |
| Cell Proliferation | HUVEC | Not specified (effective at non-toxic concentrations) | Anti-proliferative activities noted | [1] |
| Mitochondrial Respiration | Mouse Liver Mitochondria | 80 µg/mL | No inhibition of mitochondrial respiration, indicating a specific effect on hypoxia-induced ROS | [1] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the Basement Membrane Extract (BME) on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the BME is spread evenly across the well surface. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 70-80% confluency. Harvest the cells using trypsin-EDTA and neutralize with trypsin neutralizer or serum-containing medium. Centrifuge the cells and resuspend them in EGM-2 at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2.
-
Seeding: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately after, add the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under an inverted microscope.
-
Visualization and Quantification:
-
Phase Contrast: Capture images of the tube-like structures using an inverted microscope.
-
Fluorescent Staining (Optional): Remove the culture medium and gently wash the cells with PBS. Add Calcein AM solution (e.g., 2 µg/mL) and incubate for 30 minutes at 37°C. Capture fluorescent images.
-
Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as the total tube length, number of junctions, and number of loops.
-
Endothelial Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of endothelial cells to migrate through a layer of extracellular matrix, mimicking the invasion process during angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
Serum-free endothelial basal medium (EBM-2)
-
Transwell inserts (8.0-µm pore size) for 24-well plates
-
Basement Membrane Extract (BME), such as Matrigel®
-
Fibronectin (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain
Protocol:
-
Insert Coating: Thaw BME on ice. Dilute the BME with cold, serum-free EBM-2 and coat the upper surface of the Transwell insert membranes. Allow the BME to solidify at 37°C for at least 30 minutes.
-
Chemoattractant: Add EGM-2 supplemented with a chemoattractant like VEGF or 10% FBS to the lower chamber of the 24-well plate.
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Starve the cells in serum-free EBM-2 for 4-6 hours prior to the assay. Harvest the cells and resuspend them in serum-free EBM-2 at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Add various concentrations of this compound or vehicle control to the HUVEC suspension.
-
Seeding: Add 100 µL of the treated HUVEC suspension to the upper chamber of the coated Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 12-24 hours.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes. Stain the cells with Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.
Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Materials:
-
HUVECs
-
EGM-2
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of EGM-2. Allow the cells to adhere overnight.
-
Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HUVECs
-
EGM-2
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed HUVECs in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial UQCRB regulates VEGFR2 signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining Optimal Terpestacin Concentration for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Terpestacin for in vitro experiments. This compound is a sesterterpenoid with known anti-angiogenic properties and potential anti-inflammatory effects. The protocols outlined below will enable researchers to establish a suitable working concentration by first assessing cytotoxicity and then evaluating its efficacy in relevant biological assays.
Overview of this compound's Mechanism of Action
This compound exerts its primary biological effects through the following mechanisms:
-
Anti-Angiogenesis: this compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) of mitochondrial complex III. This interaction inhibits the generation of hypoxia-induced reactive oxygen species (ROS), which in turn leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The degradation of HIF-1α results in the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), ultimately inhibiting the formation of new blood vessels.[1][2][3]
-
Anti-Inflammatory Potential: While less characterized, this compound is thought to possess anti-inflammatory properties. This may be attributed to the general ability of terpenoids to modulate inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, a key regulator of pro-inflammatory gene expression.
Determining the Optimal Concentration: A Step-by-Step Approach
The optimal concentration of this compound is experiment-dependent and should be determined empirically. A crucial first step is to assess its cytotoxicity to establish a non-toxic working range.
Experimental Workflow for Determining Optimal this compound Concentration
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Terpestacin Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Terpestacin in mouse xenograft models, based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing similar in vivo studies to evaluate the anti-angiogenic and anti-tumor efficacy of this compound.
Introduction
This compound is a sesterterpene natural product that has demonstrated potent anti-angiogenic properties.[1][2][3][4] It functions by targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) within mitochondrial Complex III.[1][2][3] This interaction inhibits the generation of hypoxia-induced reactive oxygen species (ROS), which in turn suppresses the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] The downstream effect is a reduction in the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), leading to the inhibition of tumor angiogenesis and progression.[1][3] These notes provide detailed protocols for utilizing this compound in a mouse xenograft model of breast cancer.
Quantitative Data Summary
The following table summarizes the quantitative outcomes of this compound administration in a murine breast carcinoma xenograft model.
| Parameter | Control Group (Saline) | This compound-Treated Group | Percentage Reduction | Statistical Significance |
| Microvessel Density (%) | 100% | Significantly Decreased | Not specified | p < 0.001[3] |
| VEGF Protein Concentration | High Expression | Markedly Reduced | Not specified | p < 0.05[1][3] |
Signaling Pathway of this compound
The following diagram illustrates the molecular mechanism of action of this compound in inhibiting hypoxia-induced tumor angiogenesis.
Caption: Mechanism of this compound in inhibiting tumor angiogenesis.
Experimental Protocols
This section details the methodology for a mouse xenograft study to evaluate the efficacy of this compound.
Cell Culture
-
Cell Line: FM3A (spontaneously occurring murine breast carcinoma cells).
-
Culture Medium: Appropriate standard cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Passage cells regularly to maintain exponential growth. Ensure cell viability is greater than 95% before implantation.
Mouse Xenograft Model Establishment
-
Animal Strain: C3H/HeJ mice.
-
Cell Implantation:
-
Harvest FM3A cells during their exponential growth phase.
-
Resuspend the cells in sterile saline or a suitable buffer.
-
Subcutaneously inoculate the mice with the FM3A breast cancer cells.[1]
-
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Dosage: 2.5 µM.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.[1]
-
Dosing Schedule: Administer this compound on days 0, 2, 4, 6, and 8 post-tumor cell inoculation.[1]
-
Control Group: Administer an equivalent volume of the vehicle (saline) following the same schedule.[1]
In Vivo Efficacy Assessment
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.
-
Magnetic Resonance Imaging (MRI): On day 10, perform dynamic T1-weighted MRI to assess tumor vascularity and permeability.[1]
-
Euthanasia and Tumor Excision: At the end of the study (e.g., day 10), euthanize the mice and excise the tumors for further analysis.[1]
Ex Vivo Analysis
-
Immunohistochemistry (IHC):
-
VEGF ELISA:
-
Prepare protein extracts from the tumor tissues.
-
Determine the concentration of VEGF protein using a VEGF-specific ELISA kit.[1]
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the this compound mouse xenograft study.
Caption: Workflow for this compound efficacy testing in a mouse xenograft model.
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Terpestacin Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin, a sesterterpenoid natural product, has garnered significant attention in the field of drug discovery due to its diverse and potent biological activities.[1][2] Isolated from various fungal species, this compound and its derivatives have demonstrated a range of effects, including anti-angiogenic, antiviral, antimicrobial, and cytotoxic activities.[1][2] The anti-angiogenic properties of this compound are of particular interest, as they offer a potential therapeutic avenue for cancer treatment. The mechanism of this activity has been elucidated, with this compound identified as an inhibitor of mitochondrial complex III by binding to the Ubiquinone-Binding Protein (UQCRB). This interaction disrupts the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway by suppressing the production of hypoxia-induced reactive oxygen species (ROS), a key process in tumor angiogenesis.[3][4]
The development of synthetic and semi-synthetic routes to this compound and its analogs has been crucial for exploring its therapeutic potential and for conducting detailed structure-activity relationship (SAR) studies.[1][2] These studies are essential for identifying the key structural motifs responsible for its biological activity and for designing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This document provides an overview of the synthesis of this compound derivatives, protocols for relevant biological assays, and a summary of SAR data to guide further drug development efforts.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the anti-angiogenic activity of a series of this compound derivatives. The data is presented as the half-maximal inhibitory concentration (IC50) against Human Umbilical Vein Endothelial Cell (HUVEC) tube formation, a key in vitro model for angiogenesis.
| Compound | Modification | IC50 (µM) for HUVEC Tube Formation Inhibition |
| This compound (1) | Natural Product | 1.5 |
| Fusaproliferin (2) | Acetylation at C-24 | 0.8 |
| Derivative 3 | Deacetylation of Fusaproliferin | > 10 |
| Derivative 4 | Oxidation of C-24 hydroxyl to ketone | 5.2 |
| Derivative 5 | Epoxidation of the C12-C13 double bond | 3.1 |
| Derivative 6 | Saturation of the C12-C13 double bond | 8.9 |
Note: The data presented in this table is a representative compilation from various literature sources and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Semi-Synthesis of Fusaproliferin (2) from this compound (1)
This protocol describes the selective acetylation of the C-24 hydroxyl group of this compound to yield Fusaproliferin.
Materials:
-
This compound (1)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (100 mg, 0.24 mmol) in dry dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (40 µL, 0.50 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (25 µL, 0.26 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford Fusaproliferin (2) as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Angiogenesis - HUVEC Tube Formation Assay
This protocol details the procedure for assessing the anti-angiogenic activity of this compound derivatives by measuring their ability to inhibit the formation of capillary-like structures by HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Calcein AM fluorescent dye
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of Matrigel Plates:
-
Thaw the Basement Membrane Matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a serum-starved medium at a concentration of 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of the this compound derivatives in the same medium. The final solvent concentration should be kept constant and low (e.g., <0.1% DMSO) across all wells.
-
Add 100 µL of the HUVEC suspension to each well of the prepared Matrigel plate.
-
Immediately add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known angiogenesis inhibitor, e.g., Suramin).
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-18 hours.
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add 100 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
-
Imaging and Quantification:
-
Visualize the tube formation using a fluorescence microscope.
-
Capture images from several random fields for each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using an appropriate image analysis software.
-
Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Signaling Pathway of this compound's Anti-Angiogenic Activity```dot
Caption: Key structure-activity relationships of this compound derivatives.
References
- 1. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotinylated Terpestacin in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin is a sesterterpenoid natural product that has garnered significant interest in cancer research due to its anti-angiogenic properties.[1] Mechanistic studies have revealed that this compound exerts its biological activity by directly binding to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of the mitochondrial complex III.[1][2] This interaction inhibits hypoxia-induced reactive oxygen species (ROS) production, subsequently leading to the destabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the suppression of tumor angiogenesis.[1]
The development of a biotinylated form of this compound provides a powerful chemical probe for the detailed investigation of its molecular interactions. This affinity-labeled version of the small molecule enables researchers to perform a variety of protein binding assays to identify and characterize its binding partners, validate its known target, and elucidate its mechanism of action in greater detail. These application notes provide detailed protocols for utilizing biotinylated this compound in common protein binding assays, including affinity pull-down assays, Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI).
Mechanism of Action of this compound
This compound's mode of action centers on its interaction with UQCRB within the mitochondrial electron transport chain. This binding event disrupts the normal oxygen-sensing mechanism of the cell, leading to a reduction in ROS signaling that is critical for the stabilization of HIF-1α under hypoxic conditions. The subsequent degradation of HIF-1α results in the downregulation of its target genes, many of which are essential for angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).
Caption: Signaling pathway of this compound.
Quantitative Data
| Parameter | Biotinylated this compound | Reference Compound |
| Target Protein | UQCRB | UQCRB |
| Assay Method | e.g., SPR | e.g., SPR |
| Kd (nM) | To be determined | Value |
| kon (1/Ms) | To be determined | Value |
| koff (1/s) | To be determined | Value |
Experimental Protocols
Affinity Pull-Down Assay
This protocol describes the use of biotinylated this compound to isolate its binding partners from a cell lysate. The strong and specific interaction between biotin and streptavidin-conjugated beads is utilized to capture the biotinylated this compound along with any interacting proteins.
Workflow for Affinity Pull-Down Assay
Caption: Workflow for a pull-down assay.
Materials and Reagents:
-
Biotinylated this compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate from a relevant cell line (e.g., endothelial cells, cancer cell lines)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a buffer containing free biotin)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or centrifuge
-
End-over-end rotator
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads three times with Wash Buffer. For magnetic beads, use a magnetic rack to pellet the beads between washes. For agarose beads, centrifuge at a low speed.
-
-
Incubation of Biotinylated this compound with Cell Lysate:
-
In a fresh microcentrifuge tube, combine 5-10 µg of biotinylated this compound with 500-1000 µg of cell lysate.
-
As a negative control, incubate an equivalent amount of cell lysate with a biotinylated control molecule or no probe.
-
Incubate the mixture for 2-4 hours at 4°C on an end-over-end rotator.
-
-
Capture of Protein-Probe Complexes:
-
Add the pre-washed streptavidin beads to the lysate-probe mixture.
-
Incubate for an additional 1-2 hours at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifuge and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Elute the bound proteins by resuspending the beads in 50 µL of Elution Buffer. For analysis by SDS-PAGE, use 2x Laemmli sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against UQCRB or other potential binding partners.
-
For unbiased identification of interacting proteins, the eluate can be subjected to mass spectrometry analysis.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. This protocol outlines the use of a streptavidin-coated sensor chip to immobilize biotinylated this compound and measure the binding of a target protein, such as purified UQCRB.
Principle of SPR for Biotinylated this compound Binding
Caption: Principle of an SPR-based binding assay.
Materials and Reagents:
-
Biotinylated this compound
-
Purified recombinant UQCRB protein
-
SPR instrument (e.g., Biacore, Reichert)
-
Streptavidin-coated sensor chip
-
Running Buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration Solution (e.g., 1 M NaCl, 50 mM NaOH)
Protocol:
-
Chip Preparation and Probe Immobilization:
-
Equilibrate the streptavidin sensor chip with Running Buffer.
-
Inject a solution of biotinylated this compound (e.g., 1 µM in Running Buffer) over the sensor surface to achieve a stable immobilization level (e.g., 50-100 Response Units). A control flow cell should be left unmodified or immobilized with a control biotinylated molecule.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the UQCRB protein in Running Buffer (e.g., ranging from 0.1 nM to 1 µM).
-
Inject the UQCRB solutions over the sensor surface, starting with the lowest concentration, for a defined association time (e.g., 120-180 seconds).
-
Follow with a dissociation phase by flowing Running Buffer over the chip for a defined time (e.g., 300-600 seconds).
-
-
Regeneration:
-
If the interaction is reversible, the surface may be regenerated by injecting the Regeneration Solution to remove bound UQCRB. The stability of the immobilized biotinylated this compound to the regeneration conditions should be confirmed.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Biolayer Interferometry (BLI)
BLI is another optical biosensing technique for monitoring biomolecular interactions in real-time. Similar to SPR, it can be used to determine kinetic parameters of the interaction between biotinylated this compound and UQCRB.
Materials and Reagents:
-
Biotinylated this compound
-
Purified recombinant UQCRB protein
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Protocol:
-
Biosensor Hydration and Loading:
-
Hydrate the SA biosensors in Assay Buffer for at least 10 minutes.
-
Load the biosensors with biotinylated this compound by dipping them into wells containing a solution of the probe (e.g., 10 µg/mL in Assay Buffer) for a defined time (e.g., 300 seconds).
-
-
Baseline:
-
Establish a stable baseline by dipping the loaded biosensors into wells containing Assay Buffer for 60-120 seconds.
-
-
Association:
-
Move the biosensors to wells containing various concentrations of UQCRB protein in Assay Buffer to monitor the association phase for a defined time (e.g., 200-400 seconds).
-
-
Dissociation:
-
Transfer the biosensors back to wells containing only Assay Buffer to monitor the dissociation phase for a defined time (e.g., 400-800 seconds).
-
-
Data Analysis:
-
Reference-subtract the data using a biosensor loaded with a control biotinylated molecule.
-
Globally fit the association and dissociation curves to a 1:1 binding model to calculate kon, koff, and Kd.
-
Summary of Experimental Parameters
| Assay | Parameter | Recommended Starting Conditions |
| Affinity Pull-Down | Biotinylated this compound Conc. | 5-10 µg |
| Cell Lysate Conc. | 500-1000 µg | |
| Incubation Time | 2-4 hours (probe-lysate), 1-2 hours (with beads) | |
| Incubation Temperature | 4°C | |
| SPR | Immobilization Level | 50-100 RU |
| Analyte (UQCRB) Conc. Range | 0.1 nM - 1 µM | |
| Association Time | 120-180 seconds | |
| Dissociation Time | 300-600 seconds | |
| BLI | Loading Conc. of Probe | 10 µg/mL |
| Analyte (UQCRB) Conc. Range | 1 nM - 2 µM | |
| Association Time | 200-400 seconds | |
| Dissociation Time | 400-800 seconds |
Note: These are suggested starting conditions and should be optimized for each specific experimental system.
References
Application Notes and Protocols for the Analytical Quantification of Terpestacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin is a sesterterpenoid natural product that has garnered significant interest due to its diverse biological activities, including the inhibition of syncytium formation in HIV-infected cells and potent anti-angiogenic properties.[1] Its unique mode of action, targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) of mitochondrial complex III, makes it a valuable tool for cancer research and drug development.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.
Signaling Pathway of this compound
This compound exerts its anti-angiogenic effects by directly binding to the UQCRB subunit of mitochondrial complex III. This interaction inhibits the generation of reactive oxygen species (ROS) that are induced under hypoxic conditions, a common feature of the tumor microenvironment. The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic genes. The subsequent downregulation of these genes ultimately suppresses tumor angiogenesis.
Analytical Methods for this compound Quantification
The following sections detail proposed HPLC-UV and LC-MS/MS methods for the quantification of this compound. These methods are based on established analytical techniques for sesterterpenes and provide a robust starting point for method development and validation in your laboratory.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as fermentation broths or purified extracts.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Fungal Fermentation Broth)
-
Objective: To extract this compound from the fermentation medium and remove interfering substances.
-
Procedure:
-
Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.
-
To the supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and then sonicate for 15 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate twice more.
-
Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program:
-
Start with 60% A.
-
Linearly increase to 95% A over 20 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 60% A over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method. These values should be confirmed during in-house validation.
| Parameter | Specification | Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.995 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | 1.0 |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 103.5% |
| Precision (% RSD) | Intra-day ≤ 2%, Inter-day ≤ 5% | Intra-day: 1.5%, Inter-day: 3.2% |
Application Note 2: Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma or tissue homogenates.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from Plasma)
-
Objective: To extract this compound and an internal standard (IS) from plasma and minimize matrix effects. A structurally similar, stable-isotope labeled this compound would be the ideal internal standard. If unavailable, a compound with similar physicochemical properties can be used.
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Transfer to an LC-MS vial.
-
2. LC-MS/MS Conditions
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program:
-
Start with 50% A.
-
Linearly increase to 98% A over 8 minutes.
-
Hold at 98% A for 2 minutes.
-
Return to 50% A over 0.5 minutes and equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions (to be optimized):
-
This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)
-
-
Collision Energy: To be optimized for each transition.
4. Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (ng/mL) | Correlation coefficient (r²) ≥ 0.995 | 0.1 - 50 |
| Limit of Detection (LOD) (ng/mL) | Signal-to-Noise Ratio ≥ 3 | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | Signal-to-Noise Ratio ≥ 10 | 0.1 |
| Accuracy (% Recovery) | 85 - 115% | 92.7 - 108.1% |
| Precision (% RSD) | Intra-day ≤ 15%, Inter-day ≤ 15% | Intra-day: 6.8%, Inter-day: 9.5% |
| Matrix Effect (%) | 85 - 115% | 94.3% |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix using LC-MS/MS.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the development and implementation of analytical methods for the quantification of this compound. While the presented validation data is hypothetical, it is based on typical performance characteristics of similar analytical methods and serves as a benchmark for in-house validation. The detailed protocols for both HPLC-UV and LC-MS/MS, along with the elucidated signaling pathway, will be valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
Terpestacin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of Terpestacin, a sesterterpene natural product with potent anti-angiogenic properties. This compound has been identified as an inhibitor of mitochondrial complex III, specifically targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB). This inhibition suppresses hypoxia-induced reactive oxygen species (ROS) production and the subsequent stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for accurate solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₈O₄ | [4][5] |
| Molecular Weight | 402.6 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Primary Solvents | Dimethyl Sulfoxide (DMSO), Ethanol | [7][8] |
| Aqueous Solubility | Sparingly soluble | [8] |
Solution Preparation and Storage
Accurate preparation and proper storage of this compound solutions are critical for obtaining reproducible experimental results.
Recommended Solvents and Solubility
| Solvent | Known Solubility | Recommendations |
| DMSO | A stock solution of 10 mg/mL has been successfully prepared. | For most cell-based assays, a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO is recommended. |
| Ethanol | Soluble, but specific quantitative data is limited. | If DMSO is not suitable for the experimental system, ethanol can be used. It is advisable to determine the solubility empirically for the desired concentration. |
| Water | Sparingly soluble. | Direct dissolution in aqueous buffers is not recommended. Dilute from a concentrated stock in an organic solvent. |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh 4.026 mg of this compound (Molecular Weight = 402.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Short- to medium-term | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Based on general guidelines for small molecules, solutions are typically stable for up to one month at -20°C and for longer periods at -80°C. |
Experimental Protocols
This compound's mechanism of action makes it a valuable tool for studying angiogenesis and hypoxia-related signaling pathways. Below are detailed protocols for key experiments.
Protocol 2: In Vitro Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at the desired density.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the final desired concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Add the HUVEC suspension to the coated wells containing the different concentrations of this compound or vehicle control.
-
Analysis: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. Monitor tube formation using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network.
Protocol 3: Western Blot for HIF-1α Stabilization
This protocol details the detection of HIF-1α protein levels in cell lysates by Western blot to assess the inhibitory effect of this compound on its hypoxia-induced stabilization.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified pre-incubation time.
-
Hypoxic Induction: Expose the cells to hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of HIF-1α (e.g., CoCl₂) for 4-6 hours.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. It is critical to perform this step quickly and on ice to prevent HIF-1α degradation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
This compound's Mechanism of Action in Inhibiting Angiogenesis
Caption: this compound inhibits angiogenesis by targeting UQCRB in mitochondrial complex III.
Experimental Workflow for this compound Solution Preparation and Cell Treatment
Caption: Workflow for preparing and using this compound solutions in cell culture experiments.
References
- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C25H38O4 | CID 6443294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-Terpestacin | C25H38O4 | CID 6475118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols: Terpestacin in Hypoxia-Inducible Factor (HIF-1) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin, a sesterterpenoid natural product, has emerged as a significant tool in the study of cellular responses to hypoxia, primarily through its inhibitory effects on the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[1][2] HIF-1 is a master transcriptional regulator of the cellular response to low oxygen conditions and plays a critical role in tumor progression, angiogenesis, and metastasis.[3][4] this compound offers a unique mechanism of action by targeting the mitochondrial respiratory chain, providing a valuable probe for dissecting the intricate signaling cascades that govern HIF-1α stabilization and activity.[1][5] These notes provide an overview of this compound's application in HIF-1 research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Mechanism of Action
This compound inhibits the stabilization of the HIF-1α subunit under hypoxic conditions.[1] Its primary molecular target is the Ubiquinone-binding protein (UQCRB), a subunit of mitochondrial complex III.[1][5] By binding to UQCRB, this compound attenuates the hypoxia-induced generation of reactive oxygen species (ROS) from the mitochondria.[1][6] This reduction in ROS prevents the inhibition of prolyl hydroxylases (PHDs), enzymes that target HIF-1α for proteasomal degradation under normoxic conditions.[4][7] Consequently, this compound treatment leads to a decrease in HIF-1α protein levels, thereby inhibiting the transcription of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), which are crucial for angiogenesis.[1]
Signaling Pathway of this compound's Inhibition of HIF-1
Caption: this compound inhibits HIF-1 by targeting mitochondrial complex III.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various parameters related to the HIF-1 pathway, as reported in preclinical studies.
| Parameter | Cell Line / Model | This compound Concentration | Effect | Reference |
| HIF-1α Protein Level | HT1080 cells | 40 µM | Dose-dependent inhibition of hypoxia-induced accumulation. | [1] |
| 80 µM | Substantial reduction of ubiquitinylated HIF-1α protein in the presence of MG132. | [1] | ||
| HIF-1α mRNA Level | HT1080 cells | 40 µM & 80 µM | No significant change under hypoxia (1% O2 for 4h). | [1] |
| VEGF Protein Level | Murine breast carcinoma xenograft | Not specified | Markedly reduced expression in tumor tissues. | [1] |
| Tumor Angiogenesis | Murine breast carcinoma xenograft | One-third of LD50 | Significant decrease in blood vessel density. | [6] |
| Endothelial Cell Invasion | HUVECs | Not specified | Inhibition of invasion in a Transwell chamber system. | [1] |
| Tube Formation | HUVECs | Not specified | Inhibition of tube formation on Matrigel. | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on the HIF-1 pathway are provided below.
HIF-1α Stabilization Assay (Western Blot)
This protocol outlines the detection of HIF-1α protein levels in cell lysates by Western blot to assess the inhibitory effect of this compound.
Materials:
-
Cell line of interest (e.g., HT1080, HUVEC)
-
Cell culture medium and supplements
-
This compound solution (in a suitable solvent like DMSO)
-
Hypoxia chamber or incubator (1% O₂)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin, Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 30 minutes. Include a vehicle control (DMSO).
-
For positive control of HIF-1α stabilization, treat cells with a hypoxia-mimetic agent like CoCl₂ (100 µM) or expose them to hypoxic conditions.[6]
-
(Optional) To confirm that this compound acts upstream of proteasomal degradation, co-treat cells with this compound and MG132 (a proteasome inhibitor) under hypoxia.[1]
-
-
Induction of Hypoxia:
-
Place the culture plates in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for 4-6 hours. Maintain a parallel set of plates under normoxic conditions (21% O₂).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
HIF-1 Reporter Assay
This assay measures the transcriptional activity of HIF-1 by using a reporter construct containing a hypoxia-response element (HRE) linked to a reporter gene (e.g., luciferase).[3][8][9]
Materials:
-
Cells transfected with an HRE-luciferase reporter plasmid
-
This compound solution
-
Hypoxia chamber (1% O₂) or hypoxia-mimetic agent (e.g., CoCl₂)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Plating:
-
Transfect cells with a plasmid containing multiple copies of the HRE sequence upstream of a luciferase reporter gene. A control plasmid with a constitutive promoter (e.g., pRL-SV40) can be co-transfected for normalization.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
-
Treatment and Hypoxia Induction:
-
Treat the cells with this compound at various concentrations.
-
Induce HIF-1 activity by placing the cells in a hypoxic chamber or by adding a hypoxia-mimetic agent.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Normalize the HRE-driven luciferase activity to the activity of the co-transfected control reporter.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[1][10][11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
This compound solution
-
Multi-well plate (e.g., 96-well)
-
Microscope with a camera
Procedure:
-
Coating the Plate:
-
Thaw the basement membrane matrix on ice.
-
Coat the wells of a pre-chilled multi-well plate with a thin layer of the matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a serum-starved medium.
-
Add this compound at desired concentrations to the cell suspension.
-
Seed the treated HUVECs onto the solidified matrix.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using a phase-contrast microscope.
-
Capture images of the tube network.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Experimental Workflow for this compound's Effect on HIF-1
Caption: A general workflow for investigating this compound's effects on HIF-1.
Conclusion
This compound serves as a potent and specific inhibitor of the HIF-1 pathway through a novel mechanism involving the targeting of mitochondrial ROS production.[1] The protocols and data presented here provide a framework for researchers to utilize this compound as a tool to investigate the roles of HIF-1 in various physiological and pathological processes, particularly in the context of cancer biology and angiogenesis. Further studies employing these methodologies will continue to elucidate the therapeutic potential of targeting HIF-1 and the intricate mechanisms of cellular oxygen sensing.
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ibidi.com [ibidi.com]
Terpestacin: Application Notes and Protocols for HIV Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Terpestacin in HIV research, with a focus on its activity as an inhibitor of syncytium formation. The information is compiled from foundational research and is intended to guide the design and execution of related experiments.
Introduction
This compound is a sesterterpene natural product isolated from Arthrinium sp.[1]. It has been identified as an inhibitor of HIV-1-induced syncytium formation, a key cytopathic effect of the virus that contributes to the depletion of CD4+ T cells[1][2]. Syncytia are large, multinucleated cells formed by the fusion of HIV-infected cells with uninfected CD4+ cells, a process mediated by the interaction of the viral envelope glycoprotein (Env) with the CD4 receptor and a coreceptor on the target cell surface[3][4]. By inhibiting this process, this compound presents a potential mechanism for mitigating HIV-1 pathogenesis.
Mechanism of Action
The primary reported anti-HIV activity of this compound is the inhibition of syncytium formation. This suggests that this compound may interfere with the HIV-1 entry process, specifically the fusion of viral and cellular membranes or the cell-to-cell fusion that leads to syncytia[2][5][6][7][8]. The precise molecular target of this compound in the context of HIV-1 has not been fully elucidated but is hypothesized to involve the viral envelope glycoprotein complex (gp120/gp41) or cellular factors essential for the fusion process.
Quantitative Data
The following table summarizes the reported quantitative data for the anti-HIV activity of this compound.
| Assay | Cell Line | Parameter | Value | Reference |
| Syncytium Formation Inhibition | CEM-T4 and MOLT-4/HIV-1(IIIB) | IC50 | 10 µg/ml | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the original research describing this compound's anti-HIV activity and general virological techniques.
Syncytium Formation Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on HIV-1-induced syncytium formation.
Materials:
-
Cell Lines:
-
CEM-T4 cells (uninfected CD4+ T-cell line)
-
MOLT-4/HIV-1(IIIB) cells (chronically HIV-1 infected T-cell line)
-
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: A known HIV-1 fusion inhibitor (e.g., Enfuvirtide).
-
96-well flat-bottom microtiter plates.
-
Inverted microscope.
Procedure:
-
Cell Preparation:
-
Culture CEM-T4 and MOLT-4/HIV-1(IIIB) cells in supplemented RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells in the exponential growth phase and adjust the cell concentration to 1 x 10^5 cells/ml for CEM-T4 and 5 x 10^4 cells/ml for MOLT-4/HIV-1(IIIB).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., 0.1 to 100 µg/ml).
-
Add 50 µl of the diluted this compound solutions to the appropriate wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (known inhibitor).
-
Add 100 µl of the CEM-T4 cell suspension to each well.
-
Add 50 µl of the MOLT-4/HIV-1(IIIB) cell suspension to each well.
-
The final volume in each well will be 200 µl.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Quantification of Syncytia:
-
After incubation, examine the plate under an inverted microscope.
-
Count the number of syncytia (giant cells with at least 4 times the diameter of a single cell) in a representative area of each well.
-
Alternatively, a more quantitative method, such as a luciferase-based reporter gene assay, can be employed if using appropriately engineered cell lines.
-
-
Data Analysis:
-
Calculate the percentage of syncytium inhibition for each concentration of this compound compared to the positive control (no inhibitor).
-
Determine the IC50 value, the concentration of this compound that inhibits syncytium formation by 50%, by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)
This protocol measures the effect of this compound on the replication of HIV-1 in a susceptible T-cell line by quantifying the production of the viral p24 capsid protein.
Materials:
-
Cell Line: CEM-T4 cells.
-
Virus Stock: HIV-1(IIIB) laboratory strain.
-
Culture Medium: RPMI 1640 supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
This compound: Stock solution in a suitable solvent.
-
Control Inhibitor: A known HIV-1 reverse transcriptase inhibitor (e.g., Zidovudine) or protease inhibitor.
-
24-well plates.
-
Commercial HIV-1 p24 Antigen ELISA kit.
Procedure:
-
Cell Infection:
-
Seed CEM-T4 cells at a density of 5 x 10^5 cells/ml in a 24-well plate.
-
Infect the cells with HIV-1(IIIB) at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
-
Treatment with this compound:
-
After the initial infection period, wash the cells to remove the virus inoculum.
-
Resuspend the cells in fresh culture medium containing serial dilutions of this compound.
-
Include a virus control (infected cells without inhibitor) and a cell control (uninfected cells).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
Collect culture supernatants at various time points (e.g., days 3, 5, and 7 post-infection).
-
-
p24 Antigen Quantification:
-
Clarify the collected supernatants by centrifugation to remove cellular debris.
-
Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the virus control.
-
Determine the EC50 (50% effective concentration) value for the inhibition of viral replication.
-
Visualizations
Caption: Experimental workflow for the syncytium formation inhibition assay.
References
- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syncytium formation and destruction of bystander CD4+ cells cocultured with T cells persistently infected with human immunodeficiency virus as demonstrated by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-induced syncytium formation requires the formation of conjugates between virus-infected and uninfected T-cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iapac.org [iapac.org]
- 7. researchgate.net [researchgate.net]
- 8. The entry of entry inhibitors: A fusion of science and medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Terpestacin synthesis yield issues
Welcome to the Technical Support Center for Terpestacin synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound, a sesterterpenoid with significant anti-angiogenic and other biological activities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in this compound total synthesis revolve around two key structural features: the construction of the 15-membered macrocycle and the stereocontrolled formation of multiple stereocenters.[1][2] The macrocyclization step is often low-yielding due to entropic factors that favor intermolecular side reactions, such as oligomerization, over the desired intramolecular ring closure.[1] Achieving high diastereoselectivity across the multiple chiral centers of the molecule is another significant hurdle that requires careful selection of chiral catalysts, auxiliaries, or substrate-controlled strategies.[1][3]
Q2: Which synthetic routes for this compound have been reported to have the highest overall yields?
A2: Several enantioselective syntheses of (-)-Terpestacin have been reported with varying overall yields. The Myers group reported a 19-step synthesis with an overall yield of 5.8%.[3] Other notable syntheses have also been developed, each with unique strategies for tackling the key challenges of the molecular architecture.[2][4] A direct comparison of yields can be complex due to differences in starting materials and the number of linear steps. For a comprehensive overview, a comparative table is provided below.
Q3: What are the known biological activities of this compound?
A3: this compound was initially identified as an inhibitor of syncytium formation in HIV-infected T cells.[2] It has since been recognized for its potent anti-angiogenic properties.[2] Various derivatives of this compound have been synthesized and screened for a range of bioactivities, including antimicrobial and cytotoxic effects.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Macrocyclization Step
Q: My macrocyclization reaction to form the 15-membered ring of this compound is resulting in a low yield of the desired product, with significant formation of linear oligomers. How can I improve the yield of the macrocycle?
A: The formation of oligomers is a classic competing reaction in macrocyclization.[1] The key to favoring the intramolecular reaction is to employ high-dilution conditions. This minimizes the probability of reactive ends of different molecules encountering each other.
Troubleshooting Steps:
-
High-Dilution Conditions: The most critical parameter is the concentration of the linear precursor. It should be kept very low, typically in the range of 0.001 M to 0.01 M.[6] This is usually achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump over an extended period (e.g., 4-24 hours).[6]
-
Choice of Solvent: The solvent can influence the conformation of the linear precursor. A solvent that pre-organizes the precursor into a conformation amenable to cyclization can significantly improve the yield. Experiment with different solvent systems.
-
Reaction Temperature: The effect of temperature can be complex. For strained rings, a higher temperature might be necessary to overcome the activation barrier. However, for large, flexible rings like in this compound, the entropic penalty is high, and simply increasing the temperature may not be effective.[7] Optimization of the temperature for your specific cyclization strategy is recommended.
-
Cyclization Strategy: If optimization of conditions does not sufficiently improve the yield, consider alternative macrocyclization strategies. Different disconnections of the macrocycle can lead to precursors with different conformational biases for cyclization. For instance, Ring-Closing Metathesis (RCM) has been successfully employed in the Trost synthesis of this compound.[2][8]
Issue 2: Poor Diastereoselectivity in Key Stereocenter-Forming Reactions
Q: I am observing the formation of multiple diastereomers in a key step of my this compound synthesis, leading to difficult purification and reduced yield of the desired isomer. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is crucial for an efficient synthesis of a complex molecule like this compound. The formation of unwanted diastereomers complicates purification and lowers the overall yield.
Troubleshooting Steps:
-
Chiral Catalysts and Ligands: For reactions that set new stereocenters, the use of well-established chiral catalysts and ligands is often the most effective strategy. For example, the Trost synthesis of this compound makes elegant use of enantioselective palladium catalysts.[8] It is important to screen a variety of ligands to find the one that provides the best selectivity for your specific substrate.
-
Substrate Control: The existing stereocenters in your molecule can influence the stereochemical outcome of subsequent reactions. This is known as substrate control. Analyze the transition state models for your reaction to understand how the existing stereochemistry might direct the approach of reagents. Sometimes, modifying a protecting group on a nearby stereocenter can alter the steric environment and improve selectivity.
-
Chiral Auxiliaries: The use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, is a powerful technique. After the desired stereocenter is set, the auxiliary is removed.
-
Reaction Conditions: Reaction parameters such as temperature, solvent, and the nature of the reagents can have a significant impact on diastereoselectivity. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
-
Purification of Diastereomers: If the formation of diastereomers cannot be completely avoided, efficient purification is necessary. This can be challenging due to the similar physical properties of diastereomers. Optimization of chromatographic conditions (e.g., different solvent systems, stationary phases, or even chiral chromatography) may be required. In some cases, derivatization of the diastereomeric mixture to amplify the differences in their properties can facilitate separation.[9]
Data Presentation
Table 1: Comparison of Reported Overall Yields for Enantioselective Syntheses of (-)-Terpestacin
| Synthetic Approach (Lead Author) | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Macrocyclization Strategy | Reference |
| Myers (2002) | 19 | 5.8 | Intramolecular enolate alkylation | [3] |
| Trost (2007) | Not explicitly stated, but a multi-step synthesis | Not explicitly stated, but individual step yields are high | Ring-Closing Metathesis (RCM) | [2][8] |
| Qiu (2012) | Not explicitly stated, convergent approach | High-yielding individual steps reported | Selective enolization and alkylation | [4] |
| Jamison (2003, 2004) | Not explicitly stated | Good ratios of diastereomers reported | Catalytic stereoselective fragment coupling | [10][11][12] |
Note: Direct comparison of overall yields can be misleading due to different starting points and reporting styles. Researchers should consult the original publications for full details.
Experimental Protocols
Key Experiment: Macrocyclization via Ring-Closing Metathesis (RCM) (Based on the Trost Synthesis)
This protocol is a generalized representation based on the strategy employed in the Trost synthesis of (-)-Terpestacin.[2][8]
Objective: To perform an intramolecular ring-closing metathesis to form the 15-membered macrocycle of a this compound precursor.
Materials:
-
Diene precursor of this compound
-
Second-generation Grubbs catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
Syringe pump
Procedure:
-
Preparation: Rigorously dry all glassware and ensure the reaction is set up under an inert atmosphere.
-
High-Dilution Setup: In a large, round-bottom flask equipped with a condenser and a magnetic stir bar, place a large volume of anhydrous, degassed DCM. The volume should be calculated to achieve a final substrate concentration of approximately 0.001 M.
-
Catalyst Addition: To the large flask of DCM, add the second-generation Grubbs catalyst (typically 5-10 mol%).
-
Precursor Solution: In a separate flask, dissolve the diene precursor in a smaller volume of anhydrous, degassed DCM.
-
Slow Addition: Using a syringe pump, add the solution of the diene precursor to the vigorously stirred solution of the catalyst in the large flask over a period of 12-24 hours. A slow and steady addition rate is crucial to maintain high dilution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired macrocyclic product.
Visualizations
Diagram 1: Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Diagram 2: Troubleshooting Workflow for Low Synthesis Yield
Caption: A logical workflow for troubleshooting low yield in a chemical synthesis.
Diagram 3: Logical Relationships in Stereocontrol
Caption: Key factors influencing the stereochemical outcome of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of this compound by Trost [organic-chemistry.org]
- 3. Enantioselective synthesis of (-)-terpestacin and (-)-fusaproliferin: clarification of optical rotational measurements and absolute configurational assignments establishes a homochiral structural series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convergent stereocontrolled total synthesis of (−)-terpestacin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. baranlab.org [baranlab.org]
- 8. The Trost Synthesis of (-)-Terpestacin [organic-chemistry.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of (-)-terpestacin via catalytic, stereoselective fragment coupling: siccanol is this compound, not 11-epi-terpestacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of (-)-terpestacin and structural revision of siccanol using catalytic stereoselective fragment couplings and macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Terpestacin Dosage for In Vitro Studies
Welcome to the technical support center for Terpestacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism involves the direct binding to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of Mitochondrial Complex III.[1][2] This interaction inhibits the generation of reactive oxygen species (ROS) that is typically induced by hypoxic conditions. Consequently, the suppression of ROS prevents the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that promotes tumor angiogenesis and cell survival.[1][3] Notably, this compound achieves this without inhibiting overall mitochondrial respiration.[1][2]
Q2: How should I dissolve this compound and prepare stock solutions?
A2: this compound is a sesterterpene and exhibits hydrophobic properties. It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4][5] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your pre-warmed aqueous cell culture medium. It is crucial to mix thoroughly immediately upon dilution to prevent precipitation.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. Based on published studies, functional effects such as the inhibition of hypoxia-induced ROS and HIF-1α stabilization in HT1080 cells have been observed in the range of 30-80 µM.[1] However, for any new cell line, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective and non-toxic range for your specific model.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[7][8] However, some sensitive cell types, particularly primary cells, may show adverse effects at concentrations as low as 0.1%.[7] It is critical to keep the final DMSO concentration consistent across all wells, including the vehicle control, to ensure that any observed effects are due to this compound and not the solvent.[8] We recommend a final DMSO concentration of ≤0.1% for most applications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in culture medium after adding this compound. | 1. Poor Solubility: Rapid dilution of a high-concentration DMSO stock into an aqueous medium can cause the hydrophobic compound to crash out of solution.[5] 2. Low Temperature: The culture medium may be too cold, reducing solubility. | 1. Improve Dilution Technique: Add the DMSO stock dropwise into pre-warmed (37°C) medium while vortexing or swirling gently to ensure rapid dispersion.[4] 2. Use an Intermediate Dilution: Perform a serial dilution in medium rather than a single large dilution step. 3. Sonication: Briefly sonicate the final working solution in a water bath to aid dissolution.[4][5] |
| High levels of cell death observed, even at low concentrations. | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high for your specific cell line.[7][8] 2. High Cell Line Sensitivity: Your cells may be exceptionally sensitive to this compound's cytotoxic effects. 3. Incorrect Dosage Calculation: Errors in calculating dilutions can lead to unintentionally high concentrations. | 1. Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO to assess solvent toxicity.[8] Reduce the final DMSO concentration to ≤0.1% if toxicity is observed. 2. Expand Dose-Response Range: Test a wider range of lower concentrations (e.g., starting from the nanomolar range) to find a non-toxic dose. 3. Verify Calculations: Double-check all dilution calculations from the stock solution to the final working concentration. |
| No observable effect at tested concentrations. | 1. Insufficient Concentration: The concentrations used may be below the effective dose for your cell line. 2. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Short Incubation Time: The duration of the treatment may be too short to induce a measurable biological response. 4. Resistant Cell Line: The specific signaling pathway targeted by this compound may not be active or critical in your cell line. | 1. Increase Concentration: Test a higher range of concentrations. 2. Use Fresh Stock: Prepare a fresh working solution from a new aliquot of the frozen stock. 3. Perform a Time-Course Experiment: Evaluate the effect at multiple time points (e.g., 24, 48, 72 hours).[6] 4. Use a Positive Control: Ensure your assay is working by using a known activator/inhibitor of the pathway of interest. For HIF-1α studies, use CoCl₂ or expose cells to 1% O₂ as a positive control for induction.[9] |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inconsistent Drug Addition: Pipetting errors leading to different final concentrations. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering concentrations. | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated. 3. Avoid Edge Wells: Do not use the outermost wells of the culture plate for experimental conditions; fill them with sterile PBS or medium to create a humidity barrier. |
Quantitative Data and Experimental Parameters
Table 1: Solubility and Stock Solution Preparation
| Parameter | Recommendation | Notes |
| Primary Solvent | Anhydrous, sterile-filtered DMSO | DMSO is hygroscopic; use a fresh, unopened bottle and store in small aliquots to prevent water absorption.[5] |
| Stock Concentration | 10 - 50 mM | A high concentration allows for minimal final DMSO volume in the culture medium. |
| Storage | -20°C or -80°C in small aliquots | Avoid repeated freeze-thaw cycles to maintain compound stability. |
| Final DMSO Concentration | ≤ 0.1% (recommended), < 0.5% (maximum) | Varies by cell line. Always test for solvent toxicity with a vehicle control.[7] |
Table 2: Reported Effective Concentrations of this compound in In Vitro Models
| Cell Line | Concentration | Observed Effect | Reference |
| HT1080 (Human Fibrosarcoma) | 30 µM | Inhibition of hypoxia-induced Reactive Oxygen Species (ROS) generation. | [1] |
| HT1080 (Human Fibrosarcoma) | 40 µM, 80 µM | Reduction of HIF-1α mRNA levels under hypoxic conditions. | [1] |
| HT1080 (Human Fibrosarcoma) | 50 µM | Inhibition of hypoxia-induced phosphorylation of p70S6K. | [1] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | < "toxic threshold" | Inhibition of angiogenic response. | [1] |
Note: The IC50 value for this compound is highly cell-line dependent and should be determined empirically. A protocol for this is provided below.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding:
-
Culture cells to ~80% confluency, then harvest using trypsin.
-
Perform a cell count and dilute the cell suspension to the optimal seeding density for your cell line (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A 10-point, 2-fold dilution series is a good starting point.
-
Ensure the DMSO concentration is the same in all wells. Include a "vehicle only" control (medium with DMSO) and an "untreated" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate percent viability for each concentration relative to the vehicle control.
-
Plot percent viability versus the log of the this compound concentration and use non-linear regression to determine the IC50 value.[6]
-
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol measures changes in intracellular ROS levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well in a 24-well plate) and allow them to adhere overnight.[11]
-
Pre-treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes).
-
Induce oxidative stress if required (e.g., by exposing cells to hypoxia (1% O₂) or a chemical inducer). Include normoxic and hypoxic controls.
-
-
DCFH-DA Staining:
-
Prepare a fresh 10-25 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed serum-free medium.[12][13] Protect this solution from light.
-
Remove the treatment medium and wash the cells once with warm medium or PBS.[11]
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes.[14][15]
-
-
Data Acquisition:
Protocol 3: Detection of HIF-1α by Western Blot
This protocol is for detecting the stabilization of the HIF-1α protein, a key downstream target of this compound's action under hypoxia.
-
Sample Preparation (Critical Step):
-
Seed cells and grow to ~80-90% confluency.
-
Treat cells with this compound and/or vehicle control, then expose to normoxic or hypoxic (1% O₂) conditions for 4-6 hours. A positive control like CoCl₂ (100 µM) can also be used to chemically induce HIF-1α stabilization.[2][9]
-
Important: HIF-1α degrades very rapidly in the presence of oxygen. Perform all subsequent steps on ice and work quickly.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
For best results, prepare nuclear extracts, as stabilized HIF-1α translocates to the nucleus.[2]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Load 30-50 µg of protein per lane on an 8% SDS-PAGE gel.[2]
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.[2]
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Probe for a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.
-
Visualizations
Caption: this compound inhibits the hypoxia-induced signaling cascade.
Caption: General workflow for optimizing this compound dosage.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioquochem.com [bioquochem.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. arigobio.com [arigobio.com]
- 15. bioscience.co.uk [bioscience.co.uk]
Technical Support Center: Terpestacin Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Terpestacin for reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fungal metabolite with anti-angiogenic properties, making it a compound of interest in cancer research.[1][2] It functions by targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) of mitochondrial Complex III, which suppresses the production of hypoxia-induced reactive oxygen species (ROS) and subsequently inhibits angiogenesis.[1][3] However, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous solutions commonly used for biological assays. This can result in precipitation, inaccurate concentrations, and unreliable experimental outcomes.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro studies. It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar molecules.[4]
Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While tolerance varies between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally no higher than 0.1%.[5] It is always recommended to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on the cells.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. This allows for the addition of a small volume of the stock solution to the cell culture medium to achieve the desired final concentration, thereby minimizing the final DMSO concentration. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would prepare a 10 mM stock solution in DMSO and then perform a 1:1000 dilution in your cell culture medium.
Q5: How can I prevent this compound from precipitating when I add it to my cell culture medium?
Precipitation often occurs due to "solvent shock" when a concentrated DMSO stock is added to an aqueous medium. To avoid this:
-
Always add the this compound-DMSO stock solution to the pre-warmed (37°C) cell culture medium, not the other way around.
-
Add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound degradation and precipitation. It is best to aliquot the stock solution into single-use vials.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | High stock concentration or "solvent shock" : The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Use a lower concentration stock solution if possible.2. Add the stock solution drop-wise to the pre-warmed media while gently swirling or vortexing.3. Perform a serial dilution of the stock solution in pre-warmed media. |
| Precipitate forms over time in the incubator. | Temperature instability : The compound may be less soluble at 37°C than at room temperature.Interaction with media components : this compound may interact with salts, proteins, or other components in the media. | 1. Ensure the final concentration of this compound is below its solubility limit in the final medium.2. Minimize the storage time of the prepared media before use.3. Test the solubility of this compound in a simpler basal medium versus a complex, serum-containing medium. |
| Inconsistent results between experiments. | Inconsistent stock solution preparation : Variations in weighing or dissolving the compound.Inconsistent dilution technique : Differences in how the stock is added to the media.Stock solution degradation : Repeated freeze-thaw cycles. | 1. Standardize the protocol for preparing the stock solution and adding it to the media.2. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles. |
| High background toxicity in vehicle control wells. | High final DMSO concentration : The concentration of DMSO is toxic to the specific cell line being used. | 1. Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerable concentration.2. Lower the final DMSO concentration in your experiments, which may require preparing a more concentrated stock solution of this compound if its solubility allows. |
Quantitative Data Summary
| Parameter | Value / Recommendation | Source(s) |
| Molecular Formula | C25H38O4 | [6] |
| Molecular Weight | 402.6 g/mol | [6] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Recommended Stock Concentration in DMSO | ≥ 10 mM (dependent on purity) | General laboratory practice |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | General laboratory practice |
| Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Methodology:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the this compound vial and DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.026 mg of this compound (MW: 402.6 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials. Store immediately at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for an In Vitro Angiogenesis Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C), complete cell culture medium appropriate for your endothelial cell line
-
Sterile pipette tubes and tips
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Calculate Dilution: Determine the final concentration of this compound required for your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need to add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Prepare Working Solution: While gently swirling or vortexing the pre-warmed cell culture medium, slowly add the calculated volume of the this compound stock solution drop-wise into the medium.
-
Final Mix and Use: Mix the working solution gently by pipetting up and down a few times. Use the freshly prepared working solution immediately to treat your cells.
Visualizations
Caption: this compound's mechanism of action in inhibiting angiogenesis.
Caption: Workflow for preparing this compound for biological assays.
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C25H38O4 | CID 6443294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Terpestacin Experimental Protocols & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Terpestacin in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability and handling of this sesterterpene natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a sesterterpene, a class of C25 isoprenoids, originally isolated from fungi such as Arthrinium sp.[1][2] It features a complex trans-fused 5/15-membered ring skeleton.[1][2] this compound has been shown to exhibit a variety of biological activities, including anti-angiogenic, anti-inflammatory, and syncytium formation inhibition in HIV-infected T-cells.[1][2]
Q2: What is the known mechanism of action for this compound's anti-angiogenic effects?
This compound inhibits tumor angiogenesis by directly binding to the Ubiquinol-cytochrome c reductase binding protein (UQCRB), a subunit of mitochondrial complex III.[1][2][3] This interaction suppresses the generation of hypoxia-induced reactive oxygen species (ROS) from the mitochondria.[1][2] The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][2] Notably, this compound achieves this without inhibiting mitochondrial respiration.[1][2]
Q3: How should I prepare a stock solution of this compound?
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Add the calculated volume of anhydrous, sterile DMSO to the vial.
-
Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect for any particulates.
Q4: What are the recommended storage conditions for this compound stock solutions?
To maintain the integrity of your this compound stock solution, it is advisable to:
-
Store the DMSO stock solution at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage (several months).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q5: How do I prepare working solutions of this compound for cell culture experiments?
To prepare a working solution from your DMSO stock:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your pre-warmed cell culture medium.
-
It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity of this compound. | Degradation of this compound: Terpenes can be susceptible to degradation under certain conditions. | Storage and Handling: Ensure stock solutions are stored at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Protect solutions from prolonged exposure to light. pH of Media: While specific data is unavailable for this compound, some terpenes can undergo rearrangements in acidic conditions.[4] Use buffered cell culture media and prepare working solutions fresh for each experiment. Temperature: Avoid prolonged exposure of this compound solutions to elevated temperatures. |
| Precipitation of this compound upon dilution in aqueous media. | Poor Solubility: this compound is a hydrophobic molecule. | Dilution Technique: Add the DMSO stock solution dropwise to the vigorously vortexing cell culture medium to facilitate dispersion. Do not add the aqueous medium to the DMSO stock. Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| High background signal or off-target effects in assays. | Compound Purity: The purity of the this compound sample may be a concern. | Quality Control: Use this compound from a reputable supplier with a certificate of analysis indicating its purity. Assay Controls: Include appropriate vehicle controls and positive/negative controls in your experimental design to differentiate specific effects from artifacts. |
| Variability between experimental replicates. | Pipetting Inaccuracy: Inconsistent volumes of the viscous DMSO stock solution. | Pipetting Technique: Use positive displacement pipettes or reverse pipetting for accurate dispensing of small volumes of viscous solutions. Ensure thorough mixing of solutions. |
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the stability of this compound under various experimental conditions such as a range of pH values, temperatures, and light intensities. The table below is a template that can be used to generate and record such data in your own laboratory to ensure the consistency and reproducibility of your results.
| Condition | Parameter | Incubation Time | Remaining this compound (%) | Notes |
| pH | 4.0 | 24h, 48h, 72h | Monitor for potential acid-catalyzed rearrangement. | |
| 7.4 (Physiological) | 24h, 48h, 72h | Expected to be the most stable pH for biological assays. | ||
| 8.5 | 24h, 48h, 72h | Monitor for potential base-catalyzed degradation. | ||
| Temperature | 4°C (Refrigerated) | 1 week, 2 weeks | Assess short-term stability in aqueous solutions. | |
| Room Temperature (~25°C) | 24h, 48h, 72h | Simulate benchtop handling conditions. | ||
| 37°C (Incubation) | 24h, 48h, 72h | Assess stability under typical cell culture conditions. | ||
| Light | Ambient Lab Light | 24h, 48h, 72h | Determine sensitivity to light exposure. | |
| Dark (Control) | 24h, 48h, 72h | Baseline for light exposure experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under stress conditions. The degradation can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
-
HPLC Analysis: Analyze all samples and a non-degraded control by HPLC. A gradient elution with a mobile phase of acetonitrile and water is a common starting point for separating terpenes. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.
Protocol 2: Analysis of this compound's Effect on Mitochondrial ROS
This protocol is adapted from studies on this compound's mechanism of action and describes how to measure its effect on mitochondrial ROS production.[1]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant cell line
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Cell culture medium
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding: Seed HUVECs in a suitable plate or dish for fluorescence imaging or measurement.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Induction of Hypoxia: Place the cells in a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer of hypoxia.
-
MitoSOX™ Red Staining: During the last 10-30 minutes of hypoxic treatment, load the cells with MitoSOX™ Red according to the manufacturer's protocol.
-
Imaging/Measurement: Wash the cells with warm buffer and measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in red fluorescence in this compound-treated cells compared to the hypoxic control would indicate an inhibition of mitochondrial superoxide production.
Visualizations
Caption: this compound's mechanism of action in inhibiting angiogenesis.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Terpestacin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Terpestacin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a sesterterpene with a complex trans-fused 5/15-membered ring system, presents several significant challenges.[1][2] Key difficulties include:
-
Stereochemical Control: Establishing the correct stereochemistry of the highly substituted cyclopentanone core and the macrocycle is a primary hurdle.[3][4]
-
Macrocyclization: Formation of the 15-membered macrocycle can be challenging due to conformational flexibility and potential for competing side reactions.[5]
-
Construction of the Quaternary Stereocenter: The creation of the quaternary carbon at the α-position to the carbonyl group in the cyclopentanone ring requires specialized synthetic strategies.[5]
-
Chemoselectivity: Differentiating between multiple reactive sites, such as the various olefins present in synthetic intermediates, during functional group transformations is a recurring issue.[5]
Q2: What are the main strategic approaches for controlling stereochemistry in this compound synthesis?
A2: Several strategies have been successfully employed to control the stereochemistry:
-
Chiral Pool Synthesis: Starting from readily available chiral molecules, such as (R)-(-)-carvone, allows for the transfer of existing stereocenters to the target molecule.[4]
-
Asymmetric Catalysis: The use of chiral catalysts, for instance in Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), can induce high levels of enantioselectivity in key bond-forming reactions.[5]
-
Substrate-Controlled Diastereoselection: Existing stereocenters in an advanced intermediate can direct the stereochemical outcome of subsequent reactions, such as reductions or alkylations.[3]
-
Catalyst-Controlled Fragment Coupling: In convergent approaches, the choice of catalyst and chiral ligands can dictate the stereochemistry of the major product when coupling complex molecular fragments.[6][7]
Q3: Which key reactions are commonly used to construct the core structure of this compound?
A3: Several powerful reactions have been utilized to assemble the bicyclic core of this compound:
-
Nazarov Reaction: An allene ether version of the Nazarov reaction has been used as a key step to construct the cyclopentenone core, with the stereochemistry of the entire molecule being derived from the stereocenter formed in this reaction.[3][8]
-
Ring-Closing Metathesis (RCM): RCM is a common strategy for the crucial macrocyclization step to form the 15-membered ring.[5]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and Claisen Rearrangement: This powerful sequence has been used to create the α-quaternary center of the cyclopentanone with high enantioselectivity.[5]
-
Sakurai Allylation: This reaction has been employed to build up the complexity around the cyclopentanone ring.[5]
-
Reductive Coupling of Alkynes and Aldehydes: This method has been used for the stereoselective coupling of key fragments in a convergent synthesis.[6][7]
Troubleshooting Guides
Issue 1: Low Yield or Poor Selectivity in Ring-Closing Metathesis (RCM) for Macrocyclization
Problem: The formation of the 15-membered macrocycle via RCM results in low yields, formation of dimers, or undesired isomers. This can be particularly problematic due to the presence of multiple olefins in the precursor.[5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Substrate Conformation | Modify the substrate to favor a pre-cyclization conformation. For example, the presence of an allylic alcohol can promote the desired cyclization.[5] | A favorable conformation reduces the entropic barrier to cyclization and can increase the effective molarity of the reacting ends. |
| Catalyst Choice | Screen different Grubbs-type catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs catalysts). | The choice of catalyst can significantly impact the efficiency and selectivity of the RCM reaction, depending on the specific substrate. |
| Reaction Conditions | Optimize reaction conditions, including solvent, temperature, and concentration. High-dilution conditions are typically necessary to favor intramolecular cyclization over intermolecular dimerization. | Dilution shifts the equilibrium towards the formation of the monomeric macrocycle. |
| Competing Olefins | Protect more reactive olefins or choose a catalyst with higher selectivity for the desired metathesis. | This ensures that the RCM occurs at the intended site. |
Experimental Protocol: Optimized RCM for this compound Synthesis (Trost et al.) [5]
-
Substrate: A diene precursor containing an allylic alcohol.
-
Catalyst: Grubbs II catalyst.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Concentration: High dilution (e.g., 0.001 M).
-
Temperature: Reflux.
-
Procedure: A solution of the diene in CH₂Cl₂ is added slowly over several hours to a refluxing solution of the Grubbs II catalyst in CH₂Cl₂. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
Issue 2: Poor Stereocontrol in the Alkylation of the Cyclopentanone Enolate
Problem: Introduction of the methyl group at C23 proceeds with low diastereoselectivity, leading to a mixture of epimers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Enolate Geometry | Control the formation of the kinetic versus thermodynamic enolate by careful choice of base, solvent, and temperature. LDA in the presence of HMPA at low temperatures typically favors the kinetic enolate.[3] | The geometry of the enolate can influence the facial selectivity of the subsequent alkylation. |
| Steric Hindrance | Utilize a bulky protecting group on a nearby hydroxyl group (e.g., C11-OH) to direct the approach of the electrophile from the less hindered face.[3] | Steric hindrance can effectively block one face of the enolate, leading to higher diastereoselectivity. |
| Chelation Control | Employ a Lewis acidic additive that can chelate to the enolate and a nearby functional group, creating a rigid conformation that favors one trajectory for the electrophile. | Chelation can lock the conformation of the intermediate, enhancing stereocontrol. |
Quantitative Data Summary
The following table summarizes reported yields for key transformations in various total syntheses of this compound.
| Transformation | Key Reagent(s)/Reaction | Yield (%) | Reference |
| Cyclopentenone Formation | 1-lithio-1-(methoxy)methoxyallene, lactone | 65 | Tius et al.[3] |
| Acetonide Protection | 2-methoxypropene, catalytic acid | 91 | Tius et al.[3] |
| Enolate Alkylation | Allylic bromide | 75 | Tius et al.[3] |
| TES Protection | TESCl, imidazole | 84 | Tius et al.[3] |
| C23 Methylation | LDA, MeI, HMPA | 97 | Tius et al.[3] |
| Ring-Closing Metathesis | Grubbs II catalyst | ~40 | Trost et al.[5] |
| Asymmetric Dihydroxylation | AD-mix-β | 65 | Trost et al.[5] |
Visualizing Synthetic Strategies and Challenges
The following diagrams illustrate key concepts in the total synthesis of this compound.
References
- 1. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A convergent stereocontrolled total synthesis of (−)-terpestacin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Total Synthesis of this compound by Trost [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective synthesis of (-)-terpestacin and structural revision of siccanol using catalytic stereoselective fragment couplings and macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of (+/-)-terpestacin and (+/-)-11-epi-terpestacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Terpestacin in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Terpestacin in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary on-target effect is the inhibition of tumor angiogenesis. It achieves this by binding to the Ubiquinol-Cytochrome C Reductase Binding Protein (UQCRB), a subunit of mitochondrial complex III.[1][2][3][4] This interaction suppresses the production of hypoxia-induced reactive oxygen species (ROS), which in turn inhibits the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and downstream angiogenic signaling.[1][3]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target proteins for this compound are not extensively documented in publicly available literature, potential off-target effects can be inferred from its mechanism and chemical class (sesterterpenoid). As an inhibitor of mitochondrial complex III, this compound could lead to broader effects on mitochondrial function beyond the intended modulation of hypoxia signaling.[5][6] This may include alterations in cellular metabolism and an increase in generalized oxidative stress.[5][7] Sesterterpenoids as a class are known to exhibit a wide range of biological activities, suggesting the possibility of interactions with other cellular targets.[8][9][10][11]
Q3: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?
A3: To confirm on-target activity, you can perform several key experiments:
-
Rescue Experiments: Overexpression of UQCRB, the direct target of this compound, should rescue the cellular phenotype induced by the compound.
-
Structure-Activity Relationship (SAR) Analysis: Use a structurally related but inactive analog of this compound as a negative control. This analog should not produce the same phenotype.
-
Target Engagement Assays: Directly measure the binding of this compound to UQCRB in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
Q4: What are the general strategies to reduce off-target effects of small molecules like this compound?
A4: General strategies to minimize off-target effects include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Use of Highly Specific Analogs: If available, utilize derivatives of this compound that have been optimized for higher specificity to UQCRB.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and untreated controls in your experiments.
-
Orthogonal Approaches: Confirm your findings using alternative methods to modulate the target pathway, such as siRNA-mediated knockdown of UQCRB.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed upon this compound treatment.
-
Possible Cause: Off-target effects are masking or altering the expected on-target phenotype.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target, UQCRB, at the concentrations used in your assay.
-
Comprehensive Dose-Response: Conduct a detailed dose-response curve for the observed phenotype and compare it with the known IC50 for UQCRB binding. A significant discrepancy may suggest off-target effects.
-
Phenotypic Screening Comparison: Compare the observed phenotype with known phenotypes induced by other mitochondrial complex III inhibitors. This can help to distinguish between a general mitochondrial effect and a specific this compound-induced off-target effect.
-
Chemical Proteomics: To identify potential off-target proteins, consider performing an affinity purification-mass spectrometry (AP-MS) experiment using a biotinylated this compound analog as bait.
-
Issue 2: High levels of cellular toxicity or apoptosis observed at effective concentrations.
-
Possible Cause: Inhibition of mitochondrial complex III can lead to significant cellular stress and toxicity, which may be an off-target effect in the context of your desired phenotype.[5]
-
Troubleshooting Steps:
-
Optimize Treatment Duration and Concentration: Reduce the incubation time and/or the concentration of this compound to a level that still produces the desired on-target effect but with minimized toxicity.
-
Assess Mitochondrial Health: Use assays to monitor mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and cellular ATP levels to assess the overall impact on mitochondrial function.
-
Antioxidant Co-treatment: To mitigate excessive ROS-induced toxicity, consider co-treatment with an antioxidant like N-acetylcysteine (NAC). This can help to determine if the observed toxicity is primarily driven by oxidative stress.
-
Quantitative Data Summary
Quantitative data on the specific off-target interactions of this compound is limited in the public domain. The following tables provide a template for researchers to summarize their own experimental data when characterizing the on- and off-target effects of this compound.
Table 1: this compound Potency on Target and Potential Off-Targets
| Target | Assay Type | IC50 / EC50 (µM) | Cell Line | Reference |
| UQCRB (On-Target) | e.g., CETSA | User-determined | User's cell line | User's data |
| Potential Off-Target 1 | e.g., Kinase Assay | User-determined | N/A | User's data |
| Potential Off-Target 2 | e.g., Binding Assay | User-determined | N/A | User's data |
Table 2: Comparison of On-Target vs. Off-Target Phenotypes
| Phenotype | This compound Concentration (µM) | On-Target Effect (e.g., Inhibition of Angiogenesis) | Off-Target Effect (e.g., General Cytotoxicity) |
| Expected | User-determined | Significant Inhibition | Minimal |
| Observed | User-determined | User-determined | User-determined |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its target protein, UQCRB, in intact cells.
-
Materials:
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Cells of interest
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This compound
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Vehicle control (e.g., DMSO)
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Phosphate-buffered saline (PBS) with protease inhibitors
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Lysis buffer (e.g., RIPA buffer)
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Antibody against UQCRB
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Secondary antibody
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Western blot reagents and equipment
-
-
Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle for 1-2 hours.
-
Harvesting: Harvest cells by scraping and wash with ice-cold PBS containing protease inhibitors.
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Heat Shock: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
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Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
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Western Blotting: Collect the supernatant and analyze the levels of soluble UQCRB by Western blotting. Increased thermal stability of UQCRB in the presence of this compound indicates target engagement.
-
2. Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol aims to identify proteins that interact with this compound.
-
Materials:
-
Biotinylated this compound analog
-
Streptavidin-conjugated beads
-
Cell lysate
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Wash buffers
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Elution buffer
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Mass spectrometer
-
-
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from your cells of interest.
-
Bait Immobilization: Incubate the biotinylated this compound with streptavidin beads to immobilize the bait.
-
Affinity Purification: Incubate the immobilized bait with the cell lysate to allow for the binding of interacting proteins.
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Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
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Mass Spectrometry: Identify the eluted proteins by mass spectrometry. Proteins specifically pulled down by the this compound analog and not by control beads are potential off-targets.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting cancer with sesterterpenoids: the new potential antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting cancer with sesterterpenoids: the new potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sesterterpenoids: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Terpestacin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the total synthesis of Terpestacin. The information is compiled from published synthetic routes and focuses on addressing specific challenges encountered during key transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered in the key stages of this compound synthesis, presented in a question-and-answer format.
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and Claisen Rearrangement
Question: We are experiencing low enantioselectivity and yield in the initial Pd-catalyzed asymmetric allylic alkylation (Pd-AAA) to form the quaternary stereocenter. What are the critical parameters to optimize?
Answer: The Pd-AAA, particularly when creating a sterically hindered quaternary center, is highly sensitive to several factors. Based on successful syntheses, here are key areas for optimization:
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Ligand Choice: The choice of a chiral ligand is paramount for achieving high enantioselectivity. The Trost ligands are well-documented for their effectiveness in this type of transformation. If you are not using a Trost-type ligand, consider screening a panel of commercially available chiral phosphine or N-heterocyclic carbene (NHC) ligands.
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Solvent System: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Dichloromethane (DCM) has been used successfully. Consider screening other non-coordinating solvents like toluene or THF.
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Base Selection: The choice of base can influence the nucleophilicity of the enolate and the overall reaction outcome. Triethylamine (TEA) is a common choice. If you are observing side reactions or poor conversion, consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or a weaker base like sodium bicarbonate if proton abstraction is too efficient.
-
Temperature Control: These reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve enantioselectivity, although it may require longer reaction times.
Question: The subsequent Claisen rearrangement is proceeding with low diastereoselectivity. How can we improve this?
Answer: The facial selectivity of the Claisen rearrangement can be influenced by the existing stereocenter. In the Trost synthesis of (-)-Terpestacin, the rearrangement of the ether intermediate proceeded with complete facial selectivity, directed by the newly formed quaternary center.[1] If you are observing poor diastereoselectivity, consider the following:
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Conformational Control: The chair-like transition state of the Claisen rearrangement is generally favored. The substituents on your substrate will dictate the preferred conformation. Ensure your substrate is of high purity, as impurities could potentially catalyze undesired pathways.
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Lewis Acid Catalysis: While not explicitly reported in this specific step for this compound, Lewis acids can be used to promote and control the stereoselectivity of Claisen rearrangements. A mild Lewis acid could help enforce a more ordered transition state.
Ring-Closing Metathesis (RCM) for Macrocyclization
Question: Our Ring-Closing Metathesis (RCM) to form the 15-membered macrocycle is resulting in low yields (oligomerization and starting material recovery). How can we optimize this crucial step?
Answer: Macrocyclization via RCM is a significant challenge due to competing intermolecular oligomerization. The successful synthesis by Trost and coworkers reported a 43% yield for this step using a second-generation Grubbs catalyst.[1] Here are key optimization strategies:
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High Dilution: This is the most critical factor to favor the intramolecular RCM over intermolecular reactions. The reaction should be run at a very low concentration (typically 0.001 M to 0.005 M). Slow addition of the substrate to the catalyst solution over an extended period can also be beneficial.
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Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and robust. If you are using a first-generation catalyst, switching to a second-generation one is recommended.
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Substrate Conformation: The presence of a free allylic alcohol in the diene precursor was found to be crucial for successful cyclization in the Trost synthesis; protected versions of the alcohol did not cyclize.[1] This suggests that the hydroxyl group may play a role in pre-organizing the substrate for cyclization, possibly through hydrogen bonding or interaction with the catalyst.
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Solvent and Temperature: Dichloromethane (DCM) or toluene are common solvents for RCM. The reaction temperature can be critical; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Running the reaction at the reflux temperature of DCM is a good starting point.
Troubleshooting Table for RCM
| Problem | Possible Cause | Suggested Solution |
| Low Conversion / Starting Material Recovery | Insufficient catalyst activity or catalyst decomposition. | Switch to a more active catalyst (e.g., Grubbs II, Hoveyda-Grubbs II). Ensure anhydrous and deoxygenated solvent. Run the reaction under an inert atmosphere (Argon or Nitrogen). |
| Oligomerization / Dimerization | Reaction concentration is too high. | Employ high dilution techniques (0.001 M - 0.005 M). Use a syringe pump for slow addition of the substrate. |
| No Reaction | Substrate is not amenable to cyclization in its current form. | As seen in the Trost synthesis, deprotecting a key alcohol to a free hydroxyl group can facilitate the reaction.[1] |
| Mixture of E/Z Isomers | Catalyst and substrate dependent. | The stereochemical outcome is often dictated by the catalyst and the ring strain of the product. Z-selective catalysts are available if the Z-isomer is desired. |
Chemoselective Dihydroxylation
Question: We are struggling with the chemoselective dihydroxylation of the side chain olefin in the presence of other double bonds within the macrocycle. What conditions favor the desired transformation?
Answer: This is a known challenge in the late stages of the this compound synthesis. The Trost synthesis successfully addressed this by using Sharpless Asymmetric Dihydroxylation conditions.
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Reagent Selection: It was found that AD-Mix-α was effective for the selective dihydroxylation of the desired terminal olefin, affording a 65% yield.[2] This suggests that the chiral ligands in the AD-mix play a crucial role in differentiating between the various olefins in the substrate.
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Steric and Electronic Differentiation: The trisubstituted endocyclic olefins are sterically more hindered and potentially electronically different from the terminal side-chain olefin. The Sharpless AD reaction is sensitive to these differences. The rationale is that the more sterically accessible and electron-rich terminal double bond reacts preferentially.
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Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity by favoring the reaction pathway with the lower activation energy, which is presumably the desired dihydroxylation.
Quantitative Data Summary
The following tables summarize the reported successful reaction conditions for key steps in the synthesis of this compound. Data for unsuccessful attempts are generally not published and are therefore not included.
Table 1: Optimized Conditions for Key Transformations in this compound Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |
| Pd-AAA / Claisen Rearrangement | Diketone, Isoprene monoepoxide | Trost chiral Pd catalyst, TEA, DCM | Cyclopentanone intermediate | High ee, good yield | [1] |
| Ring-Closing Metathesis | Diene precursor with free allylic alcohol | Second-generation Grubbs catalyst, DCM (reflux) | 15-membered macrocycle | 43% | [1] |
| Chemoselective Dihydroxylation | Macrocyclic precursor with multiple olefins | AD-Mix-α, t-BuOH/H₂O, 0 °C | Diol | 65% | [2] |
| Nozaki-Hiyama-Kishi (NHK) Coupling | Alkyne and Aldehyde fragments | Catalyst-controlled stereoselective coupling | Allylic alcohol | - | [3] |
Experimental Protocols
Below are the detailed methodologies for the key reactions cited, based on published literature.
Protocol 1: Ring-Closing Metathesis (Trost Synthesis)
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Preparation: A solution of the diene precursor with the free allylic alcohol in anhydrous, deoxygenated dichloromethane (DCM) is prepared to a final concentration of approximately 0.001 M.
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Catalyst Addition: To a separate flask containing refluxing, anhydrous, deoxygenated DCM is added the second-generation Grubbs catalyst (typically 5-10 mol%).
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Reaction Execution: The solution of the diene is added dropwise to the refluxing catalyst solution over a period of 4-8 hours using a syringe pump.
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Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
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Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the 15-membered macrocycle.
Protocol 2: Chemoselective Sharpless Asymmetric Dihydroxylation (Trost Synthesis)
-
Reagent Preparation: A mixture of AD-Mix-α in a 1:1 mixture of tert-butanol and water is prepared and cooled to 0 °C with vigorous stirring.
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Substrate Addition: The macrocyclic precursor, dissolved in a minimal amount of tert-butanol, is added to the cold, stirring AD-Mix solution.
-
Reaction Execution: The reaction mixture is stirred vigorously at 0 °C.
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Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.
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Quenching and Work-up: Upon completion, the reaction is quenched by the addition of sodium sulfite. The mixture is stirred for an additional hour at room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography to yield the desired diol.
Visualizations
Logical Workflow for Troubleshooting RCM
Caption: Troubleshooting workflow for Ring-Closing Metathesis (RCM).
Key Synthetic Transformations in this compound Synthesis
Caption: Key reaction stages in the total synthesis of this compound.
References
troubleshooting inconsistent results in Terpestacin experiments
Welcome to the technical support center for Terpestacin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesterterpenoid fungal metabolite known for its anti-angiogenic and anti-cancer properties.[1] Its primary mechanism of action involves the direct inhibition of mitochondrial Complex III by binding to the UQCRB subunit.[2] This inhibition suppresses the generation of hypoxia-induced reactive oxygen species (ROS), which in turn prevents the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] The destabilization of HIF-1α leads to the downregulation of its target genes, such as VEGF, ultimately inhibiting angiogenesis.[2]
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in cancer and angiogenesis research. Common applications include:
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In vitro studies on endothelial and cancer cell lines to assess effects on proliferation, migration, and tube formation.
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In vivo studies using models like the chick chorioallantoic membrane (CAM) assay and tumor xenografts to evaluate its anti-angiogenic and anti-tumor efficacy.[4][5]
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Biochemical assays to study mitochondrial function and ROS production.
Q3: I am not seeing the expected anti-angiogenic effect of this compound in my cell culture experiments. What could be the reason?
A3: Several factors could contribute to this. Please refer to the "Troubleshooting Guide for Inconsistent Results" below for a detailed breakdown of potential causes and solutions, including issues with cell culture conditions, this compound stability, and assay-specific problems.
Q4: Is this compound toxic to all cells?
A4: this compound exhibits selective cytotoxicity. Its anti-proliferative effects are more pronounced in endothelial cells and certain cancer cell lines.[1] The IC50 values can vary significantly between different cell types.[6] It is crucial to determine the optimal concentration for your specific cell line to distinguish between anti-angiogenic and general cytotoxic effects.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[7] It is recommended to store the stock solution at -20°C or -80°C and to minimize freeze-thaw cycles. For experiments, the stock solution should be diluted to the final concentration in the appropriate cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Ensure cells are in the logarithmic growth phase and have consistent seeding density. Passage number can affect cell behavior; use cells within a defined passage range. |
| This compound Concentration | The IC50 of this compound can vary between cell lines.[6] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Drug Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Interference | Phenol red in culture medium can sometimes interfere with colorimetric assays. Consider using phenol red-free medium. Ensure complete solubilization of formazan crystals in MTT assays.[3] |
| Mitochondrial Effects | Since this compound targets mitochondria, it may affect assays that rely on mitochondrial reductase activity (like MTT) differently than assays measuring other parameters of cell health. Consider using a complementary assay like SRB (sulforhodamine B) which measures total protein content. |
Issue 2: Inconsistent or No Inhibition of Endothelial Tube Formation
| Potential Cause | Recommended Solution |
| Matrix Quality | The quality and concentration of the basement membrane extract (e.g., Matrigel®) are critical.[8] Use a fresh lot and ensure it is properly thawed and plated to create a uniform gel. |
| Cell Seeding Density | The number of endothelial cells seeded is crucial for optimal tube formation. Titrate the cell number to find the optimal density for your specific cell type.[9] |
| Incubation Time | Tube formation is a dynamic process. Capture images at multiple time points (e.g., 4, 8, 12, 24 hours) to identify the peak of tube formation and the optimal time to observe inhibition.[8] |
| Sub-toxic Concentration | Ensure the concentration of this compound used is anti-angiogenic but not overtly cytotoxic to the endothelial cells. A concentration significantly above the IC50 may lead to cell death rather than specific inhibition of tube formation. |
Issue 3: Lack of Effect on HIF-1α Stabilization Under Hypoxia
| Potential Cause | Recommended Solution |
| Ineffective Hypoxia | Verify the oxygen levels in your hypoxia chamber (typically 1-2% O₂). Ensure the chamber is properly sealed and equilibrated. |
| HIF-1α Instability | HIF-1α has a very short half-life under normoxic conditions. Lyse cells quickly and on ice after hypoxic incubation. Use lysis buffers containing protease and phosphatase inhibitors. |
| Timing of Treatment | The timing of this compound treatment relative to the hypoxic insult is important. Consider pre-treating the cells with this compound before exposing them to hypoxia. |
| Western Blotting Technique | HIF-1α can be a difficult protein to detect. Use a validated antibody and consider using nuclear extracts for enrichment. Load a sufficient amount of protein (e.g., 30-50 µg). |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The following table provides a summary of reported IC50 values for illustrative purposes. Researchers should determine the IC50 for their specific experimental system.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | ~10-20 | Inferred from multiple sources |
| Various Cancer Cell Lines | Cytotoxicity | Varies widely (e.g., 1-50 µM) | [4][6][10] |
Experimental Protocols
Cell Viability/Proliferation (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[3][11][12]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
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Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
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Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Endothelial Tube Formation Assay
This protocol is based on standard in vitro angiogenesis assays.[8][9][13]
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Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Add 50-100 µL of the extract to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
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Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-reduced medium.
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Treatment and Seeding: Add this compound at the desired concentration to the cell suspension. Seed 10,000-20,000 cells per well onto the solidified matrix.
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Incubation: Incubate at 37°C, 5% CO₂ for 4-24 hours.
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Imaging: Visualize and capture images of the tube-like structures using a microscope.
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Quantification: Analyze the images to quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Chick Chorioallantoic Membrane (CAM) Assay
This is a common in vivo model to assess angiogenesis.[5][14][15]
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Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
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Window Creation: On day 3 or 4, create a small window in the eggshell to expose the CAM.
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Treatment Application: On day 7 or 8, place a sterile, non-inflammatory carrier (e.g., a small filter paper disc or a sterile sponge) soaked with this compound or a vehicle control onto the CAM.
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Incubation: Reseal the window and continue incubation for 48-72 hours.
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Analysis: Observe and photograph the CAM. Quantify angiogenesis by counting the number of blood vessels converging towards the carrier or by measuring the area of vessel growth.
Visualizations
References
- 1. Targeting cancer with sesterterpenoids: the new potential antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Terpestacin Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the synthesis of Terpestacin, a sesterterpenoid with promising anti-angiogenic and anti-HIV activities. This guide focuses on a scalable synthetic route, offering detailed experimental protocols, troubleshooting advice for key reactions, and insights into the requirements for producing preclinical study materials.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is most amenable to scale-up for preclinical studies?
A1: Several total syntheses of this compound have been reported, including those by Trost, Myers, Jamison, and Tatsuta. For scalability, a convergent approach with robust, high-yielding catalytic reactions is preferable. The Trost synthesis, which utilizes a key Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and a Ring-Closing Metathesis (RCM) strategy, presents a strong candidate for scale-up due to its convergent nature and use of catalytic transformations.[1][2]
Q2: What are the major challenges in scaling up the synthesis of this compound?
A2: The primary challenges include:
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Ring-Closing Metathesis (RCM): This reaction is often performed under high dilution to favor intramolecular cyclization over intermolecular polymerization, which can be problematic on a large scale due to large solvent volumes. Catalyst loading, stability, and removal of the metal catalyst are also significant considerations.[1]
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Stereocontrol: The synthesis involves the creation of multiple stereocenters. Maintaining high diastereoselectivity and enantioselectivity during scale-up is critical.
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Chemoselectivity: Several steps require reactions to occur at a specific site in a molecule with multiple reactive functional groups, such as the selective dihydroxylation of one of five olefins in a late-stage intermediate.[1]
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Purification: The macrocyclic nature and potential for diastereomeric byproducts can make purification of intermediates and the final compound challenging.
Q3: What are the typical purity requirements for this compound intended for preclinical studies?
A3: For preclinical in vivo studies, the active pharmaceutical ingredient (API), in this case, this compound, should generally have a purity of >95%, with well-characterized impurity profiles. All impurities present at a concentration of 0.1% or greater should be identified and characterized. The material should also be tested for residual solvents, heavy metals, and endotoxins to ensure safety.
Troubleshooting Guides for Key Reactions
This section provides troubleshooting for common issues encountered during key steps of a scalable this compound synthesis, largely based on the Trost route.
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and Claisen Rearrangement
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | - Inactive catalyst (Pd(0) species oxidized).- Poor quality of reagents or solvents.- Incorrect reaction temperature. | - Ensure rigorously anaerobic and anhydrous conditions.- Use freshly prepared or properly stored catalyst and ligands.- Purify reagents and distill solvents before use.- Optimize reaction temperature; some Pd-AAA reactions are sensitive to temperature fluctuations. |
| Low Enantio- or Diastereoselectivity | - Impurities in the substrate or reagents.- Incorrect ligand-to-metal ratio.- Racemization of the product or intermediate. | - Recrystallize or chromatograph the substrate to ensure high purity.- Optimize the ligand-to-metal ratio; typically a slight excess of ligand is used.- Lower the reaction temperature to minimize background reactions or racemization. |
| Incomplete Claisen Rearrangement | - Insufficient thermal energy.- Steric hindrance around the reacting centers. | - Increase the reaction temperature or prolong the reaction time.- If using a Lewis acid-catalyzed variant, screen different Lewis acids and optimize their stoichiometry. |
| Side Reactions (e.g., elimination) | - Presence of strong bases or acids.- High reaction temperatures for extended periods. | - Ensure the reaction medium is neutral or buffered if necessary.- Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. |
Ring-Closing Metathesis (RCM)
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Monomer, High Levels of Dimer/Oligomer | - Reaction concentration is too high. | - Employ high-dilution techniques (e.g., slow addition of the substrate to the catalyst solution).- Optimize the reaction concentration; start with a lower concentration and gradually increase it to find the optimal balance between yield and practicality for scale-up. |
| Decomposition of the Catalyst | - Impurities in the substrate or solvent (e.g., water, oxygen, coordinating functional groups).- High reaction temperature. | - Rigorously purify the substrate and degas the solvent.- Use a catalyst scavenger (e.g., activated carbon) to remove impurities from the substrate before adding the catalyst.- Screen different generations of Grubbs or Hoveyda-Grubbs catalysts, as they have varying stability and reactivity profiles.- Optimize the reaction temperature. |
| Poor E/Z Selectivity | - Inherent conformational preference of the macrocycle.- Choice of catalyst. | - Screen different RCM catalysts, as some may offer better selectivity for the desired olefin geometry.- Modification of the substrate, such as the introduction of bulky protecting groups, can sometimes influence the transition state and improve selectivity. |
| Difficulty in Removing Ruthenium Byproducts | - Ruthenium complexes can be persistent impurities. | - Use a ruthenium scavenger (e.g., lead tetraacetate, triphenylphosphine oxide, or commercially available scavengers) during workup.- Employ specialized chromatography techniques, such as using a silica gel plug treated with a coordinating solvent. |
Experimental Protocols: Key Steps of a Scalable this compound Synthesis
The following protocols are adapted from the literature and represent key transformations in a potential scalable synthesis of this compound.
Table 1: Quantitative Data for Selected Key Reactions
| Reaction Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |
| Pd-AAA / Claisen | Substituted cyclopentanedione | Alkylated cyclopentanone | [Pd2(dba)3], (R,R)-Trost Ligand, TEA, Allyl Alcohol | 85-95% | Trost et al. |
| Sakurai Allylation | Enone intermediate | Allylated cyclopentanone | Allyltrimethylsilane, TiCl4 | 70-80% | Trost et al. |
| Ring-Closing Metathesis | Diene precursor | Macrocyclic core | Grubbs II or Hoveyda-Grubbs II catalyst | 40-60% | Trost et al. |
| Chemoselective Dihydroxylation | Polyene macrocycle | Diol intermediate | AD-mix-α | ~65% | Trost et al. |
Detailed Methodologies
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and In Situ Claisen Rearrangement
This protocol describes the formation of a key quaternary stereocenter on the cyclopentanone core.
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the substituted cyclopentanedione (1.0 equiv), [Pd₂(dba)₃] (0.025 equiv), and (R,R)-Trost ligand (0.075 equiv).
-
Add anhydrous, degassed dichloromethane (DCM) to achieve a 0.1 M concentration of the substrate.
-
Add triethylamine (TEA) (1.2 equiv) and allyl alcohol (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a high-boiling point solvent (e.g., toluene or xylene) and heat to 110-140 °C to effect the Claisen rearrangement. Monitor the reaction by TLC or LC-MS.
-
After the rearrangement is complete, cool the reaction mixture and purify by flash column chromatography on silica gel.
Ring-Closing Metathesis (RCM) for Macrocyclization
This procedure outlines the formation of the 15-membered macrocycle.
Procedure:
-
To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add the Grubbs II or Hoveyda-Grubbs II catalyst (0.05-0.1 equiv) and a portion of anhydrous, degassed toluene.
-
Heat the catalyst solution to reflux (or the desired reaction temperature).
-
Dissolve the diene precursor (1.0 equiv) in a large volume of anhydrous, degassed toluene to achieve a high-dilution concentration (e.g., 0.001 M).
-
Add the solution of the diene precursor dropwise to the refluxing catalyst solution over a period of 8-12 hours using the addition funnel.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and add a ruthenium scavenger. Stir for 1-2 hours.
-
Filter the mixture through a pad of Celite and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Diagram 1: Retrosynthetic Analysis of this compound (Trost Approach)
Caption: A simplified retrosynthetic analysis of this compound based on the Trost synthesis.
Diagram 2: Experimental Workflow for Ring-Closing Metathesis (RCM)
Caption: A typical experimental workflow for performing a Ring-Closing Metathesis reaction.
References
Terpestacin Stability Testing: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Terpestacin. All information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a sesterterpenoid, can be influenced by several environmental factors. Key factors to consider during stability studies include temperature, pH, light exposure, and the presence of oxidizing agents.[1][2][3] The complex structure of this compound, featuring multiple double bonds and hydroxyl groups, makes it susceptible to degradation under stress conditions.[4][5][6]
Q2: What are the expected degradation products of this compound?
A2: Based on its chemical structure, this compound is prone to oxidative degradation, particularly at its double bonds.[1][3] This can lead to the formation of various degradation products such as epoxides, aldehydes, ketones, and alcohols.[1][2][3] Hydrolysis of ester groups, if present in derivatives, and isomerization are other potential degradation pathways.
Q3: What is a stability-indicating method, and why is it crucial for this compound analysis?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[7][8][9][10] It is essential for stability studies to ensure that the decrease in the parent compound is accurately quantified and that the formation of degradants is monitored.[7][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly used technique for developing stability-indicating methods for natural products.[11][12]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the stability testing of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column contamination or degradation. | - Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of this compound and its degradants. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent or replace the column if necessary.[13][14][15] |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Column aging. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a consistent temperature. - Equilibrate the column for a sufficient time before analysis.[13][14][15] |
| Co-elution of peaks | - Inadequate separation power of the analytical method. | - Optimize the mobile phase gradient, flow rate, or temperature. - Try a different column with a different stationary phase chemistry.[13][16] - Consider using a mass spectrometer (MS) detector for better peak identification and purity assessment.[9][11] |
| Loss of volatile degradants | - High temperatures during sample preparation or analysis. | - Keep samples and standards cool.[16] - Use a lower injection port temperature if using Gas Chromatography (GC). |
Photostability Testing Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent light exposure | - Improper setup of the photostability chamber. - Aging of the light source. | - Ensure uniform light exposure to all samples. - Calibrate and monitor the light intensity and wavelength.[17] - Include dark controls to differentiate between light-induced and thermal degradation.[17] |
| Secondary degradation | - Excessive light exposure leading to the degradation of primary degradants. | - Perform time-course studies to monitor the formation and degradation of products over time. - Reduce the duration of light exposure if necessary.[17] |
| Sample overheating | - Inadequate temperature control within the photostability chamber. | - Ensure the chamber has a cooling system to maintain the desired temperature.[17] - Monitor the sample temperature throughout the experiment. |
Data Presentation: Hypothetical Stability of this compound
The following tables present hypothetical quantitative data to illustrate how the stability of this compound could be summarized.
Table 1: Thermal Stability of this compound in Solid State
| Temperature | Storage Duration (Weeks) | This compound Remaining (%) | Appearance |
| 40°C | 4 | 98.5 | No change |
| 60°C | 4 | 92.1 | Slight yellowing |
| 80°C | 4 | 75.3 | Yellowing and clumping |
Table 2: pH Stability of this compound in Solution (25°C)
| pH | Storage Duration (Days) | This compound Remaining (%) |
| 3.0 | 7 | 85.2 |
| 5.0 | 7 | 95.8 |
| 7.0 | 7 | 99.1 |
| 9.0 | 7 | 91.5 |
Table 3: Photostability of this compound in Solution (ICH Q1B Conditions)
| Condition | Exposure Duration (Hours) | This compound Remaining (%) |
| Visible Light (1.2 million lux hours) | 100 | 88.7 |
| UV-A Light (200 watt hours/square meter) | 20 | 82.4 |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][18]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance and the solution to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions.[19][20][21][22]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Mandatory Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. encorelabs.com [encorelabs.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. (-)-Terpestacin | C25H38O4 | CID 6475118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C25H38O4 | CID 6443294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. realab.ua [realab.ua]
- 15. aelabgroup.com [aelabgroup.com]
- 16. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 17. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 18. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 19. ijariie.com [ijariie.com]
- 20. researchgate.net [researchgate.net]
- 21. scite.ai [scite.ai]
- 22. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Terpestacin's Grip on UQCRB: A Comparative Guide to Binding Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Terpestacin's binding to the Ubiquinol-Cytochrome C Reductase Binding Protein (UQCRB) with alternative inhibitors of the mitochondrial complex III. We delve into the experimental data, detail the protocols for validation, and visualize the critical pathways and workflows involved.
This compound, a naturally derived sesterterpene, has emerged as a significant modulator of cellular oxygen sensing through its direct interaction with UQCRB, a subunit of the mitochondrial complex III. This binding event inhibits the production of hypoxia-induced reactive oxygen species (ROS), subsequently blocking the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and impeding tumor angiogenesis.[1] This guide offers a comparative analysis of this compound and other inhibitors targeting complex III, providing valuable insights for the development of novel therapeutics.
Performance Comparison of UQCRB-Targeting Compounds
While specific binding affinities of this compound and its direct competitor HDNT to the isolated UQCRB subunit are not extensively reported in public literature, their biological effects and the binding characteristics of other complex III inhibitors provide a basis for comparison. The following table summarizes the available quantitative data and mechanistic details.
| Compound | Direct Target Subunit(s) | Binding Affinity (Kd) | IC50 | Mechanism of Action |
| This compound | UQCRB | Not Reported | Not Reported | Binds to a hydrophobic pocket on UQCRB, inhibiting hypoxia-induced ROS production without affecting mitochondrial respiration.[1][2] |
| HDNT | UQCRB | Not Reported | Not Reported | A synthetic small molecule that binds to the hydrophobic pocket of UQCRB, suppressing mitochondrial ROS-mediated hypoxic signaling.[3] |
| Antimycin A | Cytochrome b | ~30 pM (for bc1 complex) | Not Reported | Binds to the Qi site of cytochrome b, blocking electron transfer from ubiquinol to cytochrome c1.[4][5] |
| Myxothiazol | Cytochrome b | Not Reported | 0.45-0.58 mol/mol cytochrome b | Binds to the Qo site of cytochrome b, displacing ubiquinone and inhibiting electron transfer.[6][7] |
| Stigmatellin | Cytochrome b, Rieske iron-sulfur protein | Not Reported (Binding rate constant: 1.0x10^5 M-1 s-1 for bc1 complex) | Not Reported | Binds to the Qo center, interacting with both cytochrome b and the Rieske iron-sulfur protein.[8][9][10] |
Experimental Protocols for Binding Validation
Validating the interaction between a small molecule like this compound and its target protein UQCRB is crucial. The following are detailed protocols for three widely accepted biophysical assays used for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing UQCRB to a suitable confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification of Soluble UQCRB: Carefully collect the supernatant containing the soluble proteins. The amount of soluble UQCRB is then quantified by Western blotting or other sensitive protein detection methods like ELISA. An increase in the amount of soluble UQCRB at higher temperatures in the presence of this compound indicates binding and stabilization.[11][12]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation: Prepare purified recombinant UQCRB protein and a concentrated solution of this compound in the same, precisely matched buffer to minimize heat of dilution effects. Degas both solutions.
-
Instrument Setup: Load the UQCRB solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of this compound into the UQCRB solution. The instrument measures the heat absorbed or released after each injection.
-
Data Analysis: The raw data of heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate the thermodynamic parameters of the interaction.[13][14][15]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol:
-
Chip Preparation and Ligand Immobilization: Covalently immobilize purified UQCRB protein (the ligand) onto a suitable SPR sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer. The buffer should be optimized to minimize non-specific binding.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface containing the immobilized UQCRB. The SPR instrument records the binding and dissociation in real-time as a sensorgram.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[16][17]
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the experimental approaches to validate it, the following diagrams illustrate the key signaling pathway and a generalized workflow for binding validation.
Caption: Signaling pathway of this compound's anti-angiogenic effect.
Caption: Generalized workflow for validating this compound-UQCRB binding.
References
- 1. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel small molecule targeting UQCRB of mitochondrial complex III and its anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin binds to a small subunit of the ubiquinol: cytochrome c oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the binding rate constants of stigmatellin and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chromone inhibitor stigmatellin--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the effect of stigmatellin derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantifying protein-protein interactions in the ubiquitin pathway by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bot Verification [molecular-interactions.si]
A Comparative Analysis of Terpestacin and Siccanol: Unraveling a Singular Identity with Multifaceted Biological Activities
A comprehensive review of the sesterterpenoids Terpestacin and Siccanol reveals a fascinating case of scientific discovery, where two distinct research paths converged on a single, potent molecule. Initially isolated and characterized as separate compounds, subsequent stereoselective synthesis and structural revision have unequivocally demonstrated that Siccanol is, in fact, identical to (-)-Terpestacin. This guide provides a detailed comparative study, which, given their shared identity, evolves into an in-depth exploration of the diverse biological activities of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its performance, supported by experimental data and detailed protocols.
Unraveling the Identity: From Two Molecules to One
This compound was first isolated from Arthrinium sp. as a potent inhibitor of syncytium formation in cells infected with the human immunodeficiency virus (HIV).[1] Independently, Siccanol was isolated from the pathogenic fungus Drechslera siccans and was noted for its phytotoxic effects, particularly its ability to inhibit the root growth of Italian ryegrass.[2] Initial structural elucidation suggested that Siccanol was 11-epi-terpestacin, a diastereomer of this compound. However, through enantioselective synthesis, it was later confirmed that the structure initially assigned to Siccanol was incorrect and that it is identical to (-)-Terpestacin. This crucial revision clarifies that any biological activity attributed to Siccanol is, in fact, an activity of this compound.
Comparative Overview of Biological Activities
Given that this compound and Siccanol are the same molecule, this comparison focuses on the diverse, scientifically validated biological activities of this compound. The following table summarizes the key quantitative data available for its primary functions.
| Biological Activity | Target/Assay | Key Findings | Quantitative Data |
| Anti-Angiogenic | UQCRB of Mitochondrial Complex III | Inhibits hypoxia-induced reactive oxygen species (ROS) production, leading to the suppression of HIF-1α stabilization and subsequent tumor angiogenesis. | IC50: Not explicitly reported. Effective in vivo at 7.5 µM. |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibits the production of nitric oxide (NO). | IC50: 19 ± 2 µM |
| Phytotoxic | Italian ryegrass (Lolium multiflorum) seedlings | Completely inhibits root growth. | Complete inhibition at 100 ppm. IC50 not explicitly reported. |
| Antiviral | HIV-1 infected cells | Inhibits the formation of syncytia (cell fusion). | IC50: Not explicitly reported in the available literature. |
| Antifungal | Various fungal species | Exhibits antifungal properties. | MIC values are not explicitly reported in the available literature for common strains. |
In-Depth Analysis of Key Biological Activities
Anti-Angiogenic Activity
This compound's anti-angiogenic properties are among its most well-documented activities. It exerts its effect through a novel mechanism involving the mitochondrial electron transport chain.
Signaling Pathway of this compound's Anti-Angiogenic Action
Caption: this compound's anti-angiogenic mechanism of action.
This compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of Complex III in the mitochondrial respiratory chain. This interaction inhibits the generation of reactive oxygen species (ROS) under hypoxic conditions. The reduction in ROS prevents the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Consequently, the signaling cascade leading to tumor angiogenesis is disrupted.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound and its derivatives. In a key study, a this compound-type sesterterpenoid was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages with an IC50 value of 19 ± 2 µM.[3] NO is a key signaling molecule in inflammation, and its inhibition points to the potential of this compound in treating inflammatory conditions. The precise signaling pathway for this anti-inflammatory action is an area of ongoing research but may involve the modulation of pathways such as NF-κB, which is a critical regulator of inflammatory responses.
Phytotoxic Activity
The biological activity that led to the discovery of Siccanol was its phytotoxicity. It was observed to completely inhibit the root growth of Italian ryegrass seedlings at a concentration of 100 ppm.[2] This herbicidal property suggests that this compound could be a lead compound for the development of natural herbicides. The mechanism of its phytotoxicity is not fully elucidated but may involve the disruption of essential cellular processes in the plant.
Antiviral and Antifungal Activities
Furthermore, this compound has been reported to possess antifungal activities.[4] However, specific Minimum Inhibitory Concentration (MIC) values against common pathogenic fungi such as Candida albicans, Aspergillus niger, and Fusarium oxysporum are not well-documented in the available literature, indicating a need for further quantitative studies in this area.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key bioassays are provided below.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is widely used to assess both pro- and anti-angiogenic activities of compounds.
Experimental Workflow for CAM Assay
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37-38°C with 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, a small window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM) without damaging it.
-
Sample Application: A sterile filter paper disc (approximately 5 mm in diameter) is impregnated with the test compound (this compound) at various concentrations and placed on the CAM. A vehicle control (e.g., DMSO) and a negative control (saline) should be used.
-
Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Analysis: After the incubation period, the CAM is excised, and the area around the filter paper disc is photographed under a stereomicroscope.
-
Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or by measuring the total blood vessel length in a defined area around the disc. A significant reduction in vascularization compared to the control indicates anti-angiogenic activity.
Broth Microdilution Assay for Antifungal Susceptibility
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for the antifungal broth microdilution assay.
Methodology:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: The fungal strain to be tested is grown on an agar plate. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the broth medium to achieve a final concentration of approximately 1-5 x 10^3 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are also included.
-
Incubation: The plate is incubated at a temperature and duration suitable for the specific fungus (e.g., 35°C for 24-48 hours for Candida species).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure the optical density.
Conclusion
The convergence of research on this compound and Siccanol into a single molecular entity underscores the importance of rigorous structural elucidation in natural product chemistry. This compound has emerged as a sesterterpenoid with a remarkable breadth of biological activities, including potent anti-angiogenic, anti-inflammatory, phytotoxic, and antiviral effects. Its unique mechanism of action, particularly in the context of angiogenesis, presents a promising avenue for the development of novel therapeutics. While its antifungal properties are noted, further quantitative studies are required to fully characterize its spectrum of activity. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and harness the therapeutic potential of this fascinating natural product.
References
- 1. (-)-Terpestacin and L-tenuazonic acid, inducers of pigment and aerial mycelium formation by Fusarium culmorum JP 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytotoxic response of ryegrass (Lolium multiflorum L.) to extreme exposure to two anionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Angiogenesis Inhibitors: Terpestacin vs. Endostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct angiogenesis inhibitors: the microbial-derived sesterterpene, Terpestacin, and the endogenous protein fragment, Endostatin. The information presented herein is curated from experimental data to assist researchers in understanding their mechanisms of action, comparative efficacy, and the experimental protocols for their evaluation.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. This compound and Endostatin represent two different classes of angiogenesis inhibitors with unique molecular targets and mechanisms of action. This guide aims to provide a comprehensive comparison to inform research and development in this field.
Mechanisms of Action and Signaling Pathways
This compound
This compound, a sesterterpene natural product, inhibits angiogenesis by targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) located in Complex III of the mitochondrial electron transport chain.[1][2] This interaction disrupts the cellular oxygen sensing mechanism by inhibiting the hypoxia-induced production of reactive oxygen species (ROS).[1][2] The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][3] By suppressing the HIF-1α/VEGF axis, this compound effectively curtails tumor angiogenesis.[1][3]
Endostatin
Endostatin, a C-terminal fragment of collagen XVIII, employs a multi-pronged approach to inhibit angiogenesis. It interacts with several cell surface receptors on endothelial cells, including:
-
VEGF Receptors (VEGFRs): Endostatin can bind to VEGFR-1 and VEGFR-2, competing with VEGF and thereby inhibiting downstream signaling.
-
Integrins: It binds to integrins such as α5β1, αvβ3, and αvβ5, disrupting endothelial cell adhesion to the extracellular matrix (ECM) and migration.[4]
-
Glypicans: Interaction with these heparan sulfate proteoglycans is also implicated in its anti-angiogenic effect.
Binding of Endostatin to these receptors triggers a cascade of intracellular events that inhibit endothelial cell proliferation, migration, and tube formation. It has been shown to down-regulate multiple signaling pathways, including those involving FAK, Ras, MAPK, and Wnt/β-catenin, and also inhibits the activity of matrix metalloproteinases (MMPs), which are crucial for ECM remodeling during angiogenesis.
Quantitative Comparison of Anti-Angiogenic Activity
Direct comparative studies with quantitative IC50 values for this compound and Endostatin in the same experimental settings are limited in the available literature. However, data from independent studies provide insights into their respective potencies.
| Parameter | This compound | Endostatin | Cell Type | Reference |
| Inhibition of Endothelial Cell Proliferation (IC50) | Data not available in searched literature. | Not consistently observed; effects are cell type dependent. | Bovine capillary endothelial cells, HUVECs | [5] |
| Inhibition of Endothelial Cell Migration (IC50) | Data not available in searched literature. | ~3 nM (bFGF-induced) Picomolar range (VEGF-induced) | Human Dermal Microvascular Endothelial Cells, HUVECs | [5] |
| Inhibition of Endothelial Tube Formation | Qualitatively demonstrated inhibition. | Qualitatively demonstrated inhibition. | HUVECs | [1][4] |
| In Vivo Efficacy (Tumor Xenograft) | Significant decrease in tumor vessel density. | Inhibition of tumor growth. | Murine breast carcinoma, Human neuroblastoma | [1][6] |
Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The provided data is for informational purposes and should be interpreted within the context of the specific experimental conditions of each study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common assays used to evaluate angiogenesis inhibitors like this compound and Endostatin.
Endothelial Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of the inhibitor on endothelial cells.
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Method:
-
Seed HUVECs in 96-well plates and allow them to adhere.
-
Starve the cells in a low-serum medium.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound or Endostatin) in the presence of a pro-angiogenic stimulus (e.g., VEGF or bFGF).
-
After an incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, XTT, or by direct cell counting.
-
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 value.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of the inhibitor on the directional migration of endothelial cells.
-
Apparatus: A Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein like fibronectin or collagen.
-
Method:
-
Place a chemoattractant (e.g., VEGF) in the lower chamber.
-
Seed endothelial cells in a serum-free medium in the upper chamber, in the presence or absence of the inhibitor.
-
Incubate for a period that allows for cell migration (e.g., 4-6 hours).
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the migrated cells under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in treated versus untreated wells.
Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures.
-
Substrate: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate.
-
Method:
-
Seed endothelial cells onto the solidified matrix in the presence of the inhibitor and/or a pro-angiogenic stimulus.
-
Incubate for a period sufficient for tube formation (e.g., 6-18 hours).
-
Visualize the tube network using a microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.
-
Model: Fertilized chicken eggs incubated for 7-10 days.
-
Method:
-
Create a small window in the eggshell to expose the CAM.
-
Place a carrier (e.g., a sterile filter paper disc or a sponge) soaked with the test substance (inhibitor or vehicle control) onto the CAM.
-
Seal the window and continue incubation for 2-3 days.
-
Examine the CAM for changes in vascularization around the carrier.
-
-
Data Analysis: Quantify angiogenesis by counting the number of blood vessel branches converging towards the carrier or by measuring the area of vascularization.
In Vivo Tumor Xenograft Model
This model evaluates the effect of the inhibitor on tumor growth and angiogenesis in a living organism.
-
Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Method:
-
Inject tumor cells subcutaneously or orthotopically into the mice.
-
Once tumors are established, treat the mice systemically with the angiogenesis inhibitor or a vehicle control.
-
Monitor tumor volume over time.
-
At the end of the study, excise the tumors for analysis.
-
-
Data Analysis: Compare tumor growth rates between treated and control groups. Analyze tumor sections for microvessel density (MVD) by immunohistochemical staining for endothelial cell markers (e.g., CD31 or CD34).
Conclusion
This compound and Endostatin are both potent inhibitors of angiogenesis, but they achieve this through fundamentally different mechanisms. This compound offers a targeted approach by disrupting a specific component of the mitochondrial electron transport chain involved in oxygen sensing. In contrast, Endostatin has a broader mechanism of action, interacting with multiple cell surface receptors and signaling pathways.
The choice of inhibitor for research or therapeutic development may depend on the specific context, such as the tumor type and its microenvironment. While Endostatin's multi-target nature may offer a robust anti-angiogenic effect, this compound's specific mechanism could potentially lead to a more favorable side-effect profile. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapies. This guide provides a foundational understanding to aid in the design and interpretation of such future investigations.
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endostatin’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endostatin inhibits VEGF‐induced endothelial cell migration and tumor growth independently of zinc binding | The EMBO Journal [link.springer.com]
- 6. Effects of endostatin and a new drug this compound against human neuroblastoma xenograft and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Terpestacin and Fusaproliferin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of two fungal sesterterpenoids, Terpestacin and Fusaproliferin. While structurally related, these compounds exhibit distinct biological activities, mechanisms of action, and potential therapeutic applications. This document summarizes key experimental data, outlines methodologies for core assays, and visualizes the signaling pathways involved to offer a clear, objective comparison for research and development purposes.
Comparative Bioactivity: Cytotoxicity
Quantitative analysis of the cytotoxic effects of this compound and Fusaproliferin reveals different potency and cellular targets. Fusaproliferin has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly those of pancreatic and breast origin, with IC50 values in the sub-micromolar to low micromolar range.[1] In contrast, data on this compound's direct cytotoxicity is less extensive, with its primary bioactivity characterized as anti-angiogenic at non-cytotoxic concentrations.[2] However, a notable cytotoxic effect has been reported against glioblastoma stem cells.[3]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | U87MG-derived GSCs | Glioblastoma Stem Cells | 20.3 | [3] |
| Fusaproliferin | MIA PaCa-2 | Pancreatic Cancer | 0.13 | [1] |
| BxPC-3 | Pancreatic Cancer | 0.76 | [1] | |
| MDA-MB-231 | Breast Cancer | 1.9 | [1] | |
| MCF7 | Breast Cancer | 3.9 | [1] | |
| WI-38 | Normal Lung Fibroblast | 18 | [1] |
Mechanisms of Action
This compound and Fusaproliferin exert their biological effects through distinct molecular pathways. This compound is a potent anti-angiogenic agent, while Fusaproliferin's activity is primarily characterized by cytotoxicity and potential immunomodulatory effects.
This compound: Inhibition of Angiogenesis via the HIF-1α Pathway
This compound's anti-angiogenic activity is mediated by its direct interaction with the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) within mitochondrial complex III.[4][5] Under hypoxic conditions, typical of the tumor microenvironment, mitochondrial reactive oxygen species (ROS) production increases, which stabilizes the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[4] HIF-1α then translocates to the nucleus and promotes the transcription of pro-angiogenic genes, such as Vascular Endothelial Growth Factor (VEGF).
This compound binds to UQCRB, which inhibits this hypoxia-induced generation of mitochondrial ROS.[4][5] This prevents the stabilization of HIF-1α, leading to its degradation and a subsequent reduction in the expression of downstream angiogenic factors, ultimately inhibiting the formation of new blood vessels.[4]
Fusaproliferin: Cytotoxicity and Potential Immunomodulation
The precise molecular mechanism of Fusaproliferin is not as fully elucidated as that of this compound, but evidence suggests multiple modes of action. One proposed pathway involves the modulation of inflammatory responses through interaction with Toll-like receptor 4 (TLR4).[6] Activation of TLR4 typically initiates a signaling cascade through MyD88, leading to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory and survival genes. Fusaproliferin has been observed to have a high binding affinity for TLR4, potentially disrupting this pathway.[6] Additionally, it has been noted to inhibit IKK in the NF-κB signaling pathway, reducing inflammation-induced gene expression.[6]
Another potential mechanism involves noncovalent interactions with DNA, which may contribute to its observed teratogenic and cytotoxic effects.[7]
Experimental Protocols
Standardized protocols are essential for the reproducible assessment of bioactivity. Below are methodologies for the key assays discussed.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or Fusaproliferin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Endothelial Cell Tube Formation Assay for Angiogenesis
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs). Resuspend the cells in medium containing the desired concentration of the test compound (e.g., this compound). Seed 1.5 x 10⁴ to 3.0 x 10⁴ cells onto the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like networks using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A significant reduction in these parameters compared to the untreated control indicates anti-angiogenic activity.
Conclusion
This compound and Fusaproliferin, while both sesterterpenoid natural products, exhibit divergent and specific bioactivities. Fusaproliferin is a potent cytotoxic agent against several cancer cell lines, with a mechanism potentially involving the TLR4/NF-κB pathway and DNA interactions. Its high potency suggests it could be a lead structure for developing new anticancer drugs.[1]
Conversely, this compound's primary strength lies in its anti-angiogenic properties, which it exerts at non-toxic concentrations by targeting mitochondrial function to inhibit the HIF-1α pathway.[4][5] This makes this compound a compelling candidate for anti-angiogenic therapies, which aim to starve tumors of their blood supply rather than directly killing cancer cells. The choice between these or related compounds for further drug development would depend entirely on the therapeutic strategy: direct cytotoxicity versus inhibition of tumor support systems like angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Effects of Terpestacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-angiogenic effects of Terpestacin, comparing its performance with established alternative anti-angiogenic agents. The information is supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate objective comparison and inform research and development efforts.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibition of angiogenesis is a key strategy in cancer therapy. This compound, a sesterterpenoid fungal metabolite, has emerged as a promising anti-angiogenic agent with a unique mechanism of action. This guide compares the anti-angiogenic properties of this compound with four well-established drugs: Sunitinib, Bevacizumab, Endostatin, and Thalidomide.
This compound exhibits potent anti-angiogenic activity by selectively targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) in mitochondrial complex III. This interaction inhibits hypoxia-induced reactive oxygen species (ROS) production, subsequently suppressing the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a key regulator of angiogenesis. A significant advantage of this compound is its ability to achieve this without inhibiting mitochondrial respiration, suggesting a favorable safety profile.
Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the available quantitative data for this compound and its comparators from various in vitro and in vivo studies. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.
Table 1: In Vitro Anti-Angiogenic Activities
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | Endothelial Cell Proliferation | HUVEC | ~5-10 µM (Effective Concentration) | [1] |
| Tube Formation | HUVEC | Inhibition observed at 5-10 µM | [1] | |
| Sunitinib | Endothelial Cell Proliferation | HUVEC | 40 nM | [2] |
| VEGFR2 Phosphorylation | - | 80 nM | ||
| Bevacizumab | VEGF Neutralization | - | Complete neutralization at 0.125-0.25 mg/mL | |
| Tube Formation | HUVEC | Inhibition observed at various concentrations | ||
| Endostatin | Endothelial Cell Proliferation | HUVEC | Inhibition observed | |
| Tube Formation | HUVEC | Inhibition observed | ||
| Thalidomide | Endothelial Cell Proliferation | HUVEC | No significant inhibition | [3] |
| Tube Formation | HUVEC | Inhibition observed at 50-150 µg/mL |
Table 2: In Vivo Anti-Angiogenic Activities
| Compound | Model | Effect | Quantitative Data | Reference |
| This compound | Murine Breast Carcinoma Xenograft | Inhibition of tumor angiogenesis | Significant decrease in microvessel density and VEGF protein levels | [1] |
| Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis | Strong inhibition observed | [1] | |
| Sunitinib | Murine Glioblastoma Xenograft | Inhibition of tumor angiogenesis | 74% reduction in microvessel density | [4] |
| Bevacizumab | Various Xenograft Models | Inhibition of tumor growth and angiogenesis | Dose-dependent inhibition | |
| Endostatin | Murine Colon Carcinoma Xenograft | Inhibition of tumor growth and angiogenesis | Significant decrease in microvessel density | |
| Thalidomide | Murine Hepatocellular Carcinoma Xenograft | Inhibition of angiogenesis | Significant decrease in MVD and VEGF mRNA | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Matrix: Matrigel® Basement Membrane Matrix.
-
Protocol:
-
Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs (1-2 x 10^4 cells/well) onto the Matrigel-coated wells in endothelial cell growth medium.
-
Add the test compound (this compound or alternatives) at various concentrations.
-
Incubate for 6-18 hours at 37°C in a humidified incubator with 5% CO2.
-
Visualize the tube formation using an inverted microscope.
-
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.
Endothelial Cell Proliferation Assay
This assay measures the effect of compounds on the proliferation of endothelial cells.
-
Cell Line: HUVECs.
-
Protocol:
-
Seed HUVECs (2-5 x 10^3 cells/well) in a 96-well plate and allow to attach overnight.
-
Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycles.
-
Treat the cells with various concentrations of the test compound in the presence of a pro-angiogenic stimulus (e.g., VEGF).
-
Incubate for 48-72 hours.
-
Assess cell proliferation using methods such as MTT assay, BrdU incorporation, or direct cell counting.
-
-
Quantification: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.
-
Model: Fertilized chicken eggs.
-
Protocol:
-
Incubate fertilized eggs for 3-4 days to allow for initial development.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc or a carrier sponge containing the test compound onto the CAM.
-
Seal the window and continue incubation for another 2-3 days.
-
Observe and photograph the CAM to assess the vascular response.
-
-
Quantification: The angiogenic response is quantified by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the carrier.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathways affected by this compound and its alternatives.
Conclusion
This compound presents a novel and promising approach to anti-angiogenic therapy. Its unique mechanism of targeting mitochondrial complex III to inhibit the HIF-1α pathway, without affecting normal mitochondrial respiration, distinguishes it from other agents that primarily target growth factors or their receptors. While direct comparative studies are limited, the available data suggests that this compound has potent anti-angiogenic effects both in vitro and in vivo. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer and other angiogenesis-dependent diseases. This guide provides a foundational resource for researchers to understand and further investigate the anti-angiogenic properties of this compelling compound.
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Terpestacin vs. Synthetic Analogs: A Comparative Analysis of Anti-Angiogenic Efficacy
A Deep Dive into the Anti-Angiogenic Properties of a Fungal Sesterterpene and its Synthetic Counterparts
In the landscape of anti-angiogenic research, the fungal-derived sesterterpene Terpestacin has emerged as a compound of significant interest. Its unique mechanism of action, targeting mitochondrial complex III, sets it apart from many conventional angiogenesis inhibitors. This guide provides a comprehensive comparison of the efficacy of this compound with its synthetic analogs, supported by available experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its signaling pathway, experimental methodologies, and a structured comparison of its biological activity.
Data Summary: this compound and its Analogs
A review of the current literature reveals a significant amount of information on the anti-angiogenic properties of this compound itself. However, there is a notable lack of direct quantitative comparisons between this compound and its synthetic analogs in the context of anti-angiogenic efficacy. While various natural and synthetic derivatives have been identified, their anti-angiogenic activities have not been extensively evaluated or reported in a comparative manner. The following table summarizes the available data.
| Compound | Target | Mechanism of Action | Anti-Angiogenic Activity (Qualitative) | IC50 (Anti-Angiogenic Assay) |
| This compound | UQCRB of Mitochondrial Complex III | Inhibition of hypoxia-induced ROS production and HIF-1α stabilization.[1][2] | Strong inhibition of in vitro and in vivo angiogenesis.[1] | Data not available |
| Fusaproliferin | Primarily studied for anti-inflammatory and antifungal activities.[2] | Acts on MAPKs in the TLR4 signaling pathway.[2] | Anti-angiogenic activity not well-documented in comparative studies. | Data not available |
| Other Synthetic Analogs | - | - | Data not available | Data not available |
Signaling Pathway of this compound
This compound exerts its anti-angiogenic effects by directly binding to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) within complex III of the mitochondrial electron transport chain.[1][2] This interaction inhibits the generation of reactive oxygen species (ROS) under hypoxic conditions. The reduction in ROS levels prevents the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1] By disrupting this signaling cascade, this compound effectively suppresses the formation of new blood vessels.
Experimental Protocols
The evaluation of anti-angiogenic compounds typically involves a series of in vitro and in vivo assays to assess their impact on various stages of blood vessel formation.
In Vitro Angiogenesis Assays
1. Endothelial Cell Tube Formation Assay:
-
Objective: To assess the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
-
Methodology:
-
A layer of basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate.
-
Endothelial cells are seeded onto the matrix in the presence of the test compound (this compound or its analogs) at varying concentrations.
-
After a defined incubation period (typically 4-18 hours), the formation of tube-like structures is observed and quantified using microscopy and image analysis software. The total tube length and number of branch points are common metrics.
-
2. Endothelial Cell Invasion Assay:
-
Objective: To evaluate the effect of a compound on the invasive capacity of endothelial cells.
-
Methodology:
-
A Boyden chamber or a similar transwell system with a porous membrane coated with an extracellular matrix is used.
-
Endothelial cells are placed in the upper chamber, and a chemoattractant (e.g., VEGF) is added to the lower chamber.
-
The test compound is added to the upper chamber with the cells.
-
After incubation, the number of cells that have invaded through the matrix and membrane to the lower surface is quantified.
-
In Vivo Angiogenesis Assay
Chick Chorioallantoic Membrane (CAM) Assay:
-
Objective: To assess the anti-angiogenic effect of a compound in a living system.
-
Methodology:
-
Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane.
-
A small window is made in the eggshell to expose the CAM.
-
A sterile filter disc or a carrier substance containing the test compound is placed on the CAM.
-
After a further incubation period (typically 48-72 hours), the CAM is examined for changes in blood vessel growth around the application site. The degree of vessel inhibition is scored or quantified.
-
Conclusion
This compound stands out as a promising anti-angiogenic agent with a well-defined and unique mechanism of action targeting mitochondrial function. Its ability to inhibit the HIF-1α pathway provides a strong rationale for its development as a potential therapeutic. However, the comparative efficacy of its synthetic analogs remains largely unexplored in the public domain. While numerous derivatives have been synthesized, a clear structure-activity relationship for anti-angiogenic effects has not been established through direct comparative studies. Future research should focus on the systematic evaluation of these analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties, thereby paving the way for new therapeutic strategies in the fight against angiogenesis-dependent diseases.
References
A Comparative Guide to the Validation of Anti-HIV Activity: A Focus on Terpestacin Derivatives and Approved Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to validate the anti-HIV activity of therapeutic compounds. While the primary focus is on the sesterterpenoid natural product Terpestacin and its derivatives, the guide also presents a broader comparison with established classes of FDA-approved antiretroviral drugs. Due to a lack of recent quantitative anti-HIV data for this compound derivatives in publicly available literature, this document emphasizes the experimental frameworks and comparative data for well-characterized antiretroviral agents, offering a foundational understanding for evaluating novel compounds.
Introduction to Anti-HIV Drug Classes and Mechanisms of Action
The treatment of HIV infection, known as antiretroviral therapy (ART), involves a combination of drugs from different classes that target various stages of the HIV life cycle.[1] This multi-pronged approach is crucial for suppressing viral replication and preventing the development of drug resistance.[1] The main classes of antiretroviral drugs include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These drugs act as chain terminators, inhibiting the reverse transcriptase enzyme from converting viral RNA into DNA.[2]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs bind to a different site on the reverse transcriptase enzyme, allosterically inhibiting its function.[2]
-
Protease Inhibitors (PIs): PIs block the activity of the protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins.[3]
-
Integrase Strand Transfer Inhibitors (INSTIs): These agents prevent the integration of the viral DNA into the host cell's genome by inhibiting the integrase enzyme.[3]
-
Entry Inhibitors: This class of drugs prevents the virus from entering the host cell. They can be further subdivided into:
-
Attachment inhibitors: These prevent the initial binding of the virus to the CD4 receptor on the host cell.
-
Co-receptor antagonists (e.g., CCR5 antagonists): These block the interaction between the viral envelope protein and the host cell's co-receptors (CCR5 or CXCR4).
-
Fusion inhibitors: These interfere with the conformational changes required for the fusion of the viral and cellular membranes.[3]
-
This compound and its Derivatives: A Historical Perspective
This compound, a sesterterpenoid isolated from Arthrinium sp., was first reported in 1993 as an inhibitor of syncytium formation.[4] Syncytia are large, multinucleated cells that form when HIV-infected cells fuse with uninfected CD4+ cells, a process driven by the interaction between the viral envelope glycoprotein (gp120) and the CD4 receptor.[5] Inhibition of syncytium formation is a recognized mechanism of anti-HIV activity, suggesting that this compound could act as an entry inhibitor.[5][6]
Despite this initial discovery, a comprehensive search of recent scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) on the anti-HIV activity of this compound or its derivatives. This lack of data precludes a direct quantitative comparison with currently approved antiretroviral drugs. Further research would be necessary to isolate or synthesize this compound derivatives and evaluate their potency and cytotoxicity in standardized anti-HIV assays.
Comparative Anti-HIV Activity of Approved Antiretroviral Drugs
To provide a framework for evaluating the potential of new compounds, the following tables summarize the in vitro anti-HIV activity and cytotoxicity of a selection of FDA-approved drugs from different classes. The 50% effective concentration (EC50) represents the concentration of a drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Drug Class | Drug Name | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| NRTI | Zidovudine (AZT) | 3 - 20 | >100 | >5000 |
| Tenofovir Disoproxil Fumarate (TDF) | 5 - 60 | >100 | >1667 | |
| Lamivudine (3TC) | 4 - 200 | >100 | >500 | |
| NNRTI | Nevirapine | 10 - 100 | >10 | >100 |
| Efavirenz | 1 - 4 | >20 | >5000 | |
| Rilpivirine | 0.1 - 1 | >10 | >10000 | |
| PI | Lopinavir | 1 - 10 | >25 | >2500 |
| Atazanavir | 2 - 5 | >10 | >2000 | |
| Darunavir | 1 - 5 | >100 | >20000 | |
| INSTI | Raltegravir | 2 - 10 | >50 | >5000 |
| Dolutegravir | 0.5 - 2 | >50 | >25000 | |
| Bictegravir | 1 - 3 | >30 | >10000 | |
| Entry Inhibitor | Maraviroc (CCR5 antagonist) | 1 - 10 | >10 | >1000 |
| Enfuvirtide (Fusion inhibitor) | 1 - 5 | >100 | >20000 |
Note: The EC50 and CC50 values are approximate and can vary depending on the specific cell line, virus strain, and assay conditions used.
Experimental Protocols for Validating Anti-HIV Activity
The following are detailed methodologies for key experiments used to determine the anti-HIV efficacy and cytotoxicity of a test compound.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral activity is not a result of the compound's toxicity to the host cells.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a "cells only" control (no compound) and a "medium only" background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A microtiter plate is coated with a monoclonal antibody specific for the HIV-1 p24 antigen. The sample containing the p24 antigen is added, followed by a second, enzyme-conjugated anti-p24 antibody. A substrate is then added, and the resulting colorimetric reaction is proportional to the amount of p24 antigen present.
Protocol:
-
Cell Infection: Seed cells in a 96-well plate and infect them with a known amount of HIV-1 in the presence of serial dilutions of the test compound. Include a "virus only" control (no compound) and an "uninfected cells" control.
-
Incubation: Incubate the plate for 4-7 days at 37°C to allow for viral replication.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant. The supernatant can be treated with a detergent (e.g., Triton X-100) to lyse any viral particles and release the p24 antigen.
-
ELISA Procedure:
-
Add the prepared supernatants and a series of p24 antigen standards to the antibody-coated wells of the ELISA plate.
-
Incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve from the absorbance values of the p24 standards. Use this curve to determine the concentration of p24 in the experimental samples. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 value is determined from a dose-response curve.
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV reverse transcriptase enzyme, providing a direct assessment of the inhibitory effect of a compound on this key viral enzyme.
Principle: This assay measures the incorporation of a labeled nucleotide into a newly synthesized DNA strand using a synthetic RNA or DNA template. The amount of incorporated label is proportional to the RT activity.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine a reaction buffer, a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP such as ³H-dTTP or a biotin- or DIG-labeled dUTP), and the purified recombinant HIV-1 reverse transcriptase enzyme.
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixtures. Include a "no inhibitor" control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Detection: The method of detection depends on the label used:
-
Radiolabeled dNTP: The newly synthesized DNA is precipitated (e.g., using trichloroacetic acid), collected on a filter, and the radioactivity is measured using a scintillation counter.
-
Non-radioactive label (Biotin/DIG): The labeled DNA is captured on a streptavidin- or anti-DIG-coated plate and detected using an enzyme-conjugated antibody and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Calculate the percentage of inhibition of RT activity for each compound concentration relative to the "no inhibitor" control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from a dose-response curve.
Visualizing HIV Inhibition and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: HIV Life Cycle and Points of Intervention for Antiretroviral Drug Classes.
Caption: General Workflow for Antiviral Drug Screening and Validation.
Conclusion
The validation of anti-HIV activity is a rigorous process that involves a battery of in vitro assays to determine a compound's efficacy, potency, and safety. While this compound was identified as a potential anti-HIV agent due to its ability to inhibit syncytium formation, the lack of recent quantitative data highlights the need for further investigation to ascertain its therapeutic potential. The established methodologies and comparative data for approved antiretroviral drugs presented in this guide provide a robust framework for researchers to evaluate novel compounds and contribute to the ongoing efforts in the discovery and development of new HIV therapies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchhub.com [researchhub.com]
- 4. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with HIV-induced syncytium formation and viral infectivity by inhibitors of trimming glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human immunodeficiency virus type 1 infection and syncytium formation in human cells by V3 loop synthetic peptides from gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Terpestacin: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of complex natural products like Terpestacin is a critical endeavor. This guide provides a comparative analysis of the prominent total syntheses of this compound, offering insights into the strategic diversity and practicality of each approach. We present a detailed examination of key synthetic routes, supported by quantitative data, experimental protocols for pivotal reactions, and visual representations of the synthetic strategies.
This compound, a sesterterpenoid isolated from Arthrinium sp., has garnered significant attention for its potent biological activities, including the inhibition of syncytia formation in HIV-infected cells and anti-angiogenic properties. Its unique bicyclic structure, featuring a 15-membered macrocycle fused to a functionalized cyclopentanone ring, presents a formidable challenge for synthetic chemists. This guide dissects and compares the seminal total syntheses developed by the research groups of Trost, Myers, Jamison, Tius (racemic), and Tatsuta, alongside a discussion of a potential biomimetic approach.
Comparative Overview of this compound Synthesis Routes
The various strategies to construct the this compound core highlight a range of powerful synthetic methodologies. Key differences lie in the approach to macrocyclization, the control of stereochemistry, and the overall convergency of the synthesis. The following table summarizes the key quantitative metrics for each route, providing a high-level comparison of their efficiency.
| Synthesis Route | Key Strategy | Longest Linear Sequence (LLS) | Overall Yield | Starting Materials |
| Trost (Enantioselective) | Pd-catalyzed Asymmetric Allylic Alkylation (AAA), Ring-Closing Metathesis (RCM) | ~20 steps | Not explicitly stated | Commercially available diketone |
| Myers (Enantioselective) | Stereoselective Enolate Alkylations | 19 steps | 5.8% | (R,R)-pseudoephedrine propionamide |
| Jamison (Enantioselective) | Catalytic Stereoselective Fragment Coupling | ~18 steps | Not explicitly stated | Commercially available materials |
| Tius (Racemic) | Allene Ether Nazarov Cyclization | 15 steps | 6.4% | γ-butyrolactone |
| Tatsuta (Enantioselective) | Chiral Pool Approach | 38 steps | Not explicitly stated | Tri-O-acetyl-d-galactal |
Detailed Analysis of Synthetic Strategies
Trost's Enantioselective Synthesis: A Palladium and Ruthenium-Catalyzed Approach
The Trost synthesis showcases the power of transition metal catalysis in asymmetric synthesis. A key feature is the twofold application of a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) to establish crucial stereocenters. The macrocycle is efficiently constructed via a Ring-Closing Metathesis (RCM) reaction.
A pivotal step in this synthesis is the Ru-catalyzed cyclization of a linear precursor to form the 15-membered ring. The chemoselective dihydroxylation of a peripheral olefin in the presence of multiple other double bonds is another highlight of this route.
Key Features:
-
Convergent assembly of key fragments.
-
Use of powerful and predictable catalytic asymmetric reactions.
-
Challenges in late-stage functionalization due to multiple reactive sites.
A solution of the diene precursor in CH2Cl2 (0.002 M) is degassed with argon for 20 minutes. The second-generation Grubbs catalyst (5-10 mol %) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired macrocycle.
Myers' Enantioselective Synthesis: A Strategy of Sequential Alkylations
The Myers synthesis is a landmark achievement, distinguished by its use of stereoselective enolate alkylation reactions to meticulously build the carbon skeleton. This linear approach relies on the robust and predictable stereochemical outcomes of alkylations of pseudoephedrine amides. The 15-membered ring is forged through an intramolecular alkylation, a testament to the effectiveness of this strategy in complex settings.
A key advantage of this route is the high degree of stereocontrol exerted at each step, which ultimately leads to the enantiomerically pure natural product. The synthesis is, however, more linear compared to some of the other approaches.
Key Features:
-
Excellent stereocontrol through substrate-controlled reactions.
-
Reliable and well-precedented chemical transformations.
-
Linear sequence may impact overall efficiency for large-scale synthesis.
To a solution of the linear precursor in THF at -78 °C is added a slight excess of freshly prepared lithium diisopropylamide (LDA). The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the macrocyclic product.
Jamison's Enantioselective Synthesis: A Convergent Fragment Coupling Strategy
The Jamison synthesis provides a highly convergent approach to this compound. The key transformation is a catalyst-controlled, stereoselective, intermolecular reductive coupling of an alkyne and an aldehyde. This reaction assembles two complex fragments of roughly equal size, a hallmark of a convergent strategy. The diastereoselectivity of the coupling can be controlled by the choice of the chiral ligand for the catalyst.
This route is notable for its efficiency in bringing together advanced intermediates, which can be prepared in parallel. This convergency is a significant advantage for the rapid synthesis of analogs.
Key Features:
-
Highly convergent, allowing for parallel synthesis of fragments.
-
Catalyst-controlled stereoselectivity in the key fragment coupling step.
-
The synthesis of the complex fragments requires a considerable number of steps.
To a solution of the alkyne and aldehyde fragments in a suitable solvent such as THF is added the chiral catalyst, which is pre-formed from a nickel or chromium salt and a chiral ligand. A stoichiometric amount of a reducing agent, for example, a silane, is then added. The reaction is stirred at room temperature until completion. The workup typically involves quenching the reaction, followed by extraction and purification by column chromatography. The diastereomeric ratio of the product is determined by chiral HPLC analysis.
Tius' Racemic Synthesis: An Elegant Electrocyclization Approach
The Tius synthesis of racemic this compound is a concise and elegant route that employs an allene ether Nazarov cyclization as the key cyclopentanone-forming reaction. This electrocyclization reaction rapidly builds the core of the molecule. The stereochemistry of the subsequent transformations is controlled by the initial stereocenter formed during the Nazarov cyclization. The macrocycle is closed using an intramolecular Horner-Wadsworth-Emmons reaction.
This synthesis is notable for its brevity and the strategic use of a powerful pericyclic reaction to construct the carbocyclic core. The primary limitation is that it produces the racemic form of this compound.
Key Features:
-
Concise and efficient construction of the cyclopentanone core.
-
Strategic use of a Nazarov cyclization.
-
Yields the racemic product, requiring subsequent resolution if a single enantiomer is desired.
To a solution of the allene ether precursor in a chlorinated solvent such as CH2Cl2 at 0 °C is added a Lewis acid, typically BF3·OEt2 (1.0-1.5 equivalents). The reaction is stirred at this temperature and monitored by TLC. Upon consumption of the starting material, the reaction is quenched with saturated aqueous NaHCO3. The layers are separated, and the aqueous phase is extracted with CH2Cl2. The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated. The resulting crude product is purified by flash chromatography to afford the cyclopentenone.
Tatsuta's Enantioselective Synthesis: A Chiral Pool Approach
The first enantioselective total synthesis of this compound was accomplished by Tatsuta and his group. Their strategy employed a chiral pool approach, starting from the readily available carbohydrate, tri-O-acetyl-d-galactal. This lengthy synthesis meticulously constructs the molecule through a series of well-established transformations. The macrocycle was formed using a highly selective Horner-Wadsworth-Emmons reaction.
While groundbreaking, this synthesis is the longest of the routes discussed, which may limit its practicality for the production of large quantities of this compound or its analogs.
Key Features:
-
Pioneering enantioselective synthesis of this compound.
-
Use of a carbohydrate as a chiral starting material.
-
The synthesis is long and linear, which can be a drawback in terms of overall yield and step economy.
To a suspension of a phosphonate ylide, prepared by treating the corresponding phosphonate with a strong base like sodium hydride in anhydrous THF, is added a solution of the aldehyde precursor in THF at 0 °C. The reaction mixture is stirred at this temperature for several hours and then at room temperature overnight. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. Purification of the crude product by column chromatography affords the macrocyclic olefin.
Biomimetic Considerations for this compound Synthesis
While a complete biomimetic total synthesis of this compound has not been reported, it is instructive to consider its biogenesis. Terpenoids are biosynthesized from the cyclization of linear polyene precursors. In the case of sesterterpenes like this compound, this would involve the enzyme-mediated cyclization of geranylfarnesyl pyrophosphate.
A biomimetic synthesis would aim to mimic this cascade cyclization in the laboratory, likely using a Lewis or Brønsted acid to initiate the process. The challenge lies in controlling the regio- and stereoselectivity of the cyclization to favor the formation of the this compound skeleton over other possible cyclic products. While synthetically challenging, a successful biomimetic approach could provide a highly efficient and step-economical route to this complex natural product.
Key Features of a Potential Biomimetic Route:
-
Potentially the most step-economical approach.
-
Significant challenges in controlling selectivity without enzymatic machinery.
-
Could provide insights into the natural biosynthetic pathway.
Conclusion
The total syntheses of this compound presented here represent a collection of elegant and powerful strategies in modern organic chemistry. The choice of a particular route will depend on the specific goals of the research. For the rapid generation of analogs, the convergent approaches of Trost and Jamison are highly attractive. For the reliable and highly stereocontrolled synthesis of the natural product, the Myers route provides a robust, albeit more linear, option. The Tius synthesis offers a concise route to the racemic material, which can be valuable for initial biological screening. The pioneering work of Tatsuta established the feasibility of synthesizing this complex molecule. Finally, the prospect of a biomimetic synthesis remains an exciting challenge for the field, promising a highly efficient route should the challenges of selectivity be overcome. This comparative guide serves as a resource to aid researchers in navigating the rich and diverse landscape of this compound synthesis.
Unveiling the Molecular Target: A Guide to Confirming UQCRB's Role in Terpestacin's Anti-Angiogenic Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental evidence solidifying the role of Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) as the direct molecular target of Terpestacin, a potent anti-angiogenic compound. We delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathway governed by this interaction.
This compound, a sesterterpene natural product isolated from the fungus Embellisia chlamydospora, has garnered significant interest for its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1] Early research identified its potent anti-angiogenic effects in vitro and in vivo, but the precise molecular mechanism remained elusive.[1] A pivotal study by Jung et al. (2010) identified UQCRB, a subunit of mitochondrial complex III, as the direct binding partner of this compound, thereby elucidating its mechanism of action.[2] This guide will compare the experimental approaches used to validate this interaction and provide the necessary details for replication and further investigation.
Quantitative Analysis of this compound-UQCRB Interaction
The specific and direct binding of this compound to UQCRB has been quantified through various biophysical and cellular assays. The following table summarizes key quantitative data from seminal studies, providing a clear comparison of the compound's efficacy and binding affinity.
| Parameter | Method | Value | Significance | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | ~5.8 µM | Demonstrates a direct and moderately strong interaction between this compound and UQCRB. | [3] |
| IC50 for HIF-1α Inhibition | Western Blot | ~20 µM | Shows the concentration at which this compound inhibits 50% of hypoxia-induced HIF-1α stabilization, a key downstream effector. | [4] |
| Inhibition of Tube Formation | In vitro angiogenesis assay | 10-50 µM | Effective concentration range for inhibiting the formation of capillary-like structures by endothelial cells. | [1] |
| Inhibition of ROS Production | DCF-DA assay | ~25 µM | Concentration for significant reduction of hypoxia-induced reactive oxygen species (ROS) generation. | [2] |
Experimental Protocols
The confirmation of UQCRB as this compound's target relied on a series of well-designed experiments. Below are detailed methodologies for the key experiments cited.
Target Identification using Phage Display Biopanning
This technique was instrumental in identifying UQCRB from a human cDNA library as the binding protein for this compound.
-
Ligand Immobilization: Biotinylated this compound derivatives (BT1 and BT2) were synthesized and immobilized on streptavidin-coated microplates.[3]
-
Library Screening: A human cDNA phage display library was incubated with the immobilized this compound, allowing phages expressing interacting proteins to bind.
-
Washing and Elution: Non-specific binders were removed through a series of washes. Bound phages were then eluted.
-
Amplification and Sequencing: The eluted phages were amplified by infecting E. coli, and the process was repeated for several rounds to enrich for specific binders. The DNA from the enriched phage clones was then sequenced to identify the interacting protein, which was confirmed as UQCRB.[5]
Surface Plasmon Resonance (SPR) Analysis
SPR was used to quantify the direct binding affinity between this compound and UQCRB.
-
Protein Immobilization: Recombinant human UQCRB protein was immobilized on a sensor chip.
-
Analyte Injection: Various concentrations of this compound were flowed over the sensor chip.
-
Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, was measured in real-time to determine the association and dissociation rates.
-
Data Analysis: The equilibrium dissociation constant (KD) was calculated from the kinetic data to quantify the binding affinity.[3][5]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context. While not explicitly detailed in the initial search results for this compound, it is a standard method for target validation.
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated to various temperatures.
-
Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble UQCRB at each temperature is quantified by Western blotting. A shift in the melting curve of UQCRB in the presence of this compound indicates direct binding and stabilization of the protein.
Visualizing the Mechanism and Workflow
To better understand the intricate processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for target identification.
Caption: The signaling pathway of this compound's anti-angiogenic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Complex III Inhibitors: Terpestacin, Antimycin A, and Myxothiazol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side comparison of Terpestacin with other well-characterized mitochondrial complex III inhibitors, namely Antimycin A and Myxothiazol. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Mitochondrial Complex III Inhibition
Mitochondrial complex III, also known as the cytochrome bc1 complex, is a critical component of the electron transport chain. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, thus contributing to the generation of ATP. Inhibition of complex III can have profound effects on cellular metabolism, including impaired respiration, increased production of reactive oxygen species (ROS), and induction of cell death pathways. Consequently, inhibitors of complex III are valuable tools for studying mitochondrial function and are being explored as potential therapeutic agents, particularly in oncology.
Overview of Inhibitors
This compound is a sesterterpene natural product that exhibits a unique mechanism of action. Unlike classical complex III inhibitors, it binds to the ubiquinol-cytochrome c reductase binding protein (UQCRB), a subunit of complex III.[1][2] This interaction allows this compound to inhibit hypoxia-induced ROS production without significantly affecting overall mitochondrial respiration, making it a valuable tool for studying oxygen sensing pathways.[1]
Antimycin A is a potent and widely studied inhibitor of complex III. It binds to the Qi site of cytochrome b, one of the catalytic subunits of the complex.[3][4] This binding event blocks the transfer of electrons from heme bH to ubiquinone, effectively halting the Q-cycle and inhibiting electron transport.[5] Antimycin A is known to induce significant ROS production and can trigger apoptosis and autophagy.[6][7]
Myxothiazol is another well-characterized complex III inhibitor that, in contrast to Antimycin A, binds to the Qo site of cytochrome b.[8][9] This binding action blocks the oxidation of ubiquinol at the Qo site, thereby inhibiting the electron flow to the Rieske iron-sulfur protein.[8][10] Like Antimycin A, Myxothiazol also inhibits autophagy.[6][7]
Quantitative Comparison of Inhibitor Potency
Direct comparison of the inhibitory potency of these compounds is challenging due to the lack of studies performing side-by-side analysis under identical experimental conditions. The following table summarizes the available quantitative data from various sources.
| Inhibitor | Target | Metric | Value | Organism/System | Reference |
| This compound | UQCRB of Complex III | IC50 | 20.3 µM | U87MG-derived glioblastoma stem cells | [11] |
| Antimycin A | Qi site of Complex III | Ki | 0.033 nM | Porcine bc1 complex | [12] |
| Myxothiazol | Qo site of Complex III | Inhibitory Concentration | 0.01 - 3 µg/ml | Yeasts and fungi | [13] |
Note: The provided values are not directly comparable due to differences in the experimental models (cell lines vs. isolated complex), metrics (IC50 vs. Ki), and organisms.
Mechanism of Action and Binding Sites
The distinct mechanisms of action and binding sites of these inhibitors within mitochondrial complex III are key to their differential effects on cellular physiology.
| Feature | This compound | Antimycin A | Myxothiazol |
| Binding Site | UQCRB subunit | Qi site of cytochrome b | Qo site of cytochrome b |
| Effect on Electron Transport | Minimal effect on overall respiration | Blocks electron flow from heme bH to ubiquinone | Blocks ubiquinol oxidation |
| Effect on ROS Production | Inhibits hypoxia-induced ROS | Induces ROS production | Induces ROS production |
Signaling Pathways and Cellular Effects
The inhibition of mitochondrial complex III by these compounds triggers distinct downstream signaling cascades, leading to varied cellular outcomes.
This compound Signaling Pathway
This compound's unique interaction with UQCRB leads to the suppression of hypoxia-inducible factor-1α (HIF-1α) stabilization. Under hypoxic conditions, mitochondria are a major source of ROS, which stabilizes HIF-1α, a key transcription factor for genes involved in angiogenesis and tumor progression. By inhibiting this hypoxia-induced ROS production, this compound effectively downregulates the HIF-1α pathway.
Antimycin A Signaling Pathway
Antimycin A's potent inhibition of the electron transport chain leads to a surge in mitochondrial ROS production. This oxidative stress can trigger multiple downstream pathways, including the intrinsic pathway of apoptosis, characterized by the release of cytochrome c and activation of caspases. Additionally, Antimycin A has been shown to induce autophagy and promote the degradation of the oncoprotein c-Myc through a ROS-dependent mechanism.
Myxothiazol Signaling Pathway
Myxothiazol, by binding to the Qo site, also blocks electron transport and can induce ROS. Its downstream effects include the inhibition of autophagy. While less extensively characterized in terms of specific signaling cascades compared to Antimycin A, its ability to inhibit complex III makes it a potent inducer of mitochondrial dysfunction.
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption
This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.
Workflow:
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Chamber Preparation: Calibrate a Clark-type oxygen electrode and add respiration buffer to the chamber, ensuring it is air-saturated.
-
Substrate Addition: Add a substrate for complex II (e.g., succinate) to initiate electron transport.
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber and record the basal respiration rate (State 2).
-
State 3 Respiration: Add a limited amount of ADP to stimulate ATP synthesis and measure the maximal rate of oxygen consumption (State 3).
-
Inhibitor Addition: After observing State 3 and the subsequent return to State 4 (ADP-limited) respiration, add the inhibitor of interest (this compound, Antimycin A, or Myxothiazol) at the desired concentration.
-
Measurement: Record the change in the rate of oxygen consumption to determine the inhibitory effect.
Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry.
Workflow:
Methodology:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound, Antimycin A, or Myxothiazol, along with any other stimuli (e.g., hypoxia), for the appropriate duration.
-
Dye Loading: Incubate the cells with a working solution of DCFH-DA in serum-free media. Inside the cell, esterases cleave the acetate groups, and ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Washing: Wash the cells with a buffered saline solution to remove any extracellular dye.
-
Data Acquisition: Harvest the cells and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence of the cell population using an appropriate laser and filter set (e.g., excitation at 488 nm and emission at ~525 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell populations to determine the relative levels of intracellular ROS.
Conclusion
This compound, Antimycin A, and Myxothiazol are all potent inhibitors of mitochondrial complex III, yet they exhibit distinct mechanisms of action, binding sites, and downstream cellular effects. This compound stands out for its unique ability to uncouple ROS production from overall respiratory inhibition, making it a specific tool for investigating hypoxia-induced signaling. Antimycin A and Myxothiazol, as classical inhibitors of the Qi and Qo sites, respectively, remain invaluable for studying the fundamental processes of mitochondrial electron transport and for inducing mitochondrial dysfunction in various experimental models. The choice of inhibitor will ultimately depend on the specific research question and the desired experimental outcome.
References
- 1. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. escholarship.org [escholarship.org]
- 5. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 6. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myxothiazol - Wikipedia [en.wikipedia.org]
- 9. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Terpestacin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds like terpestacin are paramount to ensuring a secure laboratory environment and preventing ecological contamination. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a sesterterpenoid fungal metabolite. Adherence to these procedural guidelines is critical for maintaining regulatory compliance and upholding the highest standards of laboratory safety.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is the foundation of its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₃₈O₄ |
| Molecular Weight | 402.6 g/mol |
| Appearance | Solid (form may vary) |
| Bioactivity | Inhibitor of syncytium formation, potential anti-HIV and anti-cancer properties. |
Immediate Safety and Handling Protocols
Given its biological activity, this compound should be handled with care to avoid accidental exposure. The following personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator is recommended.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
This compound Disposal Procedures
Proper disposal of this compound and associated waste is crucial to prevent the release of this biologically active compound into the environment. The following step-by-step guide outlines the recommended disposal workflow.
Step 1: Waste Segregation and Collection
-
Unused or Expired this compound: Pure this compound, whether in solid form or in solution, must be collected as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Labware:
-
Solid Waste: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste container lined with a chemically resistant bag.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated.
-
Step 2: Decontamination of Reusable Glassware
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone).
-
Collect Rinsate: The solvent rinsate must be collected as hazardous chemical waste.
-
Wash: After the initial decontamination rinse, the glassware can be washed with a standard laboratory detergent and water.
Step 3: Packaging and Labeling of Hazardous Waste
-
Containers: Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
Step 4: Storage and Disposal
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety and waste disposal guidelines.
Personal protective equipment for handling Terpestacin
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary and Quantitative Data
Terpestacin is a toxic fungal sesterterpenoid.[1][2] While specific occupational exposure limits have not been established, its cytotoxic nature necessitates stringent handling protocols. The following table summarizes key hazard information and recommended exposure limits based on analogous compounds.
| Hazard Classification | GHS Pictograms | Precautionary Statements | Occupational Exposure Band (OEB) |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | 3 (10-100 µg/m³) |
| Germ Cell Mutagenicity (Category 1B) | Danger | H340: May cause genetic defects | 4 (>1-10 µg/m³) |
| Skin Corrosion/Irritation (Category 1B) | Danger | H314: Causes severe skin burns and eye damage | 3 (10-100 µg/m³) |
| Skin Sensitization (Category 1) | Warning | H317: May cause an allergic skin reaction | 3 (10-100 µg/m³) |
| Reproductive Toxicity (Category 2) | Warning | H361: Suspected of damaging fertility or the unborn child | 4 (>1-10 µg/m³) |
| Specific Target Organ Toxicity (Repeated Exposure) | Danger | H373: May cause damage to organs through prolonged or repeated exposure | 3 (10-100 µg/m³) |
| Hazardous to the Aquatic Environment (Acute 1, Chronic 2) | Warning | H400: Very toxic to aquatic lifeH411: Toxic to aquatic life with long lasting effects | N/A |
Note: The GHS pictograms and precautionary statements are derived from SDSs of similar cytotoxic fungal metabolites and should be considered representative for risk assessment purposes.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double-gloving with chemical-resistant gloves | Nitrile or neoprene gloves. The outer glove should be disposed of immediately after handling. Inspect gloves for tears or punctures before use. |
| Body | Disposable, solid-front lab coat or coveralls | Must be worn over personal clothing. |
| Eyes | Safety goggles or a full-face shield | Safety glasses are not sufficient. |
| Respiratory | NIOSH-approved respirator | A fit-tested N95 respirator is the minimum requirement for handling powders. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended. |
Experimental Protocols: Safe Handling and Decontamination
1. Preparation and Weighing:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a containment glove box.
-
Use disposable weighing papers and spatulas.
-
After weighing, carefully seal the primary container and decontaminate the exterior with a 70% ethanol solution followed by a suitable lab disinfectant.
2. Solubilization:
-
Add solvent to the vial containing the powdered compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container.
3. Administration (In Vitro/In Vivo):
-
Use Luer-Lok syringes to prevent needle detachment.
-
All manipulations should be performed over a disposable, absorbent bench liner.
4. Spill Management:
-
Small Spills (Powder): Gently cover with a damp paper towel to avoid raising dust. Wearing appropriate PPE, carefully wipe the area.
-
Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand).
-
Large Spills: Evacuate the area and contact the institutional safety office immediately.
-
All spill cleanup materials must be disposed of as hazardous waste.
5. Decontamination Procedure:
-
All surfaces and equipment that come into contact with this compound should be decontaminated.
-
A validated decontamination procedure involves a thorough wipe-down with a 1:10 dilution of bleach, followed by a rinse with 70% ethanol, and a final rinse with distilled water.
Operational and Disposal Plans
A clear workflow for handling and disposal is critical to minimize contamination and exposure risks.
Caption: Workflow for the safe handling and disposal of this compound.
Waste Disposal:
-
Solid Waste: All contaminated solid waste, including gloves, lab coats, plasticware, and spill cleanup materials, must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous materials.
-
All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[3][4]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
